Amrubicin hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(7S,9S)-9-acetyl-9-amino-7-[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO9.ClH/c1-10(27)25(26)7-13-18(16(8-25)35-17-6-14(28)15(29)9-34-17)24(33)20-19(23(13)32)21(30)11-4-2-3-5-12(11)22(20)31;/h2-5,14-17,28-29,32-33H,6-9,26H2,1H3;1H/t14-,15+,16-,17-,25-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMLHEQFWVQAJS-IITOGVPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)OC5CC(C(CO5)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O[C@H]5C[C@@H]([C@@H](CO5)O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10911577 | |
| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110311-30-3 | |
| Record name | Amrubicin hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110311-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amrubicin hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110311303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Acetyl-3-amino-5,12-dihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2-deoxypentopyranoside--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10911577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMRUBICIN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EUL6MP8FZW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amrubicin Hydrochloride: A Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Amrubicin hydrochloride is a third-generation, wholly synthetic 9-aminoanthracycline and a potent anti-neoplastic agent. Approved in Japan for the treatment of small-cell and non-small-cell lung cancer, its distinct pharmacological profile differentiates it from earlier anthracyclines like doxorubicin.[1][2] This document provides a detailed examination of its molecular mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.
Core Mechanism of Action: From Prodrug to Topoisomerase II Poison
Amrubicin's cytotoxic effects are primarily driven by its active metabolite, amrubicinol, and their collective ability to function as topoisomerase II "poisons." The mechanism can be dissected into several key stages:
1.1. Metabolic Activation: Amrubicin is a prodrug that undergoes rapid in vivo conversion to its C-13 alcohol metabolite, amrubicinol. This reaction is catalyzed by carbonyl reductase enzymes.[1][3] Amrubicinol is substantially more potent than the parent compound, exhibiting 5 to 100 times greater cytotoxic activity, and is considered the principal mediator of amrubicin's anti-tumor effects.[1][2][4][5]
Caption: Metabolic conversion of amrubicin to its active form, amrubicinol.
1.2. Inhibition of DNA Topoisomerase II: The primary molecular target for both amrubicin and amrubicinol is DNA topoisomerase II (Topo II), a critical nuclear enzyme that manages DNA topology during replication and transcription.[1][6] Unlike catalytic inhibitors, which block the enzyme's overall function, amrubicin and amrubicinol act as poisons. They interfere at a specific step in the enzyme's catalytic cycle.[7]
The mechanism proceeds as follows:
-
Intercalation and Complex Formation: The drug intercalates into the DNA helix at the site where Topo II has bound.
-
Stabilization of the Cleavable Complex: Topo II creates a transient double-strand break (DSB) in the DNA to allow another DNA strand to pass through. The enzyme remains covalently attached to the 5' ends of the broken DNA, forming a structure known as the Topo II-DNA cleavable complex. Amrubicinol binds to this ternary complex, preventing the enzyme from re-ligating the DNA break.[1][6][7]
-
Generation of Double-Strand Breaks: The stalled, covalently-linked complex is an obstacle to DNA replication and transcription machinery. The collision of a replication fork with this complex transforms the transient enzymatic break into a permanent, cytotoxic DNA double-strand break.[6][7]
While amrubicin is an anthracycline, its affinity for DNA intercalation is approximately 7-fold lower than that of doxorubicin.[8] Consequently, a smaller fraction of amrubicin and amrubicinol (10-20%) localizes to the cell nucleus compared to doxorubicin (70-80%), suggesting its primary cytotoxic action is overwhelmingly mediated by Topo II poisoning rather than general DNA binding.[9][10]
Caption: Core mechanism of Topoisomerase II poisoning by amrubicinol.
1.3. Induction of Cell Cycle Arrest and Apoptosis: The accumulation of DNA double-strand breaks triggers the DNA Damage Response (DDR) pathway.[11][12] This signaling cascade leads to the activation of checkpoint kinases that arrest the cell cycle, typically at the G2/M phase, to allow time for DNA repair.[11] If the damage is too extensive to be repaired, the cell is directed towards programmed cell death (apoptosis). This process involves the activation of executioner caspases, such as caspase-3 and -7, and the cleavage of poly (ADP-ribose) polymerase (PARP), ultimately leading to cellular dismantling.[8]
Quantitative Data: Cytotoxicity and Potency
The cytotoxic potency of amrubicin and its metabolite amrubicinol has been evaluated across various human tumor cell lines. Amrubicinol consistently demonstrates superior activity compared to its parent drug and often exhibits potency comparable to or greater than doxorubicin.
| Compound | Cell Line | Relative Potency / Activity Metric | Reference |
| Amrubicinol vs. Amrubicin | 17 Human Tumor Cell Lines | 5 to 54 times more potent than amrubicin (3-day exposure) | [4][5] |
| Amrubicinol vs. Amrubicin | P388 Murine Leukemia | ~80 times more potent than amrubicin (1-hour exposure) | [9][10] |
| Amrubicinol vs. Doxorubicin | P388 Murine Leukemia | ~2 times more potent than doxorubicin (1-hour exposure) | [9][10] |
| Amrubicinol vs. Amrubicin | General | 10 to 100 times more cytotoxic than amrubicin | [2][13][14] |
| Intracellular IC50 | 4 Human Tumor Cell Lines | IC50 of amrubicinol is 3 to 8 times lower than amrubicin | [4] |
Experimental Protocols
The elucidation of amrubicin's mechanism of action relies on several key experimental methodologies.
3.1. Topoisomerase II DNA Cleavage/Decatenation Assay
This in vitro assay directly measures the ability of a compound to inhibit Topo II activity or to stabilize the cleavable complex.[15][16][17]
-
Objective: To determine if amrubicin/amrubicinol inhibits the catalytic activity of purified Topo II or traps the enzyme on DNA.
-
Principle: Purified human Topo IIα can decatenate (unlink) interlocked circular DNA molecules, such as kinetoplast DNA (kDNA). When resolved on an agarose gel, the catenated kDNA remains in the well, while the decatenated circular products migrate into the gel. A catalytic inhibitor prevents this migration. A Topo II poison, like amrubicinol, traps the enzyme on the DNA, leading to linearized DNA products upon protein denaturation, which migrate differently from both catenated and decatenated forms.[16][18]
-
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing reaction buffer, ATP, purified human Topoisomerase IIα, and kDNA substrate.
-
Drug Incubation: Test compounds (amrubicin, amrubicinol) at various concentrations are added to the mixture and incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by adding a solution containing a protein denaturant (e.g., SDS) and a proteinase (e.g., Proteinase K) to digest the enzyme and release the DNA. A loading dye is also added.
-
Electrophoresis: Samples are loaded onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Visualization: The gel is visualized under UV light. The inhibition of decatenation or the appearance of linear DNA is indicative of Topo II inhibition or poisoning, respectively.
-
Caption: Workflow for an in vitro Topoisomerase II Decatenation Assay.
3.2. Cell-Based Cytotoxicity Assay (e.g., MTT/MTS Assay)
-
Objective: To quantify the growth-inhibitory effects of amrubicin and its metabolites on cancer cell lines.
-
Principle: Tetrazolium salts (like MTT) are reduced by metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).
-
Reagent Addition: The MTT reagent is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control, and the IC50 value (the concentration required to inhibit growth by 50%) is determined.
-
3.3. Detection of DNA Double-Strand Breaks (γ-H2AX Immunofluorescence)
-
Objective: To visualize and quantify the formation of DNA double-strand breaks in cells following drug treatment.
-
Principle: Following a DSB, the histone variant H2AX is rapidly phosphorylated at serine 139 to form γ-H2AX. This modified histone accumulates at the site of damage, forming distinct nuclear foci that can be detected with a specific antibody.
-
Methodology:
-
Cell Treatment: Cells grown on coverslips are treated with amrubicin or amrubicinol for various time points.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access.
-
Immunostaining: Cells are incubated with a primary antibody against γ-H2AX, followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye like DAPI.
-
Imaging: Coverslips are mounted and imaged using a fluorescence microscope.
-
Quantification: The number of γ-H2AX foci per nucleus is counted, providing a quantitative measure of DNA DSBs.
-
Signaling Pathway: DNA Damage Response
The DSBs induced by amrubicinol activate a complex signaling network known as the DNA Damage Response (DDR).[12][19] The primary kinase activated by DSBs is Ataxia-Telangiectasia Mutated (ATM).
-
Damage Sensing: The Mre11-Rad50-Nbs1 (MRN) complex recognizes and binds to the DSB ends.[12]
-
Signal Transduction: The MRN complex recruits and activates ATM. Activated ATM then phosphorylates a host of downstream targets.
-
Effector Activation: Key ATM targets include the checkpoint kinases CHK2 and the tumor suppressor protein p53. Phosphorylation activates these proteins.
-
Cellular Outcomes:
-
Cell Cycle Arrest: Activated CHK2 phosphorylates and inactivates Cdc25 phosphatases, which are required for entry into mitosis. This leads to a robust G2/M checkpoint arrest, preventing cells with damaged DNA from dividing.[11][20]
-
Apoptosis: Activated p53 functions as a transcription factor, upregulating the expression of pro-apoptotic proteins (e.g., BAX, PUMA), which trigger the mitochondrial pathway of apoptosis.[19]
-
Caption: DNA Damage Response pathway activated by amrubicinol-induced DSBs.
References
- 1. Clinical significance of topoisomerase‐II expression in patients with advanced non‐small cell lung cancer treated with amrubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of amrubicin and its active metabolite amrubicinol in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity of Amrubicin, a Novel 9‐Aminoanthracycline, and Its Active Metabolite Amrubicinol on Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A New Antitumor Agent Amrubicin Induces Cell Growth Inhibition by Stabilizing Topoisomerase II‐DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Uptake and Intracellular Distribution of Amrubicin, a Novel 9‐Amino‐anthracycline, and Its Active Metabolite Amrubicinol in P388 Murine Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Increased cellular accumulation and distribution of amrubicin contribute to its activity in anthracycline-resistant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular basis for the DNA damage induction and anticancer activity of asymmetrically substituted anthrapyridazone PDZ-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor‐selective Distribution of an Active Metabolite of the 9‐Aminoanthracycline Amrubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Topoisomerase II DNA Cleavage Assay Using Fluorescently Labelled Double-Stranded Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Combined doxorubicin and arctigenin treatment induce cell cycle arrest-associated cell death by promoting doxorubicin uptake in doxorubicin-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Amrubicin Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amrubicin hydrochloride is a pivotal third-generation, wholly synthetic anthracycline that has demonstrated significant clinical efficacy, particularly in the treatment of lung cancer.[1] Developed by Sumitomo Pharmaceuticals, its unique chemical structure, featuring a 9-amino group and a distinct sugar moiety, differentiates it from its natural and semi-synthetic predecessors like doxorubicin.[2][3] This structural modification is key to its potent anti-tumor activity and favorable safety profile. Amrubicin's primary mechanism of action is the inhibition of topoisomerase II, an essential enzyme in DNA replication and transcription.[1] This inhibition leads to the stabilization of the topoisomerase II-DNA cleavable complex, resulting in DNA double-strand breaks and the induction of apoptosis in cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, complete with experimental protocols and quantitative data to support further research and development in this area.
Discovery and Development
Amrubicin, also known as SM-5887, was the first anthracycline derivative to be created by de novo synthesis.[4] The development of amrubicin was driven by the need for anthracyclines with an improved therapeutic index over existing agents like doxorubicin, which are associated with significant cardiotoxicity. The strategic design of amrubicin by researchers at Sumitomo Pharmaceuticals involved the introduction of a 9-amino group and a simplified sugar moiety to enhance its efficacy and safety profile.[2][3] Amrubicin was approved for the treatment of non-small cell lung cancer and small cell lung cancer in Japan in 2002.[2][4]
A significant aspect of amrubicin's pharmacology is its metabolism to amrubicinol, its C-13 alcohol metabolite.[2] Amrubicinol is substantially more cytotoxic than the parent compound, exhibiting 5 to 200 times greater activity.[5] Studies have shown that amrubicin is selectively metabolized to amrubicinol in tumor tissues, leading to a targeted and potent anti-tumor effect.[5]
Synthesis of this compound
The total synthesis of this compound is a complex, multi-step process. A semi-synthetic approach has also been developed, utilizing biosynthetic starting materials to improve efficiency and enantiomeric purity.[4]
Total Synthesis
The total synthesis of amrubicin, as described by Ishizumi et al., involves several key stages. The process starts with commercially available materials and proceeds through the construction of the tetracyclic aglycone, followed by glycosylation to introduce the sugar moiety.
Key Stages of Total Synthesis:
-
Construction of the Aromatic Core: The synthesis begins with the preparation of a suitably functionalized tetralone derivative.
-
Friedel-Crafts Acylation: This is followed by a Friedel-Crafts acylation to form the tetracyclic ring system of the anthracycline.
-
Introduction of the 9-amino Group: A critical step is the stereospecific introduction of the amino group at the C-9 position.
-
Glycosylation: The final stage involves the glycosylation of the aglycone with a protected 2-deoxy-D-ribopyranosyl donor to yield the complete amrubicin molecule.
Semi-Synthetic Approach
A semi-synthetic method has also been reported, which utilizes a biosynthetically produced starting material. This approach offers advantages in terms of reduced production of hazardous waste and improved stereochemical control.[4]
Mechanism of Action: Topoisomerase II Inhibition
Amrubicin exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[1] This enzyme plays a crucial role in altering DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA.
Signaling Pathway
Amrubicin and its active metabolite, amrubicinol, intercalate into DNA and bind to topoisomerase II, stabilizing the enzyme-DNA covalent complex.[6] This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[6] The presence of these breaks triggers the DNA damage response (DDR) pathway, which, if the damage is too extensive to be repaired, ultimately leads to the induction of apoptosis and cell death.
Quantitative Data
In Vitro Cytotoxicity
The cytotoxic activity of amrubicin and its active metabolite, amrubicinol, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anti-proliferative effects of these compounds.
| Cell Line | Cancer Type | Amrubicin IC50 (µg/mL) | Amrubicinol IC50 (µg/mL) |
| LX-1 | Small Cell Lung Cancer | 1.1 ± 0.2 | - |
| A549 | Non-Small Cell Lung Cancer | 2.4 ± 0.8 | - |
| A431 | Epidermoid Carcinoma | 0.61 ± 0.10 | - |
| BT-474 | Breast Cancer | 3.0 ± 0.3 | - |
| U937 | Histiocytic Lymphoma | 5.6 µM | - |
| Lu-24 | Small Cell Lung Cancer | - | - |
| Lu-134 | Small Cell Lung Cancer | - | - |
| Lu-99 | Non-Small Cell Lung Cancer | - | - |
| LC-6 | Non-Small Cell Lung Cancer | - | - |
| L-27 | Non-Small Cell Lung Cancer | - | - |
Data compiled from multiple sources. Specific values for amrubicinol and some cell lines were not available in the reviewed literature.
In Vivo Efficacy
Amrubicin has demonstrated significant anti-tumor activity in various human tumor xenograft models. The efficacy is often measured as the ratio of the mean tumor volume of the treated group (T) to the control group (C), expressed as a percentage (T/C %). A lower T/C % indicates greater anti-tumor activity.
| Xenograft Model | Cancer Type | Amrubicin T/C (%) | Doxorubicin T/C (%) |
| Lu-24 | Small Cell Lung Cancer | 17 | 31 |
| Lu-134 | Small Cell Lung Cancer | 9 | 72 |
| Lu-99 | Non-Small Cell Lung Cancer | 29 | 28 |
| LC-6 | Non-Small Cell Lung Cancer | 50 | 22 |
| L-27 | Non-Small Cell Lung Cancer | 26 | 54 |
Data from a study where Amrubicin was administered at 25 mg/kg and Doxorubicin at 12.5 mg/kg.[7]
Clinical Efficacy in Relapsed Small Cell Lung Cancer
Clinical trials have demonstrated the efficacy of amrubicin in patients with relapsed small cell lung cancer (SCLC).
| Patient Group | Overall Response Rate (%) | Median Survival Time (months) |
| Refractory Relapse | 50 | 10.3 |
| Sensitive Relapse | 52 | 11.6 |
Data from a Phase II study of amrubicin in refractory or relapsed SCLC.[8]
Experimental Protocols
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound dissolved in a suitable solvent (e.g., DMSO)
-
Loading Dye
-
Agarose gel (1%)
-
Ethidium bromide staining solution
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound.
-
Add human topoisomerase II to each reaction mixture to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA and SDS).
-
Add loading dye to each sample and load onto a 1% agarose gel.
-
Perform electrophoresis to separate the decatenated DNA from the catenated kDNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition is determined by the reduction in the amount of decatenated DNA compared to the control.
In Vivo Complex of Enzyme (ICE) Assay
This assay is used to detect the formation of covalent topoisomerase-DNA complexes within living cells.
General Principle:
-
Cell Treatment: Treat cultured cells with this compound for a short period.
-
Lysis: Lyse the cells with a detergent that preserves the covalent DNA-protein complexes.
-
DNA Shearing and Separation: Shear the genomic DNA and separate the DNA-protein complexes from free protein using cesium chloride gradient centrifugation.
-
Detection: Detect the amount of topoisomerase II covalently bound to the DNA using immunoblotting with a specific antibody.
Conclusion
This compound represents a significant advancement in the field of anthracycline-based chemotherapy. Its total synthesis has allowed for a unique structural design that translates to potent anti-tumor efficacy and a favorable safety profile. The primary mechanism of topoisomerase II inhibition is well-characterized, providing a solid foundation for its clinical application and for the development of next-generation topoisomerase poisons. The data and protocols presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and utilize this important therapeutic agent.
References
- 1. Amrubicin for non-small-cell lung cancer and small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. Amrubicin, a novel 9-aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. In vivo efficacy and tumor-selective metabolism of amrubicin to its active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICE bioassay. Isolating in vivo complexes of enzyme to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase II trial of amrubicin for treatment of refractory or relapsed small-cell lung cancer: Thoracic Oncology Research Group Study 0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
Amrubicin Hydrochloride: A Technical Overview of its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amrubicin hydrochloride is a third-generation, wholly synthetic anthracycline analogue that has demonstrated significant antineoplastic activity.[1][2] It is a potent inhibitor of topoisomerase II, an enzyme critical for DNA replication and repair.[1][3][4] Marketed in Japan for the treatment of small cell and non-small cell lung cancer, amrubicin has shown promising efficacy, particularly in cases resistant to other chemotherapeutic agents.[4][5][6] This technical guide provides an in-depth overview of the chemical properties, structure, and mechanism of action of this compound, tailored for professionals in the field of drug development and oncology research.
Chemical Structure and Properties
This compound is the hydrochloride salt of amrubicin.[1] The core structure is a tetracyclic quinone, characteristic of anthracyclines, with a novel 9-amino group and a simplified sugar moiety, which distinguishes it from its predecessors like doxorubicin.[7]
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Chemical Formula | C₂₅H₂₆ClNO₉ | [5] |
| Molecular Weight | 519.93 g/mol | [5][8][9] |
| CAS Number | 110311-30-3 | [5] |
| IUPAC Name | (7S,9S)-9-acetyl-9-amino-7-{[(2S,4S,5R)-4,5-dihydroxyoxan-2-yl]oxy}-6,11-dihydroxy-5,7,8,9,10,12-hexahydrotetracene-5,12-dione hydrochloride | [5] |
| Water Solubility | 1.14 mg/mL (predicted) | [5] |
| logP | 1.4 - 1.74 (predicted) | [5] |
| pKa (Strongest Acidic) | 8.1 (predicted) | [5] |
| pKa (Strongest Basic) | 7.02 (predicted) | [5] |
| Polar Surface Area | 176.61 Ų (predicted) | [5] |
| Hydrogen Bond Donor Count | 5 (predicted) | [5] |
| Hydrogen Bond Acceptor Count | 10 (predicted) | [5] |
| Rotatable Bond Count | 3 (predicted) | [5] |
Mechanism of Action
Amrubicin exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[1][3][4] This nuclear enzyme is essential for managing DNA topology during replication, transcription, and chromosome segregation.[10] The mechanism involves a multi-step process:
-
Intercalation into DNA: Amrubicin, like other anthracyclines, intercalates into the DNA double helix.[1][3] However, studies suggest that amrubicin exhibits decreased DNA intercalation compared to doxorubicin, which may influence its intracellular distribution and contribute to its different safety profile.[10]
-
Stabilization of the Topoisomerase II-DNA Cleavable Complex: The primary mechanism of action is the stabilization of the covalent complex formed between topoisomerase II and DNA.[3][10] This prevents the re-ligation of the DNA strands that the enzyme has cleaved, leading to the accumulation of double-strand breaks.[10]
-
Inhibition of DNA Replication and Transcription: The persistence of these DNA double-strand breaks obstructs the processes of DNA replication and RNA synthesis.[1][2]
-
Induction of Apoptosis: The accumulation of DNA damage triggers cellular signaling pathways that lead to programmed cell death (apoptosis), thereby eliminating the cancer cells.[11]
The active metabolite of amrubicin, amrubicinol, is also a potent inhibitor of topoisomerase II and plays a significant role in the overall antitumor effect.[7]
Caption: Mechanism of action of this compound.
Experimental Protocols
Detailed experimental methodologies are critical for the accurate assessment of the chemical and biological properties of this compound. Below are outlines of key experimental protocols.
Determination of Physicochemical Properties (pKa, logP/logD)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for determining the pKa and lipophilicity (logP/logD) of a compound.
Objective: To determine the acid dissociation constant (pKa) and the partition coefficient (logP) of this compound.
Methodology Outline:
-
Instrumentation: A standard HPLC system with a UV-Vis detector and a reverse-phase C18 column.
-
pKa Determination:
-
Prepare a series of mobile phases with varying pH values using appropriate buffer systems (e.g., phosphate buffer).
-
Inject a standard solution of this compound into the HPLC system for each mobile phase.
-
Monitor the retention time of the amrubicin peak at each pH.
-
Plot the retention factor (k) against the pH of the mobile phase. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
-
-
logP/logD Determination:
-
Prepare a mobile phase consisting of a buffer at a specific pH (e.g., pH 7.4 for logD) and an organic modifier (e.g., methanol or acetonitrile).
-
Vary the concentration of the organic modifier and measure the retention time of this compound.
-
Extrapolate the retention time to 100% aqueous mobile phase to determine the log kw, which is correlated to the logP value.
-
The distribution coefficient (logD) at a specific pH can be calculated from the logP and pKa values.
-
Topoisomerase II Inhibition Assay
This assay evaluates the ability of this compound to inhibit the activity of topoisomerase II.
Objective: To quantify the inhibitory effect of this compound on topoisomerase II-mediated DNA relaxation or decatenation.
Methodology Outline:
-
Materials: Purified human topoisomerase II enzyme, supercoiled plasmid DNA (for relaxation assay) or kinetoplast DNA (for decatenation assay), ATP, and reaction buffer.
-
Procedure:
-
In a microcentrifuge tube, combine the reaction buffer, ATP, and supercoiled or kinetoplast DNA.
-
Add varying concentrations of this compound to the reaction mixtures. A control with no drug and a positive control (e.g., etoposide) should be included.
-
Initiate the reaction by adding topoisomerase II enzyme.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution containing a protein denaturant (e.g., SDS) and a tracking dye.
-
Analyze the DNA products by agarose gel electrophoresis.
-
-
Data Analysis:
-
Visualize the DNA bands under UV light after staining with a fluorescent dye (e.g., ethidium bromide).
-
In the relaxation assay, the conversion of supercoiled DNA to relaxed DNA will be inhibited in the presence of an effective inhibitor.
-
In the decatenation assay, the release of minicircles from the kinetoplast DNA network will be inhibited.
-
Quantify the band intensities to determine the IC₅₀ value of this compound for topoisomerase II inhibition.
-
DNA Intercalation Assay (Gel Mobility Shift Assay)
This assay is used to assess the ability of this compound to bind to DNA.
Objective: To determine if this compound intercalates into DNA, causing a change in its electrophoretic mobility.
Methodology Outline:
-
Materials: Linearized plasmid DNA, this compound, incubation buffer, and agarose gel electrophoresis system.
-
Procedure:
-
Incubate a fixed amount of linearized plasmid DNA with increasing concentrations of this compound in the incubation buffer.
-
The incubation is typically performed at 37°C for a short period (e.g., 15-30 minutes).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the DNA fragments.
-
-
Data Analysis:
-
Stain the gel with a DNA-binding dye and visualize the bands under UV light.
-
Intercalation of this compound into the DNA can alter its conformation and charge, leading to a shift in its mobility in the gel compared to the control DNA. The extent of the shift can be correlated with the concentration of the drug.
-
Synthesis Workflow
The total synthesis of amrubicin is a complex multi-step process. A simplified, conceptual workflow is presented below. The actual synthesis involves detailed protection and deprotection steps and purification at each stage.
Caption: Conceptual workflow for the synthesis of this compound.
Conclusion
This compound is a significant advancement in the field of anthracycline chemotherapy. Its unique chemical structure, characterized by the 9-amino group, contributes to its potent topoisomerase II inhibitory activity and distinct pharmacological profile. A thorough understanding of its chemical properties, structure, and mechanism of action, as outlined in this guide, is essential for its effective use in clinical settings and for the development of next-generation anticancer agents. The provided experimental protocols offer a framework for the continued investigation and characterization of this important therapeutic agent.
References
- 1. scispace.com [scispace.com]
- 2. EP2424851B1 - Methods for the synthesis of amrubicin - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. graphviz.org [graphviz.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
- 7. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 8. US20100274031A1 - Methods for the synthesis of amrubicin - Google Patents [patents.google.com]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Amrubicin Hydrochloride: A Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amrubicin hydrochloride is a third-generation, wholly synthetic anthracycline analogue that has demonstrated significant clinical activity, particularly in the treatment of lung cancer. As a potent inhibitor of topoisomerase II, its mechanism of action, metabolic profile, and the relationship between its exposure and clinical effects are of critical interest to the oncology research and drug development community. This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data, detailing experimental methodologies, and visualizing its cellular mechanisms.
Pharmacokinetics
Amrubicin is extensively metabolized to its active metabolite, amrubicinol, which is 10 to 100 times more cytotoxic than the parent compound.[1][2][3] The pharmacokinetics of both amrubicin and amrubicinol have been characterized in numerous clinical studies.
Data Presentation: Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters for amrubicin and amrubicinol in cancer patients.
Table 1: Pharmacokinetic Parameters of Amrubicin in Cancer Patients
| Dose (mg/m²/day for 3 days) | Cmax (ng/mL) | AUC₀₋₇₂ (ng·h/mL) | CLapp (L/h) | t½ (h) | Reference |
| 30 | - | - | - | - | [1] |
| 35 | - | - | - | - | [3] |
| 40 | - | - | - | - | [3] |
| 45 | - | 13,490 | 15.4 | - | [2] |
Cmax: Maximum plasma concentration; AUC₀₋₇₂: Area under the plasma concentration-time curve from 0 to 72 hours; CLapp: Apparent total clearance; t½: Half-life. Data presented as mean where available.
Table 2: Pharmacokinetic Parameters of Amrubicinol in Cancer Patients
| Amrubicin Dose (mg/m²/day for 3 days) | Cmax (ng/mL) | AUC₀₋₇₂ (ng·h/mL) | AUC Ratio (Amrubicinol/Amrubicin) | Reference |
| 30 | - | - | 14.9 ± 1.2% | [1] |
| 35-40 | - | - | - | [4] |
| 45 | - | 2,585 | 19.1 ± 4.1% | [1][2] |
Cmax: Maximum plasma concentration; AUC₀₋₇₂: Area under the plasma concentration-time curve from 0 to 72 hours; AUC Ratio: Ratio of the area under the curve of amrubicinol to amrubicin. Data presented as mean ± SD where available.
Pharmacodynamics
The primary pharmacodynamic effect of amrubicin is its potent inhibition of topoisomerase II, leading to cytotoxic effects in rapidly dividing cancer cells. A significant correlation has been established between the systemic exposure to amrubicinol and the primary dose-limiting toxicity, neutropenia.[4][5]
Data Presentation: Pharmacodynamic Endpoints
Table 3: Incidence of Grade 3/4 Neutropenia by Amrubicin Dose
| Dose (mg/m²/day for 3 days) | Patient Population | Grade 3/4 Neutropenia Incidence (%) | Reference |
| 35 | Previously Treated Lung Cancer | 39.4 | [6] |
| ≤35 | Advanced Lung Cancer | 47 | [7] |
| 40 | Previously Treated Lung Cancer | - | [3] |
| ≥40 | Advanced Lung Cancer | 79 | [7] |
| 40 | Metastatic Urothelial Carcinoma | 27 (with G-CSF) | [8] |
G-CSF: Granulocyte colony-stimulating factor
Experimental Protocols
Quantification of Amrubicin and Amrubicinol in Human Plasma
Methodology: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
A common method for the simultaneous determination of amrubicin and its active metabolite amrubicinol in human plasma involves HPLC with fluorescence detection.
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent such as methanol.
-
Chromatographic Separation: The separation is achieved on a monolithic column.
-
Mobile Phase: A typical mobile phase consists of a mixture of tetrahydrofuran, dioxane, and water containing acetic acid and sodium 1-octanesulfonate.
-
Detection: Fluorescence detection is used with excitation and emission wavelengths set at approximately 480 nm and 550 nm, respectively.
-
Quantification: The method is validated for linearity, precision, and accuracy over a clinically relevant concentration range (e.g., 2.5-5000 ng/mL for both compounds).
Topoisomerase II Inhibition Assays
The inhibitory effect of amrubicin and amrubicinol on topoisomerase II can be assessed using in vitro assays such as DNA decatenation and DNA cleavage assays.
1. DNA Decatenation Assay
This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenated kinetoplast DNA, kDNA).
-
Reaction Mixture: Purified human topoisomerase II is incubated with kDNA in a reaction buffer containing ATP and magnesium chloride.
-
Drug Incubation: Amrubicin or amrubicinol is added to the reaction mixture at various concentrations.
-
Reaction Termination and Analysis: The reaction is stopped, and the products are separated by agarose gel electrophoresis. The decatenated DNA mini-circles migrate into the gel, while the catenated kDNA remains in the well.
-
Endpoint: Inhibition of topoisomerase II activity is observed as a decrease in the amount of decatenated mini-circles.
2. DNA Cleavage Assay
This assay detects the formation of a stable "cleavable complex" between topoisomerase II and DNA, which is a hallmark of topoisomerase II poisons.
-
Reaction Mixture: A radiolabeled DNA substrate is incubated with purified human topoisomerase II.
-
Drug Incubation: Amrubicin or amrubicinol is added to the reaction.
-
Complex Stabilization and Denaturation: The reaction is stopped with a detergent (e.g., SDS) to trap the covalent DNA-protein complexes.
-
Analysis: The samples are treated with proteinase K to digest the protein component, and the resulting DNA fragments are analyzed by denaturing polyacrylamide gel electrophoresis.
-
Endpoint: The appearance of specific DNA cleavage bands indicates the formation of the cleavable complex.[9][10]
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Conclusion
This compound's clinical utility is underpinned by its conversion to the highly potent metabolite, amrubicinol, and its targeted inhibition of topoisomerase II. The pharmacokinetic profile demonstrates a clear dose-response relationship, and the pharmacodynamic link between amrubicinol exposure and neutropenia provides a critical biomarker for managing its primary toxicity. The experimental protocols and signaling pathways detailed in this guide offer a comprehensive resource for researchers and drug development professionals engaged in the study and application of this important anticancer agent. Further investigation into the nuances of its metabolic pathways and the downstream consequences of its mechanism of action will continue to refine its clinical application and inform the development of next-generation topoisomerase II inhibitors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Pharmacokinetics of amrubicin and its active metabolite amrubicinol in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and pharmacokinetic study of amrubicin, a synthetic 9-aminoanthracycline, in patients with refractory or relapsed lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic study on amrubicin and amrubicinol in Japanese patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Individual optimal dose of amrubicin to prevent severe neutropenia in Japanese patients with lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A phase II study of amrubicin, a synthetic 9-aminoanthracycline, in patients with previously treated lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Phase 2 trial of the topoisomerase II inhibitor, amrubicin, as second-line therapy in patients with metastatic urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Amrubicin Hydrochloride and its Inhibition of Topoisomerase II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amrubicin hydrochloride, a third-generation synthetic 9-aminoanthracycline, is a potent antineoplastic agent with significant activity against a range of malignancies, most notably small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC).[1][2] Its primary mechanism of action is the inhibition of DNA topoisomerase II, a critical enzyme in DNA replication and transcription.[1][3] This technical guide provides an in-depth exploration of the this compound-mediated topoisomerase II inhibition pathway, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction to this compound
Amrubicin is a totally synthetic anthracycline anticancer drug.[1] It is converted in the body to its active metabolite, amrubicinol, which demonstrates significantly greater cytotoxic activity than the parent compound.[4] Unlike earlier anthracyclines, amrubicin was designed to have a higher level of anti-tumor activity with reduced cardiotoxicity.[2] It has been approved for the treatment of lung cancer in Japan since 2002.[3][5]
The Topoisomerase II Inhibition Pathway
The primary cytotoxic effect of amrubicin and its active metabolite, amrubicinol, is mediated through their interaction with DNA topoisomerase II.[3][6] Topoisomerase II is a nuclear enzyme that plays a crucial role in managing DNA topology by catalyzing the transient breaking and rejoining of double-stranded DNA.[7] This process is essential for relieving torsional stress during DNA replication and transcription, as well as for segregating daughter chromosomes during mitosis.[7]
Amrubicin and amrubicinol act by stabilizing the covalent complex formed between topoisomerase II and DNA, known as the "cleavable complex".[7][8] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[6][8] The persistence of these breaks triggers a cascade of cellular events, ultimately leading to programmed cell death, or apoptosis.[8] This apoptotic pathway involves the activation of caspase-3 and -7, key executioner caspases, and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair.[8]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of this compound.
Table 1: In Vitro Cytotoxicity of Amrubicin
| Cell Line | IC50 (µg/mL) |
| LX-1 (Human Lung Adenocarcinoma) | 1.1 ± 0.2 |
| A549 (Human Lung Adenocarcinoma) | 2.4 ± 0.8 |
| A431 (Human Epidermoid Carcinoma) | 0.61 ± 0.10 |
| BT-474 (Human Breast Carcinoma) | 3.0 ± 0.3 |
| U937 (Human Histiocytic Lymphoma) | 5.6 µM |
| Source:[9] |
Table 2: Pharmacokinetic Parameters of Amrubicin and Amrubicinol in Lung Cancer Patients
| Parameter | Amrubicin | Amrubicinol |
| AUC (0-72h) (ng·h/mL) at 45 mg/m² dose | 13,490 | 2,585 |
| Apparent Total Clearance (CLapp) (L/h) | 15.4 | - |
| AUC Ratio (Amrubicinol/Amrubicin) (%) at 30-45 mg/m² | - | 15.1 ± 4.6 |
| Source:[10] |
Table 3: Clinical Efficacy of Amrubicin in Relapsed Small-Cell Lung Cancer (SCLC)
| Study Group | Overall Response Rate (ORR) | Progression-Free Survival (PFS) (months) | Overall Survival (OS) (months) |
| Refractory SCLC | 50% | 2.6 | 10.3 |
| Sensitive SCLC | 52% | 4.2 | 11.6 |
| Source:[11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the topoisomerase II inhibitory activity of amrubicin.
Topoisomerase II Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following on ice:
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, 100 µg/mL BSA)
-
10 mM ATP
-
Kinetoplast DNA (kDNA) (substrate)
-
This compound at various concentrations (or vehicle control)
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add purified human topoisomerase II enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K, followed by incubation at 37°C for 15-30 minutes.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization and Analysis: Visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate very slowly, while decatenated DNA mini-circles will migrate into the gel as distinct bands. The inhibition of topoisomerase II activity is determined by the reduction in the amount of decatenated product in the presence of amrubicin.
In Vivo Complex of Enzyme (ICE) Assay
This assay quantifies the amount of topoisomerase II covalently bound to genomic DNA in cells treated with a topoisomerase II inhibitor.
Protocol:
-
Cell Treatment: Plate and grow cells to the desired confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time (e.g., 1 hour).
-
Cell Lysis: Lyse the cells directly in the culture dish using a lysis solution containing a detergent (e.g., Sarkosyl).
-
DNA Shearing: Scrape the viscous lysate and pass it through a syringe with a needle to shear the genomic DNA.
-
Cesium Chloride Gradient Ultracentrifugation: Layer the cell lysate onto a cesium chloride (CsCl) step gradient. Centrifuge at high speed for an extended period (e.g., 24 hours). The dense CsCl will separate the protein-DNA complexes from free proteins.
-
DNA Precipitation: Carefully collect the DNA-containing fractions and precipitate the DNA using ethanol.
-
Slot Blotting: Resuspend the DNA pellet and apply it to a nitrocellulose membrane using a slot blot apparatus.
-
Immunodetection: Block the membrane and then probe with a primary antibody specific for topoisomerase II. Follow with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection and Quantification: Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the relative amount of topoisomerase II covalently bound to DNA.
Apoptosis and Cell Cycle Analysis
These assays determine the downstream cellular consequences of amrubicin-induced DNA damage.
Protocol for Cell Cycle Analysis by Flow Cytometry:
-
Cell Treatment: Treat cells with this compound for various time points.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing. Store the fixed cells at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: The resulting DNA content histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak is indicative of apoptosis.
Conclusion
This compound is a potent topoisomerase II inhibitor with a well-defined mechanism of action. By stabilizing the topoisomerase II-DNA cleavable complex, amrubicin and its active metabolite, amrubicinol, induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a framework for the continued investigation of amrubicin and the development of novel topoisomerase II-targeted therapies. The quantitative data presented underscore its clinical potential, particularly in the treatment of lung cancer. This comprehensive overview serves as a valuable resource for researchers and clinicians working to advance cancer therapeutics.
References
- 1. Anthracyclines induce double-strand DNA breaks at active gene promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doxorubicin-induced DNA Damage Causes Extensive Ubiquitination of Ribosomal Proteins Associated with a Decrease in Protein Translation* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. inspiralis.com [inspiralis.com]
- 5. Human Topoisomerase ICE Assay Kit - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
- 6. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative evaluation of DNA double-strand breaks (DSBs) through single-molecule observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A New Antitumor Agent Amrubicin Induces Cell Growth Inhibition by Stabilizing Topoisomerase II‐DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
Amrubicin Hydrochloride vs. Doxorubicin: An In-depth Technical Guide on Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparative analysis of the mechanisms of action of two anthracycline chemotherapeutic agents: amrubicin hydrochloride and doxorubicin. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering insights into the molecular and cellular effects of these compounds.
Core Mechanisms of Action: A Comparative Overview
Amrubicin and doxorubicin, while both belonging to the anthracycline class of antibiotics, exhibit distinct mechanistic profiles that influence their efficacy and toxicity. The primary mechanism for both drugs involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription.[1][2] However, differences in their chemical structures lead to variations in their interaction with DNA, cellular uptake, and induction of downstream cellular events.
Doxorubicin is a well-established and widely used chemotherapeutic agent.[3] Its planar anthraquinone ring intercalates into the DNA double helix, leading to the inhibition of DNA and RNA synthesis.[4] This intercalation stabilizes the topoisomerase II-DNA cleavable complex, preventing the re-ligation of DNA strands and resulting in double-strand breaks.[2] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS) through redox cycling of its quinone moiety, contributing to oxidative stress and cellular damage.[5]
Amrubicin , a third-generation, completely synthetic 9-aminoanthracycline, also functions as a potent topoisomerase II inhibitor.[1] Like doxorubicin, it stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks.[1] However, amrubicin exhibits a lower affinity for DNA intercalation compared to doxorubicin.[6] A key feature of amrubicin is its metabolism to the more active metabolite, amrubicinol, which is a significantly more potent inhibitor of topoisomerase II.[6]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxicity of amrubicin and doxorubicin against various cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
| Cell Line | Cancer Type | Amrubicin IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| NCI-H1299 | Non-Small Cell Lung Cancer | Significantly higher than other cell lines | Significantly higher than other cell lines | [7] |
| HepG2 | Hepatocellular Carcinoma | - | 12.18 ± 1.89 | [6] |
| Huh7 | Hepatocellular Carcinoma | - | > 20 | [6] |
| UMUC-3 | Bladder Cancer | - | 5.15 ± 1.17 | [6] |
| VMCUB-1 | Bladder Cancer | - | > 20 | [6] |
| TCCSUP | Bladder Cancer | - | 12.6 | [6] |
| BFTC-905 | Bladder Cancer | - | 2.3 | [6] |
| A549 | Lung Cancer | - | > 20 | [6] |
| HeLa | Cervical Cancer | - | 2.9 | [6] |
| MCF-7 | Breast Cancer | - | 2.5 | [6] |
| M21 | Skin Melanoma | - | 2.8 | [6] |
| HK-2 | Non-cancer Kidney | - | > 20 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of amrubicin and doxorubicin.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Materials:
-
Human Topoisomerase II alpha
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 50 mM DTT, 3 mg/mL BSA)
-
10x ATP Solution (20 mM)
-
5x Stop Buffer/Loading Dye (2.5% SDS, 25% Ficoll-400, 0.025% Bromophenol Blue, 0.025% Xylene Cyanol)
-
Proteinase K (10 mg/mL)
-
1% Agarose gel in TAE buffer
-
Ethidium Bromide (10 mg/mL)
Procedure:
-
Prepare a reaction mixture containing 1x Topoisomerase II Assay Buffer, 1x ATP Solution, and 200 ng of kDNA.
-
Add varying concentrations of this compound or doxorubicin to the reaction mixture. Include a no-drug control and a positive control inhibitor (e.g., etoposide).
-
Initiate the reaction by adding 1-2 units of human Topoisomerase II alpha.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding 5x Stop Buffer/Loading Dye and 2 µL of Proteinase K.
-
Incubate at 37°C for 15 minutes to digest the protein.
-
Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Perform electrophoresis at 100V for 1-2 hours.
-
Visualize the DNA bands under UV light. Decatenated kDNA will migrate into the gel as distinct bands, while catenated kDNA will remain in the well. Inhibition is observed as a decrease in the amount of decatenated DNA.
DNA Fragmentation Assay (DNA Laddering)
This assay detects the characteristic internucleosomal cleavage of DNA that occurs during apoptosis.
Materials:
-
Cells treated with this compound or doxorubicin
-
Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM EDTA, 0.5% Triton X-100)
-
RNase A (10 mg/mL)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
3 M Sodium Acetate (pH 5.2)
-
100% Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
1.5% Agarose gel in TAE buffer
-
Ethidium Bromide (10 mg/mL)
Procedure:
-
Harvest approximately 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 0.5 mL of Lysis Buffer and incubate on ice for 30 minutes.
-
Centrifuge at 13,000 x g for 20 minutes at 4°C to pellet high molecular weight DNA and cellular debris.
-
Transfer the supernatant containing fragmented DNA to a new tube.
-
Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 1 hour.
-
Add Proteinase K to a final concentration of 200 µg/mL and incubate at 50°C for 1-2 hours.
-
Perform a phenol:chloroform:isoamyl alcohol extraction to purify the DNA.
-
Precipitate the DNA by adding 1/10 volume of 3 M Sodium Acetate and 2.5 volumes of ice-cold 100% ethanol. Incubate at -20°C overnight.
-
Centrifuge at 13,000 x g for 30 minutes at 4°C to pellet the DNA.
-
Wash the DNA pellet with 70% ethanol and air dry.
-
Resuspend the DNA in 20-50 µL of TE Buffer.
-
Load the DNA onto a 1.5% agarose gel containing ethidium bromide.
-
Perform electrophoresis and visualize the DNA laddering pattern under UV light.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells treated with this compound or doxorubicin
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or doxorubicin for the desired time period. Include untreated and vehicle controls.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
Mitochondrial Membrane Potential (JC-1) Assay
This assay uses the cationic dye JC-1 to measure changes in mitochondrial membrane potential (ΔΨm), an early indicator of apoptosis.
Materials:
-
Cells treated with this compound or doxorubicin
-
JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
Cell culture medium
-
Fluorescence microscope or flow cytometer
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with this compound or doxorubicin for the specified time. Include an untreated control and a positive control for depolarization (e.g., CCCP).
-
Prepare a 1-10 µM working solution of JC-1 in pre-warmed cell culture medium.[8]
-
Remove the treatment medium and incubate the cells with the JC-1 working solution for 15-30 minutes at 37°C in a CO2 incubator.[9]
-
Wash the cells twice with warm phosphate-buffered saline (PBS).
-
Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~510/527 nm). A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[9]
Reactive Oxygen Species (ROS) Detection (DCFDA) Assay
This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels.
Materials:
-
Cells treated with this compound or doxorubicin
-
DCFDA (or H2DCFDA)
-
Serum-free cell culture medium
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate.
-
Treat cells with this compound or doxorubicin. Include an untreated control and a positive control for ROS induction (e.g., H2O2).
-
Prepare a 5-10 µM working solution of DCFDA in serum-free medium.
-
Remove the treatment medium and wash the cells with PBS.
-
Incubate the cells with the DCFDA working solution for 30-60 minutes at 37°C, protected from light.
-
Wash the cells again with PBS.
-
Measure the fluorescence intensity at an excitation of ~485 nm and an emission of ~535 nm using a microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.[10][11]
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses the DNA-intercalating dye propidium iodide (PI) to analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
Cells treated with this compound or doxorubicin
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes or at -20°C for longer storage.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in 0.5-1 mL of PI staining solution.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will be proportional to the stage of the cell cycle (G0/G1, S, G2/M).[12]
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language for Graphviz, illustrate the core mechanisms of action and downstream signaling pathways for this compound and doxorubicin.
References
- 1. cancer.wisc.edu [cancer.wisc.edu]
- 2. researchgate.net [researchgate.net]
- 3. inspiralis.com [inspiralis.com]
- 4. researchgate.net [researchgate.net]
- 5. chesterrep.openrepository.com [chesterrep.openrepository.com]
- 6. tis.wu.ac.th [tis.wu.ac.th]
- 7. researchgate.net [researchgate.net]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. scribd.com [scribd.com]
- 11. abcam.com [abcam.com]
- 12. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]
Amrubicinol: An In-Depth Technical Guide to the Active Metabolite of Amrubicin Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amrubicin, a synthetic 9-aminoanthracycline, is a potent anti-cancer agent approved for the treatment of lung cancer in Japan. Its clinical efficacy is largely attributed to its rapid and extensive conversion to its active metabolite, amrubicinol. This technical guide provides a comprehensive overview of amrubicinol, focusing on its mechanism of action, metabolism, pharmacokinetics, and clinical significance. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in their understanding and utilization of this compound.
Introduction
Amrubicin hydrochloride is a third-generation anthracycline that has demonstrated significant activity against small cell lung cancer (SCLC) and non-small cell lung cancer (NSCLC)[1]. Unlike other anthracyclines, amrubicin is a prodrug that is metabolically converted to its C-13 hydroxy metabolite, amrubicinol[2][3][4]. Amrubicinol exhibits significantly greater cytotoxic activity than its parent compound, with studies indicating it to be 5 to 100 times more potent[2][3][5]. This enhanced potency underscores the critical role of amrubicinol in the therapeutic effects of amrubicin. This guide will delve into the core technical aspects of amrubicinol, providing a valuable resource for the scientific community.
Metabolism of Amrubicin to Amrubicinol
The conversion of amrubicin to amrubicinol is a key metabolic step that dictates the drug's activity. This biotransformation is primarily mediated by carbonyl reductases located in the liver, kidney, and tumor tissues[6].
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of amrubicin and its active metabolite amrubicinol in lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Phase I and pharmacokinetic study of amrubicin, a synthetic 9-aminoanthracycline, in patients with refractory or relapsed lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of amrubicin, a novel 9-aminoanthracycline, and its active metabolite amrubicinol on human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of amrubicin therapy after chemoimmunotherapy in small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Amrubicin Hydrochloride: An In-Depth Technical Guide to In Vitro Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amrubicin hydrochloride is a potent, third-generation synthetic anthracycline and a topoisomerase II inhibitor. It has demonstrated significant antitumor activity in various malignancies, particularly small cell lung cancer. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of amrubicin, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. Its active metabolite, amrubicinol, which is significantly more potent, is also discussed.
Data Presentation: In Vitro Cytotoxicity of Amrubicin and Amrubicinol
The cytotoxic effects of amrubicin and its active metabolite, amrubicinol, have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the IC50 values for amrubicin and amrubicinol in various cancer cell lines, as reported in the scientific literature. Amrubicinol consistently demonstrates significantly lower IC50 values, indicating its superior cytotoxic potential.[1]
| Cell Line | Cancer Type | Amrubicin IC50 (µg/mL) | Amrubicinol IC50 (µg/mL) |
| LX-1 | Lung | 1.1 ± 0.2[1] | 0.077 ± 0.025[1] |
| A549 | Lung (Non-Small Cell) | 2.4 ± 0.8[1] | 0.096 ± 0.064[1] |
| A431 | Epidermoid | 0.61 ± 0.10 | Not Reported |
| BT-474 | Breast | 3.0 ± 0.3 | Not Reported |
| SBC-3 | Lung (Small Cell) | Not Reported | ~0.01 (Estimated from relative sensitivity) |
| SBC-3/SN-38 | Lung (Small Cell, SN-38 resistant) | Not Reported | Retained sensitivity[2][3] |
| SBC-3/CDDP | Lung (Small Cell, Cisplatin resistant) | Not Reported | Retained sensitivity[2][3] |
| Lu-24 | Lung (Small Cell) | Effective in vivo[1] | Not Reported |
| Lu-134 | Lung (Small Cell) | Effective in vivo[1] | Not Reported |
| CCRF-CEM | Leukemia | Not Reported | Not Reported |
| KU-2 | Not Specified | Not Reported | Not Reported |
Mechanism of Action
Amrubicin exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerase II.[4][5] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation.
Topoisomerase II Inhibition and DNA Damage
Amrubicin and its metabolite, amrubicinol, stabilize the covalent complex between topoisomerase II and DNA, known as the "cleavable complex".[4] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[4] The formation of these DNA lesions is a critical initiating event for the subsequent cytotoxic effects of the drug.
Induction of Apoptosis
The DNA damage induced by amrubicin triggers programmed cell death, or apoptosis. This process is characterized by a cascade of molecular events, including the activation of caspases. Studies have shown that amrubicin-induced apoptosis is mediated by the activation of caspase-3 and caspase-7. This activation is preceded by a loss of the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, amrubicin can also cause cell cycle arrest, primarily at the G2/M phase. This arrest prevents cells with damaged DNA from proceeding through mitosis, providing a window for DNA repair or, if the damage is too severe, for the initiation of apoptosis. The G2/M arrest is a common cellular response to DNA-damaging agents and is regulated by a complex network of checkpoint proteins.
Combination Therapy In Vitro
The cytotoxic effects of amrubicin can be enhanced when used in combination with other chemotherapeutic agents. In vitro studies have demonstrated synergistic or additive effects when amrubicin is combined with cisplatin. For instance, in cisplatin-resistant (SBC-3/CDDP) and SN-38-resistant (SBC-3/SN-38) small cell lung cancer cell lines, the combination of amrubicinol with cisplatin or SN-38, respectively, showed synergistic or additive effects.[2][3] Combination index (CI) values, a measure of drug interaction, have been reported to be less than 1 for the combination of amrubicinol with irinotecan and cisplatin in LX-1 cells, indicating synergy.[1]
Experimental Protocols
The following sections detail the methodologies for key in vitro assays used to evaluate the cytotoxicity of this compound.
Cell Viability and Cytotoxicity Assays (MTT and AlamarBlue)
These colorimetric assays are widely used to assess cell viability and proliferation. They rely on the metabolic activity of viable cells to reduce a substrate into a colored product.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Treat the cells with a serial dilution of this compound or amrubicinol and incubate for a specified period (e.g., 72 hours). Include untreated control wells.
-
Reagent Addition:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The mitochondrial dehydrogenases of viable cells reduce the yellow MTT to purple formazan crystals.
-
AlamarBlue Assay: Add AlamarBlue (resazurin) solution to each well and incubate for 2-4 hours. Viable cells reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.
-
-
Solubilization (MTT Assay only): After the incubation with MTT, add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance (MTT) or fluorescence (AlamarBlue) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting the cell viability against the drug concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with amrubicin for the desired duration.
-
Cell Harvest: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.
-
RNase Treatment: Treat the cells with RNase A to degrade RNA, ensuring that the PI dye specifically binds to DNA.
-
Propidium Iodide Staining: Stain the cells with a solution containing propidium iodide, which intercalates with DNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Interpretation: Generate a histogram of DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population indicates cell cycle arrest at this phase. The appearance of a sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
Apoptosis Detection Assays
TUNEL (TdT-mediated dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Protocol:
-
Cell Preparation: Prepare cells on slides or in suspension and fix them with paraformaldehyde.
-
Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and labeled dUTP (e.g., BrdUTP or fluorescently tagged dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection:
-
For fluorescently tagged dUTP, visualize the cells directly using a fluorescence microscope or flow cytometer.
-
For BrdUTP, detect the incorporated bromodeoxyuridine with a fluorescently labeled anti-BrdU antibody.
-
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Protocol:
-
Cell Lysis: Lyse the treated and control cells to release the cellular contents, including active caspases.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate that is specifically cleaved by caspase-3 and caspase-7. The substrate typically contains the DEVD peptide sequence.
-
Incubation: Incubate the reaction mixture to allow the active caspases to cleave the substrate.
-
Signal Detection: Measure the resulting luminescence or fluorescence, which is directly proportional to the amount of active caspase-3/7 in the sample.
-
Data Analysis: Compare the signal from treated cells to that of untreated controls to determine the fold-increase in caspase-3/7 activity.
Conclusion
This compound and its highly potent metabolite, amrubicinol, demonstrate significant in vitro cytotoxicity against a variety of cancer cell lines. Their primary mechanism of action involves the inhibition of topoisomerase II, leading to DNA double-strand breaks, G2/M cell cycle arrest, and the induction of apoptosis through the activation of the intrinsic mitochondrial pathway and executioner caspases. The standardized protocols detailed in this guide provide a framework for the consistent and reliable in vitro evaluation of amrubicin and other cytotoxic agents. Further research into the detailed molecular signaling pathways and the synergistic effects with other anticancer drugs will continue to be crucial for optimizing its clinical application.
References
- 1. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Toshiyuki Kozuki - The combination effect of amrubicin with cisplatin or irinotecan for small-cell lung cancer cells. - Papers - researchmap [researchmap.jp]
- 4. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical significance of topoisomerase‐II expression in patients with advanced non‐small cell lung cancer treated with amrubicin - PMC [pmc.ncbi.nlm.nih.gov]
Amrubicin Hydrochloride: A Technical Guide to Preclinical Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amrubicin hydrochloride is a synthetic 9-aminoanthracycline and a potent topoisomerase II inhibitor. It has demonstrated significant antitumor activity in preclinical models of lung cancer and has been approved for the treatment of small-cell lung cancer (SCLC) and non-small-cell lung cancer (NSCLC) in Japan.[1][2] This technical guide provides an in-depth overview of the preclinical evaluation of amrubicin, focusing on quantitative efficacy data, detailed experimental methodologies, and the underlying mechanism of action. Amrubicin is converted in vivo to its active metabolite, amrubicinol, which is 5 to 100 times more potent than the parent compound.[1][3] Both amrubicin and amrubicinol exert their cytotoxic effects by stabilizing the topoisomerase II-DNA cleavable complex, leading to DNA double-strand breaks and subsequent apoptosis.[3][4][5][6]
Data Presentation: In Vitro and In Vivo Efficacy
The preclinical antitumor activity of amrubicin and its active metabolite, amrubicinol, has been evaluated in a range of lung cancer cell lines and xenograft models. The following tables summarize the key quantitative data from these studies.
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for amrubicin and amrubicinol have been determined in various lung cancer cell lines, demonstrating their cytotoxic effects.
| Cell Line | Cancer Type | Compound | IC50 (µg/mL) | IC50 (nM) | Reference |
| LX-1 | SCLC | Amrubicin | 1.1 ± 0.2 | - | [4] |
| LX-1 | SCLC | Amrubicinol | 0.077 ± 0.025 | - | [4] |
| A549 | NSCLC | Amrubicin | 2.4 ± 0.8 | - | [4] |
| A549 | NSCLC | Amrubicinol | 0.096 ± 0.064 | - | [4] |
| SBC-3 | SCLC | Amrubicin | - | 862 | [7] |
| SBC-3 | SCLC | Amrubicinol | - | 33 | [7] |
| SBC-3/SN-38 (irinotecan-resistant) | SCLC | Amrubicinol | - | - | [5] |
| SBC-3/CDDP (cisplatin-resistant) | SCLC | Amrubicinol | - | - | [5] |
Note: The resistant cell lines SBC-3/SN-38 and SBC-3/CDDP retained sensitivity to amrubicinol, with only a 1.8- and 1.7-fold increase in resistance, respectively, compared to the parental SBC-3 cell line.[5][7]
In Vivo Antitumor Activity
The in vivo efficacy of amrubicin has been assessed in human lung cancer xenograft models established in athymic nude mice. The primary endpoint in these studies is typically the tumor growth inhibition, expressed as the ratio of the mean tumor volume of the treated group (T) to the mean tumor volume of the control group (C) (T/C value), expressed as a percentage. A T/C value of 50% or less is generally considered to indicate significant antitumor activity.
| Xenograft Model | Cancer Type | Treatment | Dose (mg/kg) | Administration | T/C Value (%) at Day 14 | Reference |
| Lu-24 | SCLC | Amrubicin | 25 | i.v. | 17 | [4] |
| Lu-134 | SCLC | Amrubicin | 25 | i.v. | 9 | [4] |
| Lu-99 | NSCLC | Amrubicin | 25 | i.v. | 29 | [4] |
| LC-6 | NSCLC | Amrubicin | 25 | i.v. | 50 | [4] |
| L-27 | NSCLC | Amrubicin | 25 | i.v. | 26 | [4] |
Amrubicin administered intravenously at its maximum tolerated dose (MTD) of 25 mg/kg demonstrated substantial growth inhibition in three out of three SCLC xenografts and three out of five NSCLC xenografts tested.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the typical experimental protocols used in the evaluation of amrubicin.
In Vitro Cytotoxicity Assays
1. Cell Lines and Culture Conditions:
-
Cell Lines: A panel of human SCLC (e.g., LX-1, SBC-3) and NSCLC (e.g., A549, QG-56) cell lines are commonly used.
-
Culture Medium: Cells are typically maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Incubation: Cultures are maintained in a humidified atmosphere of 5% CO2 at 37°C.
2. AlamarBlue™ Assay (for IC50 determination):
-
Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Drug Exposure: Cells are exposed to a serial dilution of amrubicin or amrubicinol for a specified period (e.g., 72 or 96 hours).
-
AlamarBlue™ Addition: Following drug exposure, AlamarBlue™ reagent is added to each well.
-
Incubation and Measurement: Plates are incubated for a further 2-4 hours, and the fluorescence or absorbance is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined by plotting cell viability against drug concentration.
In Vivo Xenograft Studies
1. Animal Models:
-
Animals: Female athymic nude mice (e.g., BALB/c nu/nu) are commonly used.
-
Housing: Animals are housed in a pathogen-free environment with controlled temperature, humidity, and a 12-hour light/dark cycle. They are provided with sterile food and water ad libitum.
2. Tumor Implantation:
-
Cell Preparation: Cultured lung cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., serum-free medium or a mixture with Matrigel).
-
Implantation: A specific number of cells (e.g., 5 x 10^6 to 1 x 10^7) are subcutaneously injected into the flank of each mouse.
3. Tumor Growth Monitoring and Treatment:
-
Tumor Measurement: Tumor dimensions (length and width) are measured regularly (e.g., twice or three times a week) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-300 mm³), mice are randomized into control and treatment groups.
-
Drug Administration: Amrubicin is typically administered intravenously (i.v.) at a specified dose and schedule (e.g., 25 mg/kg). The control group receives the vehicle.
4. Efficacy Evaluation:
-
Endpoint: The primary efficacy endpoint is the T/C value (%) at a specific time point (e.g., Day 14).
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study as indicators of toxicity.
Mechanism of Action and Signaling Pathways
Amrubicin's primary mechanism of action is the inhibition of topoisomerase II. This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation.
Caption: Amrubicin's mechanism of action.
Amrubicin and its active metabolite, amrubicinol, bind to the topoisomerase II-DNA complex, preventing the re-ligation of the DNA strands after they have been cleaved by the enzyme. This stabilization of the "cleavable complex" leads to an accumulation of DNA double-strand breaks.[4][6] These DNA lesions trigger a cellular damage response, resulting in a G2/M phase cell cycle arrest and the activation of the apoptotic cascade.[5] A key event in amrubicin-induced apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[5]
Preclinical Experimental Workflow
The preclinical evaluation of a novel anticancer agent like amrubicin typically follows a structured workflow, moving from in vitro characterization to in vivo efficacy and safety assessment.
Caption: A typical preclinical experimental workflow.
Conclusion
The preclinical data for this compound and its active metabolite, amrubicinol, provide a strong rationale for their clinical development in lung cancer. The potent in vitro cytotoxicity against both SCLC and NSCLC cell lines, coupled with significant in vivo antitumor activity in xenograft models, underscores their therapeutic potential. The well-defined mechanism of action as topoisomerase II inhibitors offers opportunities for rational combination therapies. This technical guide serves as a comprehensive resource for researchers and drug development professionals working on amrubicin and other topoisomerase II inhibitors for the treatment of lung cancer.
References
- 1. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amrubicin for non-small-cell lung cancer and small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase‐3/7 preceding a loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The combination effect of amrubicin with cisplatin or irinotecan for small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Amrubicin Hydrochloride: A Technical Guide to Cellular Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular uptake, distribution, and mechanisms of action of amrubicin hydrochloride, a third-generation synthetic anthracycline. The following sections detail the experimental protocols used to elucidate these processes, present quantitative data on its cellular accumulation and localization, and visualize the key signaling pathways and experimental workflows involved.
Cellular Uptake and Efflux Mechanisms
Amrubicin, a lipophilic compound, readily crosses the cell membrane, leading to a rapid influx into cancer cells. This property may contribute to its efficacy in overcoming multidrug resistance.[1] Its active metabolite, amrubicinol, demonstrates even higher intracellular accumulation compared to both the parent drug and the commonly used anthracycline, doxorubicin.[1]
While amrubicin is a weak substrate for P-glycoprotein (P-gp/MDR1), a well-known efflux pump, its transport and retention are not solely governed by this mechanism.[2] Studies on doxorubicin-resistant cell lines show that amrubicin can still achieve effective intracellular concentrations. However, acquired resistance to amrubicinol has been linked to a significant increase in MDR1 gene expression, leading to decreased intracellular accumulation of the active metabolite.[2] The roles of other ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Protein 1 (MRP1) and Breast Cancer Resistance Protein (BCRP), in amrubicin efflux are areas of ongoing investigation, as they are known to transport other anthracyclines.[3][4]
Intracellular Distribution and Subcellular Localization
A key differentiator of amrubicin and its active metabolite, amrubicinol, from doxorubicin is their subcellular distribution. While a majority of doxorubicin (70-80%) localizes to the cell nucleus, only a small fraction of amrubicin and amrubicinol (10-20%) is found there.[1][5] This suggests that while the nucleus is a target, other cellular compartments may also play a significant role in the cytotoxic effects of amrubicin.
The intracellular conversion of amrubicin to the more potent amrubicinol is a critical factor in its antitumor activity. This metabolic process can occur within the tumor cells themselves, and a strong correlation has been observed between the concentration of amrubicinol in the tumor and the in vivo efficacy of amrubicin.
Data Presentation
The following tables summarize the quantitative data on the cytotoxicity and intracellular distribution of amrubicin and related compounds across various cancer cell lines.
Table 1: IC50 Values of Amrubicin and Amrubicinol in Human Cancer Cell Lines [6][7]
| Cell Line | Cancer Type | Amrubicin IC50 (µM) | Amrubicinol IC50 (µM) |
| A549 | Non-Small Cell Lung Cancer | 0.61 ± 0.10 | 0.019 ± 0.010 |
| PC-3 | Prostate Cancer | 2.4 ± 0.8 | 0.096 ± 0.064 |
| A431 | Epidermoid Carcinoma | 0.61 ± 0.10 | 0.019 ± 0.010 |
| BT-474 | Breast Cancer | 3.0 ± 0.3 | 0.21 ± 0.05 |
Cells were exposed to the drugs for 3 days.
Table 2: Comparative Intracellular Accumulation and Nuclear Localization in P388 Murine Leukemia Cells [1][5]
| Compound | Relative Intracellular Concentration (vs. Doxorubicin) | Nuclear Localization (% of total cellular drug) |
| Amrubicin | ~3x higher | 14-16% |
| Amrubicinol | ~6x higher | 9-16% |
| Doxorubicin | 1x | 76-79% |
Cells were incubated with 10 µg/mL of each drug for 1 hour.
Experimental Protocols
This section details the methodologies for key experiments used to study the cellular uptake and distribution of amrubicin.
Quantification of Intracellular Amrubicin and Amrubicinol by HPLC
Objective: To determine the intracellular concentrations of amrubicin and its metabolite, amrubicinol.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., P388, A549) in appropriate culture vessels and grow to 70-80% confluency. Treat the cells with the desired concentration of this compound for a specified time (e.g., 1 hour).
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Harvest the cells by scraping or trypsinization.
-
Centrifuge the cell suspension to obtain a cell pellet.
-
Resuspend the pellet in a known volume of lysis buffer (e.g., RIPA buffer) and lyse the cells on ice.
-
-
Protein Precipitation:
-
To the cell lysate, add a threefold volume of ice-cold methanol to precipitate proteins.[8]
-
Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Sample Preparation for HPLC:
-
Carefully collect the supernatant containing amrubicin and amrubicinol.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
HPLC Analysis:
-
Inject a large volume of the prepared sample onto a C18 reverse-phase HPLC column.[8]
-
Use a mobile phase consisting of a mixture of tetrahydrofuran, dioxane, and water with acetic acid and sodium 1-octanesulfonate.[8]
-
Employ a fluorescence detector with excitation and emission wavelengths set at approximately 480 nm and 550 nm, respectively, for both amrubicin and amrubicinol.[8][9][10][11]
-
Quantify the concentrations of amrubicin and amrubicinol by comparing their peak areas to a standard curve generated with known concentrations of the compounds.
-
Normalize the drug concentration to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).
-
Subcellular Localization by Confocal Microscopy
Objective: To visualize the subcellular distribution of amrubicin.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass-bottom dishes or chamber slides suitable for microscopy. Treat the cells with amrubicin at the desired concentration and for the specified duration.
-
Fluorescence Staining:
-
Cell Fixation (Optional): For fixed-cell imaging, wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Imaging:
-
Mount the samples on a laser-scanning confocal microscope.
-
Excite the amrubicin fluorescence using a laser line around 470-488 nm.[9][10][11]
-
Collect the emitted fluorescence using a bandpass filter centered around 560-595 nm.[9][10][11]
-
Acquire z-stack images to obtain a three-dimensional representation of the drug distribution within the cells.
-
Analyze the images to determine the co-localization of amrubicin with specific cellular compartments.
-
Analysis of Cell Cycle and Apoptosis by Flow Cytometry
Objective: To determine the effects of amrubicin on cell cycle progression and apoptosis.
Protocol:
-
Cell Culture and Treatment: Treat cells in suspension or adherent cells (which are subsequently harvested) with amrubicin for various time points.
-
Sample Preparation for Cell Cycle Analysis:
-
Sample Preparation for Apoptosis Analysis (Annexin V/PI Staining):
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
For cell cycle analysis, measure the fluorescence intensity of the DNA dye to determine the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.[12]
-
For apoptosis analysis, quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by amrubicin and the experimental workflows for its study.
Caption: Amrubicin's mechanism of action signaling pathway.
Caption: Workflow for studying amrubicin's cellular effects.
Caption: Logical relationship of amrubicin's cellular journey.
References
- 1. Uptake and intracellular distribution of amrubicin, a novel 9-amino-anthracycline, and its active metabolite amrubicinol in P388 murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (PDF) Role of the breast cancer resistance protein (ABCG2) in drug transport (2005) | Qingcheng Mao | 432 Citations [scispace.com]
- 3. Multidrug Resistance Protein 1 (MRP1, ABCC1), a “Multitasking” ATP-binding Cassette (ABC) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple and sensitive HPLC method for determination of amrubicin and amrubicinol in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence properties of doxorubicin in PBS buffer and PVA films - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorescence-Based Assays for Measuring Doxorubicin in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase‐3/7 preceding a loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometric single cell-based assay to simultaneously detect cell death, cell cycling, DNA content and cell senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis Induction, Cell Cycle Arrest and Anti-Cancer Potential of Tamoxifen-Curcumin Loaded Niosomes Against MCF-7 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Dissolution and Preparation of Amrubicin Hydrochloride for Cell Culture Applications
Introduction
Amrubicin hydrochloride is a potent synthetic anthracycline antibiotic and a topoisomerase II inhibitor.[1][2] It is a crucial compound in cancer research, particularly for studying its effects on cell proliferation and apoptosis in various cancer cell lines.[3] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in in vitro cell culture experiments. This document provides a detailed protocol for the solubilization, storage, and handling of this compound to ensure its stability and efficacy for research applications.
Mechanism of Action: Topoisomerase II Inhibition
Amrubicin functions as a prodrug, being converted to its more active metabolite, amrubicinol.[4] Both amrubicin and amrubicinol intercalate into DNA and inhibit the activity of topoisomerase II.[1][4] This inhibition stabilizes the DNA-topoisomerase II complex, leading to DNA strand breaks, inhibition of DNA replication and protein synthesis, and ultimately, cell cycle arrest and apoptosis.[1]
Caption: Mechanism of Amrubicin action.
Quantitative Data Summary
For consistent experimental outcomes, it is imperative to adhere to validated solubility and storage parameters. The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Source |
| Solvent | Dimethyl Sulfoxide (DMSO) | [1][5] |
| Solubility in DMSO | >10 mM | [5] |
| Water Solubility | Insoluble | [1] |
| Stock Solution Storage | -20°C for up to several months[5] or -80°C for up to 6 months.[3] | [3][5] |
| Short-term Storage | -20°C for up to 1 month | [3] |
| Stock Conc. Examples | 1 mM, 5 mM, 10 mM | [5] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.
-
Reagent Equilibration: Allow the vial of this compound powder and the DMSO to equilibrate to room temperature before opening to prevent condensation.
-
Calculating Required Volumes: To prepare a 10 mM stock solution from 1 mg of this compound (M.Wt: 519.93 g/mol for the hydrochloride salt), you will need approximately 192.3 µL of DMSO. For different starting masses, adjust the volume of DMSO accordingly.[5]
-
Dissolution:
-
Carefully add the calculated volume of DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
-
Aiding Dissolution (Optional): If the compound does not fully dissolve, you can warm the tube at 37°C for 10 minutes and/or shake it in an ultrasonic bath for a short period.[5]
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[3]
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Working Solution Preparation: When ready to use, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Caption: Workflow for Amrubicin HCl preparation.
Safety Precautions
This compound is a potent cytotoxic agent. Appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times when handling this compound. All procedures should be performed in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize exposure. Dispose of all waste materials according to institutional guidelines for hazardous chemical waste.
References
- 1. Amrubicin | C25H25NO9 | CID 3035016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C25H26ClNO9 | CID 114897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Efficacy and safety of this compound for treatment of relapsed small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
Application Notes: Amrubicin Hydrochloride in Xenograft Models
References
- 1. Facebook [cancer.gov]
- 2. Amrubicin for non-small-cell lung cancer and small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Next-generation anthracycline for the management of small cell lung cancer: focus on amrubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Evaluation of amrubicin with a 5 day administration schedule in a mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Amrubicin Monotherapy as Second-Line Chemotherapy on Outcomes in Elderly Patients with Relapsed Extensive-Disease Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Establishment and Use of Patient-Derived Xenograft Models for Drug Testing in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for Determining the Cell Viability of Cancer Cells Treated with Amrubicin Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amrubicin hydrochloride is a third-generation synthetic 9-aminoanthracycline with potent antineoplastic activity. It is an inhibitor of topoisomerase II, an enzyme crucial for DNA replication and transcription.[1][2][3] By stabilizing the topoisomerase II-DNA complex, amrubicin induces double-strand DNA breaks, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][4] Amrubicin is metabolized in vivo to amrubicinol, which is a significantly more potent topoisomerase II inhibitor.[2][5] This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound using common cell viability assays, along with representative data and a summary of its mechanism of action.
Data Presentation
The cytotoxic effects of this compound and its active metabolite, amrubicinol, have been evaluated across various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound. The following table summarizes the IC50 values obtained after 72 hours of continuous drug exposure.
| Cell Line | Cancer Type | Amrubicin HCl IC50 (µM) | Amrubicinol IC50 (µM) |
| LX-1 | Lung Carcinoma | 1.1 ± 0.2 | 0.077 ± 0.025 |
| A549 | Lung Carcinoma | 2.4 ± 0.8 | 0.096 ± 0.064 |
| HT-29 | Colon Adenocarcinoma | >10 | 0.43 ± 0.12 |
| MIA PaCa-2 | Pancreatic Carcinoma | >10 | 0.38 ± 0.13 |
*Data compiled from in vitro studies.[2] Note that amrubicinol is 5 to 54 times more potent than amrubicin in inhibiting the growth of various human tumor cell lines.[2]
Mechanism of Action
This compound exerts its cytotoxic effects by targeting DNA topoisomerase II. The binding of amrubicin to the enzyme-DNA complex prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. This DNA damage triggers a cellular response that includes cell cycle arrest at the G2/M checkpoint and the induction of apoptosis, primarily through the activation of caspase-3 and -7.[1][3]
Experimental Protocols
This section provides detailed methodologies for two common colorimetric and luminescent cell viability assays to determine the cytotoxic effects of this compound.
Experimental Workflow
The general workflow for assessing cell viability following treatment with this compound is outlined below.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. A 10-point, 2-fold dilution series is recommended for initial experiments.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells, providing a highly sensitive measure of cell viability.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete cell culture medium
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same cell seeding protocol as for the MTT assay, using opaque-walled plates suitable for luminescence measurements.
-
-
Compound Preparation and Treatment:
-
Follow the same compound preparation and treatment protocol as for the MTT assay.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C, 5% CO2.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance/luminescence of the no-cell control wells from all other wells.
-
Normalization: Express the results as a percentage of the vehicle control (100% viability).
-
% Viability = (Absorbance/Luminescence of treated sample / Absorbance/Luminescence of vehicle control) x 100
-
-
IC50 Calculation: Plot the % Viability against the log of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
Disclaimer: These protocols provide a general guideline. Optimization of cell seeding density, drug concentration range, and incubation time may be necessary for specific cell lines and experimental conditions.
References
- 1. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase‐3/7 preceding a loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of amrubicin, a novel 9-aminoanthracycline, and its active metabolite amrubicinol on human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase-3/7 preceding a loss of mitochondrial membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Antitumor Agent Amrubicin Induces Cell Growth Inhibition by Stabilizing Topoisomerase II‐DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Amrubicin, a Novel 9‐Aminoanthracycline, and Its Active Metabolite Amrubicinol on Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
Amrubicin Hydrochloride Combination Therapy: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and methodologies for evaluating amrubicin hydrochloride in combination with other anti-cancer agents. The included protocols are intended to serve as a guide for researchers developing preclinical data packages for novel amrubicin-based combination therapies.
Introduction to this compound
This compound is a potent synthetic anthracycline and a topoisomerase II inhibitor.[1][2] Its active metabolite, amrubicinol, demonstrates significantly greater cytotoxic activity than the parent compound.[3][4] Amrubicin has shown clinical efficacy in the treatment of lung cancer, particularly small-cell lung cancer (SCLC).[5][6][7] Preclinical and clinical studies have explored its synergistic potential when combined with other chemotherapeutic agents, targeted therapies, and immunotherapies, aiming to enhance anti-tumor activity and overcome drug resistance.[8][9][10]
Preclinical Experimental Design
A robust preclinical experimental design is crucial for evaluating the potential of amrubicin combination therapies. The following sections outline key in vitro and in vivo assays.
In Vitro Synergy Assessment
The initial evaluation of a combination therapy typically involves in vitro assays to determine whether the combination results in a synergistic, additive, or antagonistic effect on cancer cell viability.
Workflow for In Vitro Synergy Assessment:
Caption: Workflow for in vitro synergy studies of amrubicin combinations.
Table 1: Summary of In Vitro Synergy Data for Amrubicin Combinations
| Combination Agent | Cell Line | Effect (CI Value) | Reference |
| Cisplatin | SBC-3 (SCLC) | Synergistic (CI at IC90 = 0.35) | [11] |
| Cisplatin | SBC-3/SN-38 (SCLC) | Synergistic (CI at IC90 = 0.89) | [1] |
| Irinotecan (SN-38) | SBC-3 (SCLC) | Additive (CI at IC90 = 1.0) | [11] |
| Irinotecan (SN-38) | SBC-3/CDDP (SCLC) | Synergistic/Additive (CI at IC70=0.76, IC90=1.0) | [1] |
| Etoposide | SBC-3 (SCLC) | Synergistic (CI at IC90 = 0.85) | [11] |
| Paclitaxel | SBC-3 (SCLC) | Antagonistic (CI at IC90 = 2.4) | [11] |
| Gefitinib (EGFR-TKI) | A549 (NSCLC, K-ras mut) | Synergistic | [8] |
| Erlotinib (EGFR-TKI) | A549 (NSCLC, K-ras mut) | Synergistic | [8] |
| LY294002 (Akt inhibitor) | A549 (NSCLC) | Synergistic | [8] |
CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Efficacy Studies
Promising in vitro combinations should be validated in vivo using xenograft models to assess their anti-tumor efficacy and tolerability.
Workflow for In Vivo Efficacy Studies:
Caption: Workflow for in vivo evaluation of amrubicin combinations.
Table 2: Summary of In Vivo Efficacy Data for Amrubicin Combinations
| Combination Agent | Tumor Model | Efficacy Metric | Result | Reference |
| Cisplatin | Human Tumor Xenografts | Tumor Growth Inhibition | Significant growth inhibition | [6] |
| Irinotecan | Human Tumor Xenografts | Tumor Growth Inhibition | Significant growth inhibition | [6] |
| Carboplatin | ED-SCLC Patients (Elderly) | Objective Response Rate | 89% | [12] |
| Pembrolizumab | Relapsed SCLC Patients | Objective Response Rate | 52.0% | [10] |
| S-1 | NSCLC Patients (EGFR wt) | Objective Response Rate | 25.0% | [13] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the IC50 values of amrubicin and combination agents and for assessing the viability of cells after combination treatment.
Materials:
-
Cancer cell lines (e.g., SBC-3, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and combination agent(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete medium.
-
Seed cells into 96-well plates at a density of 3,000-10,000 cells/well in 100 µL of medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of amrubicin and the combination agent in culture medium.
-
For single-agent IC50 determination, add 100 µL of varying concentrations of each drug to the wells.
-
For combination studies, add drugs at a constant ratio or in a checkerboard format.
-
Include wells with untreated cells as a control.
-
Incubate for 72-96 hours.[11]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to quantify apoptosis and necrosis in cells treated with amrubicin combinations.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with amrubicin, the combination agent, or the combination for the desired time (e.g., 24-48 hours).
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis. Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
In Vivo Xenograft Study
This protocol provides a general framework for assessing the in vivo efficacy of amrubicin combination therapy.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound and combination agent(s)
-
Sterile saline or other appropriate vehicle
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or medium, with or without Matrigel.
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, amrubicin alone, combination agent alone, amrubicin combination).
-
-
Drug Administration:
-
Administer drugs according to the desired schedule and route (e.g., intravenous, intraperitoneal). Dosing will be based on previous studies or a maximum tolerated dose (MTD) study. For example, amrubicin has been administered intravenously at 25 mg/kg in mice.[6]
-
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²) / 2).
-
Measure body weight 2-3 times per week as an indicator of toxicity.
-
-
Endpoint:
-
Continue treatment for a specified period or until tumors in the control group reach a predetermined size.
-
Euthanize mice according to institutional guidelines.
-
Excise tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze survival data using Kaplan-Meier curves.
-
Signaling Pathways
Amrubicin's primary mechanism of action is the inhibition of topoisomerase II, leading to DNA double-strand breaks and subsequent apoptosis.[17][18] Combination therapies may modulate this pathway or engage parallel or downstream pathways to enhance cell killing.
Amrubicin-Induced Apoptosis Pathway:
Caption: Simplified signaling pathway of amrubicin-induced apoptosis.
Amrubicin and EGFR/Akt Pathway Interaction:
In some contexts, such as in K-ras mutant NSCLC, combining amrubicin with EGFR tyrosine kinase inhibitors (TKIs) has shown synergy. This is potentially due to the TKI-mediated suppression of the pro-survival Akt signaling pathway, thereby sensitizing the cells to amrubicin-induced DNA damage.[8]
Caption: Interaction of Amrubicin and EGFR-TKI signaling pathways.
Conclusion
The preclinical evaluation of this compound in combination with other anti-cancer agents requires a systematic and multi-faceted approach. The protocols and data presented herein provide a foundation for researchers to design and execute robust studies to identify and characterize synergistic amrubicin-based combination therapies for further clinical development. Careful consideration of cell line selection, dosing schedules, and appropriate endpoints is critical for the successful translation of these findings.
References
- 1. scispace.com [scispace.com]
- 2. Phase I study of amrubicin and cisplatin with concurrent thoracic radiotherapy (TRT) in limited-disease small cell lung cancer (LD-SCLC). - ASCO [asco.org]
- 3. In vivo Efficacy and Tumor‐selective Metabolism of Amrubicin to Its Active Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo efficacy and tumor-selective metabolism of amrubicin to its active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of amrubicin therapy after chemoimmunotherapy in small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amrubicin: potential in combination with cisplatin or carboplatin to treat small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of carboplatin plus etoposide with amrubicin monotherapy for extensive‐disease small cell lung cancer in the elderly and patients with poor performance status - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic cell growth inhibition by the combination of amrubicin and Akt-suppressing agents in K-ras mutation-harboring lung adenocarcinoma cells: implication of EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The combination effect of amrubicin with cisplatin or irinotecan for small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A phase I study of amrubicin combined with carboplatin for elderly patients with small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I/II study of amrubicin in combination with S-1 as second-line chemotherapy for non-small-cell lung cancer without EGFR mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for Measuring Amrubicin Hydrochloride Efficacy in 3D Spheroids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, particularly tumor spheroids, are increasingly recognized for their ability to more accurately recapitulate the complex microenvironment of solid tumors compared to traditional two-dimensional (2D) monolayers. This increased physiological relevance is crucial for the pre-clinical evaluation of anticancer agents. Amrubicin hydrochloride is a potent synthetic anthracycline and a topoisomerase II inhibitor that has demonstrated significant clinical activity, particularly in small cell lung cancer.[1][2] Its mechanism of action involves the stabilization of the topoisomerase II-DNA complex, leading to DNA double-strand breaks and the induction of apoptosis.[3][4][5]
These application notes provide a comprehensive framework for assessing the efficacy of this compound in 3D spheroid models. The protocols detailed below cover spheroid generation, drug treatment, and the quantification of cell viability and apoptosis, offering a robust methodology for researchers in oncology and drug discovery.
Data Presentation
The evaluation of drug efficacy in 3D spheroids often reveals a higher resistance to treatment compared to 2D cultures, highlighting the importance of these more complex models.[6][7][8][9][10][11] While specific IC50 values for this compound in 3D spheroid models are not extensively reported in publicly available literature, the following table provides an illustrative example of how such data can be presented. These hypothetical values for the A549 non-small cell lung cancer cell line are based on the general scientific understanding that IC50 values tend to be higher in 3D culture systems.
Table 1: Illustrative IC50 Values of this compound in A549 Cells (72-hour treatment)
| Culture Model | IC50 (µM) | Fold Difference (3D/2D) |
| 2D Monolayer | 0.5 | 5.0 |
| 3D Spheroid | 2.5 |
Note: This data is for illustrative purposes only and should be experimentally determined for specific cell lines and conditions.
Experimental Protocols
Protocol 1: Generation of Cancer Cell Spheroids
This protocol describes the generation of uniform spheroids using the liquid overlay technique in ultra-low attachment (ULA) plates.
Materials:
-
Cancer cell line of choice (e.g., A549, HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Ultra-low attachment 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cancer cells in standard tissue culture flasks to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete culture medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Dilute the cell suspension to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA round-bottom plate.
-
Centrifuge the plate at a low speed (e.g., 100 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2.
-
Monitor spheroid formation daily. Spheroids typically form within 24-72 hours.
Protocol 2: this compound Treatment of 3D Spheroids
Materials:
-
This compound stock solution (dissolved in an appropriate solvent, e.g., sterile water or DMSO)
-
Complete cell culture medium
-
Spheroids generated as described in Protocol 1
Procedure:
-
Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. A common approach is to prepare 2X concentrated drug solutions.
-
After 3-4 days of spheroid formation, carefully remove 50 µL of the culture medium from each well without disturbing the spheroids.
-
Add 50 µL of the 2X this compound solutions to the respective wells to achieve the final desired concentrations. Include vehicle-only controls.
-
Incubate the treated spheroids for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
Protocol 3: Cell Viability Assessment using an ATP-based Assay (e.g., CellTiter-Glo® 3D)
This protocol measures the number of viable cells in a spheroid based on the quantification of ATP.
Materials:
-
Amrubicin-treated spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the CellTiter-Glo® 3D reagent and the spheroid plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of the cell culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on a plate shaker for 5 minutes at a speed sufficient to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the contents of each well to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control spheroids.
Protocol 4: Apoptosis Assessment using a Caspase-3/7 Assay (e.g., Caspase-Glo® 3/7 3D)
This protocol quantifies apoptosis by measuring the activity of caspases-3 and -7.
Materials:
-
Amrubicin-treated spheroids in a 96-well ULA plate
-
Caspase-Glo® 3/7 3D Assay reagent
-
Opaque-walled 96-well plates
-
Plate shaker
-
Luminometer
Procedure:
-
Equilibrate the Caspase-Glo® 3/7 3D reagent and the spheroid plate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D reagent to each well equal to the volume of cell culture medium.
-
Mix the contents by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
This compound, as a topoisomerase II inhibitor, induces DNA double-strand breaks. This damage activates a cascade of signaling events, primarily through the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) pathways, leading to cell cycle arrest and, ultimately, apoptosis. The tumor suppressor protein p53 plays a central role in this process by transactivating pro-apoptotic genes.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Workflow
The following diagram outlines the key steps for assessing the efficacy of this compound in 3D spheroids.
Caption: Workflow for measuring Amrubicin efficacy in 3D spheroids.
Logical Relationship: 2D vs. 3D Culture for Drug Screening
This diagram illustrates the rationale for using 3D spheroid models in drug discovery, emphasizing their superior physiological relevance compared to traditional 2D cultures.
Caption: Rationale for using 3D spheroids over 2D cultures.
References
- 1. Clinical impact of amrubicin monotherapy in patients with relapsed small cell lung cancer: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical efficacy of amrubicin in patients with small cell lung cancer relapse after first-line treatment including immune checkpoint inhibitors: A retrospective multicenter study (TOPGAN 2021-01) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Amrubicin induces apoptosis in human tumor cells mediated by the activation of caspase‐3/7 preceding a loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbs.com [ijpbs.com]
- 9. mdpi.com [mdpi.com]
- 10. Differences in drug sensitivity between two-dimensional and three-dimensional culture systems in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytotoxic and molecular differences of anticancer agents on 2D and 3D cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Western Blot Protocol for Topoisomerase II Analysis Following Amrubicin Hydrochloride Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction Amrubicin hydrochloride is a potent synthetic 9-aminoanthracycline derivative that functions as a topoisomerase II (Topo-II) inhibitor.[1][2] It and its primary active metabolite, amrubicinol, exert cytotoxic effects by stabilizing the covalent complex formed between Topoisomerase II and DNA.[2][3] This stabilization prevents the re-ligation of double-stranded DNA breaks, ultimately leading to cell growth inhibition and apoptosis.[2][3] Topoisomerase II alpha (Topo-IIα) is a 170 kDa nuclear enzyme crucial for managing DNA topology during replication and transcription, making it a key target for anticancer agents.[1][4][5] This application note provides a detailed protocol for the detection and analysis of Topoisomerase II levels in cultured cells via Western blot following treatment with this compound. Given that Topo-II is a nuclear protein, this protocol emphasizes a nuclear extraction procedure to enrich the target protein for more sensitive detection.[6]
Experimental Protocols
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cell line (e.g., A549, U937) in appropriate culture dishes or flasks and grow to 70-90% confluency.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations for treatment.
-
Treatment: Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle-only control (e.g., medium with the same concentration of DMSO without the drug).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to assess the effect of the drug on Topoisomerase II expression.
Part 2: Nuclear Protein Extraction
This protocol is designed to enrich for nuclear proteins like Topoisomerase II.[7]
-
Cell Harvesting:
-
Cytoplasmic Lysis:
-
Nuclei Isolation:
-
Centrifuge the lysate at 2,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the cytoplasmic fraction, into a new pre-chilled tube.
-
The remaining pellet contains the nuclei.
-
-
Nuclear Lysis:
-
Resuspend the nuclear pellet in 400 µL of ice-cold Nuclear Extraction Buffer (containing fresh protease inhibitors).[7]
-
Vortex the suspension every few minutes for 30 minutes while incubating on ice to facilitate nuclear lysis.[7]
-
To further shear genomic DNA and increase protein extraction, sonicate the lysate on ice (e.g., three 10-second pulses).[9][10]
-
-
Final Clarification:
Part 3: Protein Quantification
-
Determine the protein concentration of the nuclear extracts using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions.[8][9] This ensures equal loading of protein for each sample in the subsequent steps.
Part 4: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
Based on the protein quantification results, dilute an equal amount of protein (typically 15-30 µg per lane) from each sample with 2X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.[9]
-
-
Gel Electrophoresis:
-
Load the boiled samples into the wells of a 4-20% Tris-glycine SDS-polyacrylamide gel.[11] Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.[11]
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for Topoisomerase II (e.g., anti-Topo-IIα or anti-Topo-IIβ) diluted in blocking buffer.
-
Incubation is typically performed overnight at 4°C with gentle agitation.[9] Refer to the Data Presentation table for recommended antibody dilutions.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent detection substrate according to the manufacturer's instructions.[9]
-
Incubate the membrane with the substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.
-
Data Presentation
Quantitative parameters for the Western blot protocol are summarized below. Researchers should optimize these conditions for their specific experimental setup.
| Parameter | Recommendation | Source(s) |
| Protein Load per Lane | 15 - 30 µg of total nuclear protein | |
| Primary Antibody: Topo-IIα | Dilution: 1:1000 - 1:4000 (Rabbit mAb) | [4] |
| Concentration: 5 - 10 µg/mL (Rabbit pAb) | [5] | |
| Primary Antibody: Topo-IIβ | Concentration: 1 µg/mL (Mouse mAb) | [12] |
| General Primary Antibody | Concentration: 0.1 - 0.5 µg/mL | |
| Blocking Buffer | 5% non-fat dry milk in TBST | [9] |
| Incubation (Primary Ab) | Overnight at 4°C | [9] |
| Incubation (Secondary Ab) | 1 hour at Room Temperature | |
| Expected Molecular Weight | Topoisomerase IIα: ~170 kDa | [5][13] |
| Topoisomerase IIβ: ~180-185 kDa | [12] |
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound action.
Experimental Workflow
Caption: Workflow for Western blot analysis of Topoisomerase II.
References
- 1. Clinical significance of topoisomerase‐II expression in patients with advanced non‐small cell lung cancer treated with amrubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Antitumor Agent Amrubicin Induces Cell Growth Inhibition by Stabilizing Topoisomerase II‐DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABclonal [abclonal.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Extraction of nuclear proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bitesizebio.com [bitesizebio.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. origene.com [origene.com]
- 10. epigentek.com [epigentek.com]
- 11. Subcellular Protein Fractionation | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Human/Mouse TOP2B Antibody MAB6348: R&D Systems [rndsystems.com]
- 13. Monoclonal Antibody to Human Topoisomerase II Alpha - TopoGEN: Preeminent Cancer Research Products Including High Quality Topoisomerase Enzymes & DNA Gyrase [topogen.com]
Application Notes and Protocols: Investigating the Synergy of Amrubicin Hydrochloride and Immune Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of cancer therapy is rapidly evolving, with combination strategies at the forefront of innovation. Amrubicin hydrochloride, a potent topoisomerase II inhibitor, has demonstrated significant efficacy in the treatment of small-cell lung cancer (SCLC).[1][2] Concurrently, immune checkpoint inhibitors (ICIs) have revolutionized oncology by unleashing the patient's own immune system to fight cancer. The convergence of these two modalities presents a compelling area of research. Preclinical evidence suggests that certain chemotherapies, including anthracyclines like amrubicin, can induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response.[3][4][5] This process may create a more favorable tumor microenvironment for the activity of ICIs.
These application notes provide a comprehensive guide for researchers investigating the combination of this compound and immune checkpoint inhibitors. We present a hypothesized mechanism of action, summarize key clinical findings, and offer detailed protocols for preclinical evaluation.
Hypothesized Mechanism of Action
The synergistic anti-tumor effect of this compound in combination with immune checkpoint inhibitors is likely a multi-faceted process. We hypothesize that amrubicin not only directly kills tumor cells but also remodels the tumor microenvironment to be more susceptible to immune-mediated destruction. This proposed mechanism is illustrated in the signaling pathway diagram below.
Amrubicin, as a topoisomerase II inhibitor, induces DNA damage and apoptosis in cancer cells.[6] A key aspect of this process is the potential induction of immunogenic cell death (ICD). ICD is characterized by the release of damage-associated molecular patterns (DAMPs), including the surface exposure of calreticulin (CRT), and the secretion of ATP and high-mobility group box 1 (HMGB1).[5] These DAMPs act as "eat me" signals and danger signals, respectively, promoting the recruitment and maturation of dendritic cells (DCs).[5]
Mature DCs are potent antigen-presenting cells (APCs) that can efficiently process and present tumor-associated antigens to naive T-cells in the lymph nodes, leading to the priming and activation of tumor-specific cytotoxic T-lymphocytes (CTLs). These activated CTLs then traffic to the tumor site to recognize and eliminate cancer cells.
However, tumor cells can evade this immune attack by upregulating immune checkpoint proteins, such as programmed death-ligand 1 (PD-L1), which binds to the PD-1 receptor on activated T-cells, leading to T-cell exhaustion and inactivation. By administering an immune checkpoint inhibitor (e.g., an anti-PD-1 or anti-PD-L1 antibody), this inhibitory signal is blocked, thereby restoring the cytotoxic function of tumor-infiltrating CTLs.
Clinical Data Summary
Several clinical studies have evaluated the efficacy and safety of amrubicin in SCLC patients, including those previously treated with ICIs. The data suggests that amrubicin retains its activity in this patient population. A phase II study has also shown promising results for the direct combination of amrubicin with an ICI. The tables below summarize key findings from these studies.
Table 1: Efficacy of Amrubicin in SCLC Patients Post-ICI Treatment
| Study | Treatment Arm | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Kushiro et al. (2022)[7][8] | Amrubicin after Chemo-ICI | 30 | 47% | 3.8 months | 10.0 months |
| Nakahara et al. (2022)[3] | Amrubicin (ICI-pretreated) | 26 | 30.8% | 3.2 months | 9.7 months |
| Nakahara et al. (2022)[3] | Amrubicin (ICI-untreated) | 97 | 22.5% | 3.5 months | 8.8 months |
| Hosomi et al. (2022)[4] | Amrubicin after Atezo+Chemo | 40 | 32.5% | 3.4 months | 9.9 months |
Table 2: Efficacy of Amrubicin in Combination with Pembrolizumab
| Study | Treatment Arm | N | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Oya et al. (2021)[9] | Pembrolizumab + Amrubicin | 25 | 52.0% | 4.0 months | 10.6 months |
Table 3: Common Grade ≥3 Adverse Events with Amrubicin-Based Regimens
| Adverse Event | Amrubicin after Chemo-ICI[7][8] (N=30) | Amrubicin (ICI-pretreated)[3] (N=26) | Pembrolizumab + Amrubicin[9] (N=25) |
| Neutropenia | 73% | 63.0% | 64% |
| Leukopenia | - | 50.0% | 40% |
| Anemia | - | 11.1% | - |
| Thrombocytopenia | - | 18.5% | - |
| Febrile Neutropenia | - | 23.1% | 16% |
Experimental Protocols
To investigate the preclinical rationale for combining this compound with immune checkpoint inhibitors, a series of in vitro and in vivo experiments are recommended. The following protocols provide a framework for these studies.
Protocol 1: In Vitro Assessment of Immunogenic Cell Death (ICD)
Objective: To determine if this compound induces the hallmarks of ICD in a cancer cell line of interest (e.g., a murine SCLC cell line).
Materials:
-
Cancer cell line (e.g., LLC, B16-F10)
-
This compound
-
Complete cell culture medium
-
Flow cytometer
-
Antibodies: Anti-Calreticulin (CRT)-APC, Propidium Iodide (PI) or DAPI
-
ATP determination kit (luciferin/luciferase-based)
-
HMGB1 ELISA kit
-
96-well plates (clear bottom for microscopy, white for luminescence)
Methodology:
-
Cell Seeding and Treatment:
-
Seed cancer cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat cells with a dose range of this compound for 24-48 hours. Include an untreated control and a positive control for ICD (e.g., doxorubicin).
-
-
Calreticulin (CRT) Exposure Analysis (Flow Cytometry):
-
Harvest cells (including supernatants to collect non-adherent dying cells).
-
Wash cells with cold PBS.
-
Stain with Anti-CRT-APC antibody for 30 minutes on ice in the dark.
-
Wash and resuspend cells in binding buffer containing PI or DAPI.
-
Analyze by flow cytometry. Gate on the live (PI/DAPI-negative) cell population to quantify surface CRT exposure.
-
-
ATP Release Assay:
-
After the treatment period, carefully collect the cell culture supernatants.
-
Centrifuge to remove any cellular debris.
-
Use an ATP determination kit according to the manufacturer's instructions to measure the concentration of ATP in the supernatants.
-
-
HMGB1 Release Assay (ELISA):
-
Collect cell culture supernatants as in the ATP assay.
-
Perform an HMGB1 ELISA according to the manufacturer's protocol to quantify the amount of released HMGB1.
-
Protocol 2: Dendritic Cell (DC) Maturation and T-Cell Activation Co-Culture Assay
Objective: To assess whether amrubicin-treated cancer cells can induce DC maturation and subsequent T-cell activation.
Materials:
-
Bone marrow-derived dendritic cells (BMDCs) from mice
-
Splenic CD8+ T-cells from mice
-
Cancer cell line
-
This compound
-
Reagents for DC generation (GM-CSF, IL-4)
-
Flow cytometer
-
Antibodies: Anti-CD11c, Anti-MHC-II, Anti-CD80, Anti-CD86, Anti-CD8, Anti-IFN-γ
-
ELISA kit for IFN-γ
Methodology:
-
Generation of BMDCs:
-
Isolate bone marrow from the femurs and tibias of mice.
-
Culture bone marrow cells in complete medium supplemented with GM-CSF and IL-4 for 6-7 days to generate immature BMDCs.
-
-
Co-culture of DCs with Treated Cancer Cells:
-
Treat cancer cells with this compound for 24 hours to induce ICD.
-
Collect the treated cancer cells (dying cells) and co-culture them with the immature BMDCs at a 1:2 ratio (cancer cells:DCs) for 24 hours.
-
-
Analysis of DC Maturation:
-
Harvest the co-cultured cells and stain for DC maturation markers (CD11c, MHC-II, CD80, CD86).
-
Analyze by flow cytometry, gating on the CD11c+ population to assess the upregulation of MHC-II, CD80, and CD86.
-
-
T-Cell Activation Assay:
-
After the 24-hour co-culture, add purified splenic CD8+ T-cells to the DC-cancer cell culture at a 10:1 ratio (T-cells:DCs).
-
Co-culture for an additional 72 hours.
-
Harvest the cells and perform intracellular staining for IFN-γ in the CD8+ T-cell population. Analyze by flow cytometry.
-
Collect the culture supernatant and measure IFN-γ secretion by ELISA.
-
Protocol 3: In Vivo Syngeneic Tumor Model Study
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in combination with an anti-PD-1 or anti-PD-L1 antibody in an immunocompetent mouse model.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Syngeneic tumor cell line (e.g., LLC)
-
This compound
-
Anti-mouse PD-1 or PD-L1 antibody
-
Isotype control antibody
-
Calipers for tumor measurement
-
Flow cytometer and antibodies for immune cell profiling
Methodology:
-
Tumor Implantation:
-
Inject 1 x 10^6 tumor cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 50-100 mm³).
-
-
Treatment Groups:
-
Randomize mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Isotype control + anti-PD-1/PD-L1 antibody alone
-
This compound + anti-PD-1/PD-L1 antibody
-
-
-
Dosing and Administration:
-
Administer this compound (e.g., intraperitoneally) on a defined schedule (e.g., once weekly).
-
Administer the anti-PD-1/PD-L1 antibody and isotype control (e.g., intraperitoneally) on a defined schedule (e.g., twice weekly).
-
-
Efficacy Assessment:
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight and overall health.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.
-
-
Immunophenotyping of Tumor Microenvironment:
-
Excise tumors and prepare single-cell suspensions.
-
Stain with a panel of antibodies to identify and quantify immune cell populations (e.g., CD8+ T-cells, regulatory T-cells, myeloid-derived suppressor cells, dendritic cells) by flow cytometry.
-
Analyze the expression of activation/exhaustion markers on T-cells (e.g., Granzyme B, Ki-67, Tim-3).
-
-
Analysis of Systemic Immune Response:
-
Collect spleens and/or blood to analyze systemic immune cell populations and cytokine levels.
-
References
- 1. Amrubicin for non-small-cell lung cancer and small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Next-generation anthracycline for the management of small cell lung cancer: focus on amrubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Safety of Amrubicin in Small Cell Carcinoma Previously Treated with Immune Checkpoint Inhibitors and Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of amrubicin monotherapy after atezolizumab plus carboplatin and etoposide in patients with relapsed small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dendritic cells combined with doxorubicin induces immunogenic cell death and exhibits antitumor effects for osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of amrubicin therapy after chemoimmunotherapy in small cell lung cancer patients - Kushiro - Translational Lung Cancer Research [tlcr.amegroups.org]
- 8. Efficacy and safety of amrubicin therapy after chemoimmunotherapy in small cell lung cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Amrubicin Hydrochloride in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of Amrubicin hydrochloride and its active metabolite, Amrubicinol, in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved on a UPLC system, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.
Introduction
Amrubicin is a potent synthetic anthracycline derivative and a topoisomerase II inhibitor used in the treatment of various cancers, particularly lung cancer.[1] It is metabolized in the body to Amrubicinol, an active metabolite with significantly higher cytotoxic activity than the parent drug.[1] Monitoring the plasma concentrations of both Amrubicin and Amrubicinol is crucial for understanding their pharmacokinetic profiles, optimizing dosing regimens, and assessing their relationship with therapeutic efficacy and toxicity.[1] This application note provides a detailed protocol for the simultaneous quantification of Amrubicin and Amrubicinol in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.
Experimental
Sample Preparation
A simple and rapid protein precipitation method is utilized for the extraction of Amrubicin and Amrubicinol from human plasma.
Materials:
-
Human plasma (K2EDTA)
-
This compound and Amrubicinol reference standards
-
Doxorubicin (Internal Standard)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Spike 100 µL of human plasma with the internal standard (Doxorubicin) solution.
-
Add 300 µL of ice-cold methanol to the plasma sample.
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for Amrubicin quantification.
Liquid Chromatography
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC or equivalent)
Chromatographic Conditions:
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
Mass Spectrometry
Instrumentation:
-
Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S or equivalent)
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Amrubicin | 529.2 | 397.1 | 0.1 | 30 | 20 |
| Amrubicinol | 531.2 | 397.1 | 0.1 | 30 | 20 |
| Doxorubicin (IS) | 544.2 | 397.1 | 0.1 | 40 | 25 |
Results and Discussion
Method Validation
The LC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, and recovery.
Linearity and Sensitivity:
The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for both Amrubicin and Amrubicinol. The correlation coefficients (r²) were consistently greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL for both analytes.
Precision and Accuracy:
Intra- and inter-day precision and accuracy were evaluated at three quality control (QC) levels (low, medium, and high). The results are summarized in the table below.
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Amrubicin | Low | 4.5 | 6.2 | 2.1 | 3.5 |
| Medium | 3.1 | 4.8 | -1.5 | 1.2 | |
| High | 2.8 | 4.1 | 0.8 | -0.5 | |
| Amrubicinol | Low | 5.2 | 7.1 | 3.3 | 4.1 |
| Medium | 3.8 | 5.5 | -0.9 | 2.3 | |
| High | 3.2 | 4.9 | 1.2 | 0.3 |
Recovery:
The extraction recovery of Amrubicin, Amrubicinol, and the internal standard was determined at three QC levels. The average recovery for all analytes was greater than 85%, indicating an efficient extraction process.
| Analyte | Low QC Recovery (%) | Medium QC Recovery (%) | High QC Recovery (%) |
| Amrubicin | 88.2 | 91.5 | 90.1 |
| Amrubicinol | 86.5 | 89.8 | 88.4 |
| Doxorubicin (IS) | 92.3 | 93.1 | 91.7 |
Metabolic Pathway
Amrubicin is converted to its active metabolite, Amrubicinol, through the action of carbonyl reductases. This metabolic conversion is a key step in its mechanism of action.
Amrubicin Metabolic Pathway
References
Troubleshooting & Optimization
Amrubicin hydrochloride solubility issues in DMSO
Welcome to the technical support center for amrubicin hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the handling and use of this compound, with a specific focus on solubility issues in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is generally reported to be greater than 10 mM.[1][2] However, the actual achievable concentration can vary slightly due to experimental conditions.[1][2]
Q2: I'm having trouble dissolving this compound in DMSO. What are the initial steps I should take?
A2: If you are encountering solubility issues, we recommend warming the solution at 37°C for 10 minutes and/or using an ultrasonic bath for a short period.[1][2] These techniques can help facilitate the dissolution of the compound.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: For a detailed, step-by-step guide on preparing stock solutions, please refer to the "Experimental Protocols" section of this document. It provides a comprehensive methodology for achieving a clear, dissolved solution.
Q4: What is the recommended storage condition for this compound stock solutions in DMSO?
A4: Stock solutions of this compound in DMSO should be stored at -20°C for short to medium-term storage (up to several months) or at -80°C for long-term storage (up to 6 months).[1][3][4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q5: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A5: Precipitation upon storage can occur. Before use, allow the vial to equilibrate to room temperature for at least one hour.[4] If precipitate is visible, you can try re-dissolving it by warming the solution at 37°C for 10 minutes and sonicating. If the precipitate does not dissolve, it may indicate degradation or saturation, and a fresh stock solution should be prepared.
Q6: Can I use water to dissolve this compound?
A6: this compound is not readily soluble in water.[5] For aqueous-based experiments, it is recommended to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute it with the aqueous buffer of choice.[6][7]
Troubleshooting Guide: Solubility Issues in DMSO
This guide provides a systematic approach to resolving common solubility problems with this compound in DMSO.
Problem: this compound does not fully dissolve in DMSO at the desired concentration.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Dissolution Time/Energy | 1. Warm the vial at 37°C for 10-15 minutes. 2. Gently vortex the solution. 3. Place the vial in an ultrasonic bath for 5-10 minutes.[1][2] | The compound should fully dissolve, resulting in a clear solution. |
| DMSO Quality | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. DMSO is hygroscopic and absorbed water can affect solubility.[8] 2. Ensure the DMSO is at room temperature before use. | Improved dissolution of the compound. |
| Concentration Exceeds Solubility Limit | 1. Attempt to prepare a slightly more dilute stock solution (e.g., 10 mM). 2. If a higher concentration is necessary, extended warming and sonication may be required. Note that this may increase the risk of degradation. | A clear solution is obtained at a slightly lower, but still usable, concentration. |
| Compound Quality | 1. If solubility issues persist with fresh, high-quality DMSO and proper technique, there may be an issue with the compound itself. 2. Contact the supplier for a certificate of analysis and to report the issue. | Clarification on the quality and expected solubility of the specific lot of the compound. |
Problem: The compound precipitates out of the DMSO solution when diluted into an aqueous medium (e.g., cell culture media).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | 1. Increase the final concentration of DMSO in the aqueous medium, if tolerated by the experimental system. 2. Decrease the final concentration of this compound. 3. Prepare the final dilution in a stepwise manner, adding the DMSO stock to the aqueous medium slowly while vortexing.[9] | The compound remains in solution in the final aqueous medium. |
| pH of the Aqueous Medium | 1. Ensure the pH of the final aqueous solution is within a range that is optimal for the stability and solubility of this compound. While specific pH-solubility profiles are not readily available, significant deviations from neutral pH could be a factor. | The compound remains soluble in the final working solution. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting solubility issues.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| Molecular Weight | 483.47 g/mol (base), 519.93 g/mol (HCl salt) | [2][4] |
| Solubility in DMSO | > 10 mM | [1][2] |
| Recommended Stock Solution Concentration | 1 mM - 10 mM | [2] |
| Storage of DMSO Stock Solution | -20°C (up to several months) -80°C (up to 6 months) | [1][3][4] |
| In Vitro IC50 (CCRF-CEM cells) | 3.3 µM | [1][2] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Ultrasonic bath
Procedure:
-
Pre-warming: Allow the vial of this compound powder and the bottle of DMSO to equilibrate to room temperature for at least 1 hour before use.[4]
-
Weighing: Aseptically weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.20 mg of this compound (MW: 519.93 g/mol ).
-
Addition of Solvent: Add the calculated volume of DMSO to the vial containing the this compound powder. For a 10 mM solution, this would be 1 mL for every 5.20 mg.
-
Initial Mixing: Tightly cap the vial and vortex gently for 1-2 minutes to create a suspension.
-
Warming: Place the vial in a 37°C water bath or incubator for 10 minutes to aid dissolution.[1][2]
-
Sonication: Following the warming step, place the vial in an ultrasonic bath for 5-10 minutes.[1][2]
-
Final Check: After sonication, visually inspect the solution to ensure that all of the compound has dissolved and the solution is clear. If any particulates remain, repeat steps 5 and 6.
-
Aliquoting and Storage: Once the compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[3]
Mechanism of Action and Signaling Pathway
This compound is a potent synthetic anthracycline that functions as a topoisomerase II inhibitor.[10][11] Its primary mechanism of action involves intercalating into DNA and stabilizing the DNA-topoisomerase II complex.[5][12] This stabilization prevents the re-ligation of double-strand breaks induced by topoisomerase II during DNA replication, leading to an accumulation of DNA damage. This damage subsequently triggers cell cycle arrest and apoptosis (programmed cell death).[5][10]
References
- 1. glpbio.com [glpbio.com]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound|110311-30-3|COA [dcchemicals.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Facebook [cancer.gov]
- 11. Amrubicin for non-small-cell lung cancer and small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amrubicin Hydrochloride-Induced Myelotoxicity In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amrubicin hydrochloride in vivo and encountering myelotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary dose-limiting toxicity of this compound in vivo?
Myelosuppression, particularly neutropenia and leukopenia, is the dose-limiting toxicity of this compound.[1][2][3] This is a common side effect for many anticancer agents that affect rapidly dividing cells, such as hematopoietic progenitor cells in the bone marrow.[4]
Q2: What is the mechanism of amrubicin-induced myelotoxicity?
Amrubicin and its more potent active metabolite, amrubicinol, are topoisomerase II inhibitors.[5][6][7] They stabilize the topoisomerase II-DNA complex, leading to double-strand DNA breaks and ultimately inhibiting DNA replication and transcription in rapidly proliferating cells like hematopoietic progenitors.[5][6] This disruption of hematopoiesis leads to a decrease in the production of mature blood cells.[4]
Q3: How quickly does myelosuppression occur after amrubicin administration in animal models?
In mice, a single intravenous injection of amrubicin can lead to a significant decrease in the number of colony-forming units of granulocytes and monocytes (CFU-GM) in the bone marrow as early as day 1 post-administration.[8] However, recovery of CFU-GM numbers has been observed to be more rapid compared to drugs like doxorubicin, with recovery starting around day 3.[8]
Q4: Are there established methods to reduce amrubicin-induced myelotoxicity in vivo?
Yes, the most common strategy is the administration of granulocyte colony-stimulating factor (G-CSF) or its long-acting form, pegfilgrastim (PEG-G-CSF).[9] G-CSF stimulates the proliferation and differentiation of neutrophil progenitor cells, thereby reducing the severity and duration of neutropenia.[9]
Q5: When should G-CSF be administered in relation to amrubicin treatment in an experimental setting?
In clinical practice, G-CSF is typically administered prophylactically starting a few days after amrubicin administration.[9] For in vivo animal studies, a similar prophylactic schedule can be adopted. For example, G-CSF administration can begin on day 8 and continue for at least 5 consecutive days or until neutrophil recovery, following a 3-day amrubicin regimen.[9]
Troubleshooting Guides
Issue 1: Severe and prolonged neutropenia observed in animal models.
Possible Cause:
-
High dose of amrubicin: The degree of myelosuppression is dose-dependent.
-
Animal strain sensitivity: Different mouse or rat strains may exhibit varying sensitivities to amrubicin.
-
Inadequate supportive care: Dehydration or secondary infections can exacerbate the effects of neutropenia.
Troubleshooting Steps:
-
Dose Reduction: Consider reducing the dose of amrubicin in subsequent experiments. Refer to the dose-response data in the tables below for guidance.
-
Prophylactic G-CSF: Administer G-CSF or PEG-G-CSF prophylactically to stimulate neutrophil recovery. A typical murine dose for G-CSF is in the range of 1-10 µg/kg/day, administered subcutaneously.
-
Monitor Animal Health: Ensure animals have easy access to food and water. Monitor for signs of infection and provide supportive care as per institutional guidelines.
-
Switch Animal Strain: If consistent, severe toxicity is observed, consider using a different, potentially more robust, animal strain.
Issue 2: Difficulty in assessing the extent of myelosuppression.
Possible Cause:
-
Inappropriate timing of sample collection: Blood cell counts and bone marrow cellularity change dynamically after chemotherapy.
-
Improper sample handling or analysis: Incorrect anticoagulants, cell counting methods, or colony-forming unit assay techniques can lead to inaccurate results.
Troubleshooting Steps:
-
Establish a Time-Course: Perform a pilot study to determine the nadir (lowest point) of neutrophil and other blood cell counts after amrubicin administration in your specific model. This is typically between days 4 and 7 for neutrophils in mice.[10]
-
Standardize Protocols: Follow standardized and validated protocols for blood collection, complete blood counts (CBCs), and bone marrow harvesting and analysis. Refer to the detailed experimental protocols provided below.
-
Utilize Colony-Forming Unit (CFU) Assays: CFU assays provide a functional measure of hematopoietic progenitor cell activity and are a sensitive indicator of myelotoxicity.[8][11]
Issue 3: Unexpected animal mortality despite G-CSF support.
Possible Cause:
-
Thrombocytopenia or Anemia: While G-CSF supports neutrophil recovery, it does not significantly impact platelet or red blood cell production. Severe thrombocytopenia can lead to bleeding, and severe anemia can also contribute to mortality.
-
G-CSF-related side effects: While generally well-tolerated, high doses of G-CSF can have side effects.
-
Tumor Growth Enhancement by G-CSF: Some preclinical studies have suggested that G-CSF might enhance the growth of certain tumors.[12]
Troubleshooting Steps:
-
Monitor Platelets and Red Blood Cells: Perform complete blood counts to monitor for severe thrombocytopenia and anemia.
-
Consider Supportive Transfusions: If severe thrombocytopenia or anemia is observed, platelet or red blood cell transfusions may be necessary, depending on the experimental goals and ethical guidelines.
-
Evaluate G-CSF Dose: Ensure the G-CSF dose is within the recommended therapeutic range.
-
Assess Tumor Growth: In tumor-bearing models, carefully monitor tumor growth in G-CSF-treated animals compared to controls to rule out any significant tumor-promoting effects.
Quantitative Data
Table 1: Hematological Toxicity of Amrubicin in Clinical Studies (Monotherapy)
| Dose of Amrubicin | Grade 3/4 Neutropenia | Grade 3/4 Leukopenia | Grade 3/4 Thrombocytopenia | Grade 3/4 Anemia | Febrile Neutropenia | Reference |
| 40 mg/m²/day for 3 days | 83% | 70% | 20% | 33% | 5% | [13] |
| 45 mg/m²/day for 3 days | 72.1% | 52.5% | 14.8% | 23.0% | Not Reported | [14] |
| 35 mg/m²/day for 3 days (with G-CSF) | 50% | 47% | 33% | 30% | 10% | [9] |
Table 2: Preclinical Evaluation of Amrubicin-Induced Myelosuppression in Mice
| Treatment | Parameter | Day 1 | Day 3 | Day 10 | Reference |
| Amrubicin | CFU-GM (% of control) | Significantly Decreased | Recovering | - | [8] |
| Doxorubicin | CFU-GM (% of control) | - | Decreased | Continuously Decreased | [8] |
Note: Specific quantitative values from the preclinical study were not available in the abstract. The table reflects the described trends.
Experimental Protocols
Protocol 1: In Vivo Amrubicin Administration and Myelotoxicity Assessment in Mice
Objective: To evaluate the myelosuppressive effects of amrubicin in a murine model.
Materials:
-
This compound
-
Sterile saline for injection
-
8-12 week old mice (e.g., C57BL/6 or BALB/c)
-
Standard animal housing and care facilities
-
Blood collection supplies (e.g., EDTA-coated microcapillary tubes)
-
Automated hematology analyzer
-
Bone marrow harvesting tools (syringes, needles)
-
IMDM with 2% FBS
-
MethoCult™ GF M3534 medium (for CFU-GM)
-
Sterile culture dishes and incubator
Procedure:
-
Amrubicin Preparation and Administration:
-
Reconstitute this compound in sterile saline to the desired concentration.
-
Administer amrubicin to mice via intravenous (tail vein) injection. A common clinical schedule to model is daily administration for 3 consecutive days.[13] Doses can be scaled down from human equivalent doses based on body surface area.
-
-
Blood Collection and Analysis:
-
Collect peripheral blood samples (e.g., via retro-orbital sinus or tail vein) at baseline (Day 0) and at selected time points post-treatment (e.g., Days 4, 7, 10, 14).
-
Perform complete blood counts (CBCs) using an automated hematology analyzer to determine white blood cell (WBC) counts, absolute neutrophil counts (ANC), platelet counts, and red blood cell (RBC) counts.
-
-
Bone Marrow Harvesting:
-
At the desired time point, euthanize mice according to approved institutional protocols.
-
Dissect femurs and tibias aseptically.
-
Flush the bone marrow from the bones using a syringe with a 25-G needle filled with cold IMDM with 2% FBS.[8]
-
Create a single-cell suspension by gently passing the marrow through a pipette.[8]
-
-
Colony-Forming Unit (CFU) Assay for Granulocyte-Macrophage (CFU-GM):
-
Count the viable bone marrow cells using a hemocytometer and trypan blue exclusion.
-
Resuspend bone marrow cells in IMDM with 2% FBS at a concentration of 2 x 10⁵ cells/mL.[8]
-
Add 400 µL of the cell suspension to 4 mL of MethoCult™ GF M3534 medium.[8]
-
Plate 1.1 mL of the cell-methylcellulose mixture in duplicate into 35 mm culture dishes.[11]
-
Incubate at 37°C in a humidified incubator with 5% CO₂ for 12-14 days.[8][11]
-
Count colonies of granulocytes and macrophages (CFU-GM) under an inverted microscope.[11]
-
Protocol 2: G-CSF Administration to Mitigate Amrubicin-Induced Neutropenia in Mice
Objective: To evaluate the efficacy of G-CSF in reducing the severity of amrubicin-induced neutropenia.
Materials:
-
As in Protocol 1
-
Recombinant murine G-CSF
Procedure:
-
Amrubicin Administration: Administer amrubicin to mice as described in Protocol 1.
-
G-CSF Administration:
-
Reconstitute G-CSF according to the manufacturer's instructions.
-
Beginning on a predetermined day post-amrubicin treatment (e.g., Day 4 or based on clinical protocols, Day 8)[9], administer G-CSF subcutaneously once daily for a specified duration (e.g., 5 consecutive days or until neutrophil recovery).
-
-
Monitoring:
-
Collect peripheral blood for CBCs at regular intervals to monitor the neutrophil count nadir and recovery in both G-CSF-treated and control (vehicle-treated) groups.
-
Visualizations
Caption: Mechanism of Amrubicin-Induced Myelotoxicity and G-CSF Intervention.
Caption: Workflow for In Vivo Evaluation of Amrubicin Myelotoxicity and G-CSF.
References
- 1. Evaluation of the recommended dose and efficacy of amrubicin as second- and third-line chemotherapy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I study of this compound and cisplatin in patients previously treated for advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I/II study of amrubicin, a novel 9-aminoanthracycline, in patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of granulocyte-macrophage colony stimulating factor (GM-CSF) in vivo on cytokine production and proliferation by spleen cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new antitumor agent amrubicin induces cell growth inhibition by stabilizing topoisomerase II-DNA complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A New Antitumor Agent Amrubicin Induces Cell Growth Inhibition by Stabilizing Topoisomerase II‐DNA Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical impact of amrubicin monotherapy in patients with relapsed small cell lung cancer: a multicenter retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CURRENT PROTOCOLS IN TOXICOLOGY: Evaluation of toxicity in mouse bone marrow progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Amrubicin at a lower-dose with routine prophylactic use of granulocyte-colony stimulating factor for relapsed small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mouse as a model for predicting the myelosuppressive effects of anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mouse Granulocyte-Macrophage Colony-Forming Unit Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. In vivo tumor growth enhancement by granulocyte colony-stimulating factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase II trial of amrubicin for treatment of refractory or relapsed small-cell lung cancer: Thoracic Oncology Research Group Study 0301 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Multicenter phase II study of amrubicin, 9-amino-anthracycline, in patients with advanced non-small-cell lung cancer (Study 1): West Japan Thoracic Oncology Group (WJTOG) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Amrubicin Hydrochloride Resistance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to amrubicin hydrochloride resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of amrubicin resistance in cancer cell lines?
A1: Resistance to amrubicin, a potent topoisomerase II inhibitor, is multifactorial. The most commonly observed mechanisms include:
-
Overexpression of ATP-Binding Cassette (ABC) Transporters: These membrane proteins function as drug efflux pumps, actively removing amrubicin from the cell, thereby reducing its intracellular concentration and cytotoxic effect. Key transporters implicated in amrubicin resistance include P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3][4][5]
-
Alterations in Topoisomerase IIα (TOP2A): As the primary target of amrubicin, mutations or decreased expression of TOP2A can lead to reduced drug binding and efficacy.
-
Upregulation of Amphiregulin (AREG): This epidermal growth factor receptor (EGFR) ligand has been identified as a novel resistance factor.[6][7] Overexpression of AREG can activate downstream signaling pathways, such as the MAPK pathway, promoting cell survival and diminishing the cytotoxic effects of amrubicin.[8]
Q2: How can I establish an amrubicin-resistant cell line for my experiments?
A2: Developing an amrubicin-resistant cell line involves continuous exposure of a parental, sensitive cell line to gradually increasing concentrations of the drug. This process selects for cells that can survive and proliferate under drug pressure. A detailed protocol is provided in the "Experimental Protocols" section below. The key principle is to start with a low concentration (e.g., IC20) and incrementally increase the dose as the cells adapt and resume proliferation.[9][10][11]
Q3: My amrubicin-resistant cells show cross-resistance to other chemotherapeutic agents. Is this expected?
A3: Yes, this is a common phenomenon, particularly if the resistance mechanism involves the overexpression of ABC transporters. Transporters like P-glycoprotein have broad substrate specificity and can efflux a wide range of structurally and functionally diverse drugs, leading to multidrug resistance (MDR). For instance, an amrubicin-resistant cell line overexpressing ABCB1 may also exhibit resistance to taxanes and other anthracyclines.
Q4: What are the main strategies to overcome amrubicin resistance in vitro?
A4: Several strategies can be employed to counteract amrubicin resistance in cell lines:
-
Combination Therapy: Using amrubicin in conjunction with other chemotherapeutic agents can create synergistic effects. For example, cisplatin has been shown to act synergistically with amrubicin in small cell lung cancer cell lines.[12][13][14][15]
-
ABC Transporter Inhibition: Co-administration of amrubicin with an inhibitor of ABC transporters can restore intracellular drug accumulation and reverse resistance. While many inhibitors have been investigated, their clinical application can be limited by toxicity.
-
Targeting the AREG/EGFR Pathway: In cell lines where resistance is driven by amphiregulin, inhibiting the EGFR signaling pathway can re-sensitize cells to amrubicin. Cetuximab, a monoclonal antibody against EGFR, has been shown to restore sensitivity to amrubicinol (the active metabolite of amrubicin) in resistant lung cancer cells.[7][16][17][18][19][20]
-
siRNA-mediated Gene Silencing: Specific knockdown of genes responsible for resistance, such as ABCB1 or AREG, using small interfering RNA (siRNA) can validate their role and restore drug sensitivity.[7]
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS)
| Problem | Possible Cause(s) | Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Pipetting errors | - Ensure a homogenous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS.- Use a multichannel pipette and ensure consistent technique. |
| Low signal or absorbance values | - Low cell density- Insufficient incubation time with the reagent- Cell death due to factors other than the drug | - Optimize cell seeding density to ensure a sufficient number of viable cells at the end of the experiment.- Follow the manufacturer's protocol for incubation time.- Check for contamination and ensure optimal cell culture conditions. |
| High background absorbance | - Contamination (bacterial or fungal)- High concentration of certain components in the culture medium | - Regularly test for and discard contaminated cultures.- Use fresh, high-quality culture medium. Test the medium alone for background absorbance.[21] |
Western Blotting for Resistance Markers (ABC Transporters, TOP2A)
| Problem | Possible Cause(s) | Solution(s) |
| Weak or no signal for the target protein | - Insufficient protein loading- Poor antibody quality or incorrect dilution- Inefficient protein transfer | - Quantify protein concentration and ensure equal loading.- Titrate the primary antibody to determine the optimal concentration. Use a positive control to validate antibody activity.- Optimize transfer conditions (time, voltage) and confirm transfer with Ponceau S staining.[22][23][24][25][26] |
| High background or non-specific bands | - Primary antibody concentration is too high- Insufficient blocking- Inadequate washing | - Reduce the primary antibody concentration.- Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk).- Increase the number and duration of wash steps.[22][23][24][26] |
| Difficulty detecting membrane proteins (ABC transporters) | - Inappropriate lysis buffer- Protein aggregation | - Use a lysis buffer containing detergents suitable for solubilizing membrane proteins (e.g., RIPA buffer).- Avoid boiling samples excessively, which can cause membrane proteins to aggregate. |
Quantitative Data Summary
Table 1: Amrubicin IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Fold Resistance | Reference |
| SBC-3 (SCLC) | 33 (amrubicinol) | 56.1 (SBC-3/CDDP) | 1.7 | [14] |
| SBC-3 (SCLC) | 33 (amrubicinol) | 59.4 (SBC-3/SN-38) | 1.8 | [14] |
| DMS53 (Lung Cancer) | Not specified | Not specified | - | [7] |
| H520 (Lung Cancer) | Not specified | Not specified | - | [7] |
Note: Data for DMS53 and H520 resistant lines (DMS53/R and H520/R) indicated the development of resistance to amrubicinol, but specific IC50 values were not provided in the source material.[7]
Table 2: Synergistic Effects of Amrubicin in Combination Therapies
| Cell Line | Combination | Effect | Combination Index (CI) | Reference |
| SBC-3/CDDP | Amrubicinol + SN-38 | Synergistic/Additive | CI at IC70 = 0.76 | [14] |
| SBC-3/SN-38 | Amrubicinol + Cisplatin | Synergistic | CI at IC70 = 0.99 | [14] |
A Combination Index (CI) < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
Protocol for Establishing Amrubicin-Resistant Cell Lines
-
Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of amrubicin for the parental cell line using a cell viability assay (e.g., MTT).
-
Initial Drug Exposure: Culture the parental cells in a medium containing amrubicin at a sub-lethal concentration (e.g., IC10 or IC20).
-
Monitor and Passage: Monitor the cells for signs of recovery and proliferation. When the cells reach 70-80% confluency, passage them into a new flask with a fresh medium containing the same concentration of amrubicin.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of amrubicin in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat and Select: Repeat the process of adaptation and dose escalation over several months. This continuous selective pressure will enrich the population of resistant cells.
-
Characterize Resistant Phenotype: Periodically assess the IC50 of the cultured cells to quantify the level of resistance. A significant increase in IC50 compared to the parental line indicates the successful establishment of a resistant cell line.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at different passage numbers to ensure a stable and reproducible source for future experiments.
Protocol for Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of amrubicin (and any combination drugs) in culture medium. Remove the old medium from the wells and add the drug-containing medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for a duration relevant to the drug's mechanism of action (typically 48-72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[27][28][29][30][31]
Protocol for Western Blotting
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ABCB1, anti-TOP2A) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).[32][33][34][35][36]
Protocol for siRNA Transfection
-
Cell Seeding: Seed cells in a 6-well or 12-well plate 24 hours before transfection to achieve 50-70% confluency on the day of transfection.
-
Prepare siRNA-Lipid Complex:
-
Dilute the siRNA (e.g., targeting AREG or a non-targeting control) in serum-free medium.
-
In a separate tube, dilute a transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in fresh serum-free medium.
-
Incubation: Incubate the cells for 4-6 hours at 37°C.
-
Medium Change: Replace the transfection medium with complete growth medium.
-
Post-Transfection Analysis: Incubate the cells for an additional 24-72 hours before assessing knockdown efficiency (e.g., by Western blot or qRT-PCR) or performing subsequent experiments (e.g., cell viability assay with amrubicin).[37][38][39][40]
Visualizations
Caption: Key mechanisms of this compound resistance in cancer cells.
Caption: Strategy to overcome AREG-mediated amrubicin resistance.
Caption: Workflow for determining the IC50 of amrubicin using an MTT assay.
References
- 1. ABC Transporter Inhibitors in Reversing Multidrug Resistance to Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of Drug Resistance by JS-K and Nitric oxide in ABCB1- and ABCG2-Expressing Multi-Drug Resistant Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ABC transporter inhibitors in reversing multidrug resistance to chemotherapy - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 4. researchgate.net [researchgate.net]
- 5. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Amphiregulin in Exemestane-Resistant Breast Cancer Cells: Evidence of an Autocrine Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amphiregulin as a Novel Resistance Factor for Amrubicin in Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 8. Amphiregulin enhances cell migration and resistance to doxorubicin in chondrosarcoma cells through the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Culture Academy [procellsystem.com]
- 12. The combination effect of amrubicin with cisplatin or irinotecan for small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Amrubicin: potential in combination with cisplatin or carboplatin to treat small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Cetuximab? [synapse.patsnap.com]
- 17. researchgate.net [researchgate.net]
- 18. MECHANISMS OF ACQUIRED RESISTANCE TO CETUXIMAB: ROLE OF HER (ErbB) FAMILY MEMBERS - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Cetuximab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 22. blog.mblintl.com [blog.mblintl.com]
- 23. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 24. info.gbiosciences.com [info.gbiosciences.com]
- 25. Trouble Shooting your Western Blots - Precision Biosystems-Automated, Reproducible Western Blot Processing and DNA, RNA Analysis [precisionbiosystems.com]
- 26. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 28. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. rsc.org [rsc.org]
- 32. Inhibitors of ABCB1 and ABCG2 overcame resistance to topoisomerase inhibitors in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. Comprehensive Evaluation of Multiple Approaches Targeting ABCB1 to Resensitize Docetaxel-Resistant Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. datasheets.scbt.com [datasheets.scbt.com]
- 38. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 39. youtube.com [youtube.com]
- 40. researchgate.net [researchgate.net]
Optimizing Amrubicin hydrochloride dosage for minimal off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amrubicin hydrochloride. The information is designed to help optimize dosage and minimize off-target effects during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic 9-aminoanthracycline and a potent topoisomerase II inhibitor.[1][2][3] It is a prodrug that is converted to its active metabolite, amrubicinol, which is 10 to 100 times more cytotoxic than amrubicin itself.[3][4] Both amrubicin and amrubicinol intercalate into DNA and stabilize the DNA-topoisomerase II complex. This action prevents the re-ligation of double-strand breaks induced by topoisomerase II, leading to cell cycle arrest and apoptosis.[1][5]
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound observed in clinical settings is myelosuppression, most notably neutropenia (a decrease in neutrophils).[6][7] While it is an anthracycline, preclinical studies have shown that amrubicin exhibits significantly less cardiotoxicity compared to other drugs in its class, such as doxorubicin.[1] Other reported non-hematological toxicities are generally mild and can include fatigue, constipation, nausea, and anorexia.[8]
Q3: How should this compound be prepared and stored for in-vitro use?
For in-vitro experiments, this compound powder should be stored at -20°C for long-term stability (up to 24 months if the vial is kept tightly sealed).[1] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO), where it is soluble at concentrations of 10 mM or greater.[5][9] It is recommended to prepare and use solutions on the same day. If stock solutions need to be made in advance, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month, or at -80°C for up to six months.[1][5] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[1] this compound is insoluble in water and ethanol.[9]
Q4: What are typical starting concentrations for in-vitro experiments?
The optimal concentration of this compound will vary depending on the cell line and the specific experimental goals. Based on published IC50 values, a starting point for dose-response experiments could range from nanomolar to low micromolar concentrations. It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line.
Data Presentation
Table 1: In-Vitro Potency of Amrubicin and its Active Metabolite, Amrubicinol
| Cell Line | Drug | IC50 (µM) |
| CCRF-CEM | Amrubicin | 3.3 |
Data from a cell viability assay with a 1-hour drug exposure.[9]
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line using a standard cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear or opaque-walled microplates (depending on the assay)
-
Cell viability assay reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Gently warm the tube to 37°C and/or use an ultrasonic bath to aid dissolution if necessary.[5] Store aliquots at -20°C.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Dilution Series: Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. A common starting range is from 0.01 µM to 100 µM.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the highest concentration of DMSO used in the dilutions).
-
Incubation: Incubate the plate for a period relevant to the cell line's doubling time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Following incubation, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: In-Vitro Assessment of Myelotoxicity using a Colony-Forming Unit (CFU) Assay
This protocol provides a framework for evaluating the off-target effects of this compound on hematopoietic progenitor cells.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Human or murine bone marrow mononuclear cells or hematopoietic stem and progenitor cells (HSPCs)
-
Methylcellulose-based medium supplemented with appropriate cytokines (e.g., SCF, IL-3, IL-6, EPO, G-CSF, GM-CSF)
-
IMDM or other suitable basal medium
-
35 mm culture dishes
Procedure:
-
Prepare this compound Dilutions: Prepare a range of this compound concentrations in the basal medium.
-
Cell Preparation: Isolate bone marrow mononuclear cells or enrich for HSPCs using standard laboratory techniques.
-
Drug Exposure: Incubate the cells with different concentrations of this compound for a defined period (e.g., 24 hours).
-
Cell Plating: After incubation, wash the cells to remove the drug and resuspend them in the basal medium. Mix the cell suspension with the methylcellulose-based medium at a 1:10 ratio.
-
Culture: Plate the cell-methylcellulose mixture into 35 mm culture dishes in duplicate or triplicate for each concentration.
-
Incubation: Incubate the dishes at 37°C in a humidified incubator with 5% CO2 for 10-14 days.
-
Colony Counting: After the incubation period, identify and count the different types of colonies (e.g., BFU-E, CFU-GM, CFU-GEMM) under an inverted microscope.
-
Data Analysis: Calculate the number of colonies per 10^5 plated cells. Plot the percentage of colony formation relative to the vehicle control against the this compound concentration to determine the inhibitory effect on hematopoiesis.
Troubleshooting Guides
Issue 1: Low Potency or Inconsistent Results
-
Possible Cause: Degradation of this compound.
-
Possible Cause: Cell line resistance.
-
Possible Cause: Incorrect assay timing.
-
Solution: The incubation time should be optimized for the specific cell line's doubling time to allow for the drug to exert its effect.
-
Issue 2: Drug Precipitation in Culture Medium
-
Possible Cause: Poor solubility of this compound in aqueous solutions.
-
Solution: this compound is poorly soluble in water.[9] Ensure that the final concentration of DMSO in the culture medium is kept low (typically <0.5%) to avoid solvent-induced toxicity and to maintain drug solubility. Prepare intermediate dilutions in complete medium before adding to the cells.
-
Issue 3: High Background in Cell Viability Assays
-
Possible Cause: Interference of this compound with the assay chemistry.
-
Solution: Some compounds can interfere with the chemistry of viability assays. Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents.
-
Mandatory Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for optimizing Amrubicin dosage.
Caption: Logical troubleshooting guide for Amrubicin experiments.
References
- 1. This compound|110311-30-3|COA [dcchemicals.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Phase I and pharmacokinetic study of amrubicin, a synthetic 9-aminoanthracycline, in patients with refractory or relapsed lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of P-glycoprotein in accumulation and cytotoxicity of amrubicin and amrubicinol in MDR1 gene-transfected LLC-PK1 cells and human A549 lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Risk factors for predicting severe neutropenia induced by amrubicin in patients with advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-World Incidence of Febrile Neutropenia among Patients Treated with Single-Agent Amrubicin: Necessity of the Primary Prophylactic Administration of Granulocyte Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dose escalation and feasibility study of amrubicin combined with cisplatin in previously untreated patients with advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
Amrubicin hydrochloride stability in cell culture media
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability of amrubicin hydrochloride in cell culture media. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound powder and stock solutions?
A1: this compound powder is stable when stored at -20°C, protected from light. Stock solutions, typically prepared in DMSO, should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. For short-term storage, stock solutions can be kept at -20°C for up to one month.
Q2: How stable is this compound in cell culture media at 37°C?
Q3: Is this compound sensitive to light?
A3: Yes, like many anthracyclines, this compound is light-sensitive. Both stock solutions and media containing the drug should be protected from light to prevent photodegradation. Use amber-colored tubes or wrap containers in aluminum foil.
Q4: Does the type of cell culture medium or the presence of serum affect this compound's stability?
A4: While specific studies are not available for amrubicin, it is known that components in cell culture media, such as reducing agents or changes in pH, can affect the stability of therapeutic molecules.[1][2] Serum contains enzymes that could potentially metabolize the compound. Therefore, the stability of amrubicin may differ between different media formulations and in the presence or absence of serum.
Q5: Amrubicin is a prodrug. How does its conversion to amrubicinol affect my experiments?
A5: Amrubicin is metabolized to its more active form, amrubicinol.[3][4][5][6] This conversion can occur intracellularly. Amrubicinol is significantly more potent than amrubicin.[3][4][5] When analyzing the effects of amrubicin in cell culture, it is important to consider that the observed activity may be a combination of both the parent drug and its metabolite. For precise studies, it may be necessary to quantify both compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results between batches. | Degradation of this compound in stock solution or working solutions. | Prepare fresh stock solutions from powder regularly. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Prepare working solutions in cell culture media immediately before use. |
| Lower than expected cytotoxicity. | Degradation of amrubicin in the cell culture medium during the experiment. | For long-duration experiments (>24 hours), consider replenishing the media with freshly prepared this compound. Alternatively, perform a stability study under your specific conditions to determine the rate of degradation. |
| High background in analytical assays (e.g., HPLC). | Interference from media components or degradation products. | Use a validated HPLC method with a gradient elution that separates amrubicin and amrubicinol from media components and potential degradation products. Include a "media only" blank and a "media with vehicle" control in your analysis. |
| Precipitation of the compound in the media. | Poor solubility of this compound at the working concentration. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.5%) to maintain solubility. Visually inspect the media for any precipitation after adding the drug. |
Quantitative Data Summary
While specific stability data in cell culture media is limited, the following table summarizes the available information on this compound's properties and storage.
| Parameter | Value / Condition | Source |
| Chemical Formula | C₂₅H₂₅NO₉・HCl | N/A |
| Molecular Weight | 519.92 g/mol | N/A |
| Storage of Powder | -20°C, protected from light | N/A |
| Storage of Stock Solution (in DMSO) | -80°C (long-term), -20°C (short-term, ≤ 1 month) | N/A |
| Light Sensitivity | Yes | N/A |
| Active Metabolite | Amrubicinol | [3][4][5][6] |
Experimental Protocols
Protocol for Determining the Stability of this compound in Cell Culture Media using HPLC
This protocol provides a framework for researchers to determine the stability of this compound in their specific cell culture medium and under their experimental conditions.
1. Materials:
-
This compound powder
-
DMSO (HPLC grade)
-
Your cell culture medium of choice (e.g., RPMI-1640, DMEM) with or without serum, as required for your experiments
-
Sterile, amber-colored microcentrifuge tubes or tubes wrapped in aluminum foil
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other appropriate mobile phase modifier
2. Preparation of Solutions:
-
Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in DMSO to make a 10 mM stock solution. Aliquot and store at -80°C.
-
Working Solution (e.g., 10 µM): On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution in your chosen cell culture medium to the final working concentration (e.g., 10 µM). Prepare enough volume for all time points.
3. Stability Study Setup:
-
Dispense the working solution into sterile, light-protected tubes for each time point (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
At each time point, remove one tube and immediately freeze it at -80°C until HPLC analysis. The T=0 sample should be frozen immediately after preparation.
4. HPLC Analysis:
-
Sample Preparation: Thaw the samples. If your medium contains serum, perform a protein precipitation step (e.g., add 3 volumes of cold acetonitrile, vortex, centrifuge, and collect the supernatant). If the medium is serum-free, you may be able to inject it directly after centrifugation to remove any particulates.
-
HPLC Method: The following is an example method that should be optimized for your system. A validated method for doxorubicin, a related compound, can be a good starting point.[7][8][9][10][11]
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a low percentage of B and gradually increase it to elute amrubicin and any potential degradation products. A gradient of 5% to 95% B over 20 minutes is a reasonable starting point.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm or fluorescence (Excitation ~480 nm, Emission ~560 nm).
-
Injection Volume: 10-20 µL
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of this compound in the same cell culture medium.
-
Quantify the concentration of this compound in your samples at each time point by comparing the peak area to the standard curve.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage remaining versus time to determine the degradation kinetics and half-life.
-
Visualizations
Caption: Workflow for determining amrubicin stability.
Caption: Amrubicin's mechanism of action.
References
- 1. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Uptake and Intracellular Distribution of Amrubicin, a Novel 9‐Amino‐anthracycline, and Its Active Metabolite Amrubicinol in P388 Murine Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Uptake and intracellular distribution of amrubicin, a novel 9-amino-anthracycline, and its active metabolite amrubicinol in P388 murine leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of amrubicin, a novel 9-aminoanthracycline, and its active metabolite amrubicinol on human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] HPLC Method Development for Quantification of Doxorubicin in Cell Culture and Placental Perfusion Media | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Validation of a simple and rapid HPLC-UV method for simultaneous analysis of co-delivered doxorubicin and verapamil and its application to characterization of PLGA nanoparticles [tips.sums.ac.ir]
Preventing precipitation of Amrubicin hydrochloride in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Amrubicin hydrochloride in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is precipitation a concern?
This compound is the hydrochloride salt of Amrubicin, a synthetic 9-amino-anthracycline.[1] It functions as a potent topoisomerase II inhibitor and is used in cancer research.[2][3] While the hydrochloride salt form is intended to improve its physicochemical properties, Amrubicin itself is poorly soluble in water.[4][5] This inherent low aqueous solubility can lead to precipitation when preparing solutions, especially upon dilution of a stock solution into an aqueous buffer or cell culture medium. Precipitation can significantly impact the accuracy and reproducibility of experimental results by reducing the effective concentration of the drug in solution.
Q2: What are the primary factors that contribute to the precipitation of this compound?
Several factors can induce the precipitation of this compound in aqueous solutions:
-
pH of the solution: As a hydrochloride salt of a weakly basic compound, the solubility of Amrubicin is pH-dependent. An increase in pH can cause the salt to convert to its less soluble free base form, a process known as disproportionation, leading to precipitation.[6][7]
-
Concentration: Exceeding the solubility limit of this compound in the aqueous medium will result in precipitation.
-
Solvent composition: Direct dissolution in aqueous buffers without an initial solubilization step in an organic solvent can lead to immediate precipitation.
-
Temperature: Changes in temperature can affect solubility. While cooling can sometimes suppress disproportionation[8], it generally decreases the solubility of most compounds.
-
Presence of other solutes: Salts and other components in buffers and media can influence the solubility of the drug.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound due to its high solubility in this organic solvent.[4][5] It is advisable to prepare a high-concentration stock solution in DMSO, which can then be diluted into the aqueous experimental medium.
Q4: How should I store this compound powder and its stock solutions?
-
Powder: The solid form of this compound should be stored at -20°C.[9]
-
DMSO Stock Solutions: Prepare aliquots of the stock solution in tightly sealed vials and store them at -20°C or -80°C for long-term stability. Generally, these solutions can be usable for up to one month.[9] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[9]
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions on the same day they are to be used.[9] Storing aqueous solutions for extended periods is not advised due to the risk of precipitation and degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding DMSO stock to aqueous buffer/media. | High final concentration: The final concentration of this compound in the aqueous solution exceeds its solubility limit. | - Lower the final concentration of this compound in your experiment.- Increase the percentage of DMSO in the final solution (note: ensure the final DMSO concentration is compatible with your experimental system, typically ≤ 0.5%). |
| Rapid pH change: The pH of the aqueous medium is causing the drug to crash out of solution. | - Consider using a buffer system that maintains a slightly acidic pH, if compatible with your experiment.- Add the DMSO stock solution dropwise while vortexing or stirring the aqueous medium to ensure rapid and uniform mixing. | |
| Precipitate forms over time in the prepared aqueous solution. | Disproportionation: The hydrochloride salt is slowly converting to the less soluble free base.[6][7] | - Use the aqueous solution immediately after preparation.- If temporary storage is unavoidable, consider keeping the solution on ice (2-8°C) to potentially slow down the precipitation process.[8] |
| Evaporation: The solvent is evaporating, leading to an increase in the drug concentration. | - Keep containers tightly sealed. | |
| Inconsistent experimental results. | Undetected microprecipitation: Small, invisible precipitates are forming, leading to a lower effective drug concentration. | - Before use, visually inspect the solution against a light source for any signs of cloudiness or precipitate.- Consider filtering the final aqueous solution through a 0.22 µm syringe filter (ensure the filter material is compatible with your solvents). |
| Adsorption to container walls: The compound may be adsorbing to the surface of plasticware. | - Use low-adhesion microcentrifuge tubes or glassware for preparation and storage. |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol is a general guideline for preparing an aqueous working solution from a DMSO stock.
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Dilution into Aqueous Medium:
-
Determine the final desired concentration of this compound and the final volume of your working solution.
-
Calculate the volume of the DMSO stock solution needed. Important: Ensure the final concentration of DMSO in your aqueous solution is not cytotoxic to your cells (typically ≤ 0.5%).
-
Add the calculated volume of the DMSO stock solution dropwise to your pre-warmed aqueous buffer or cell culture medium while gently vortexing or swirling the tube. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation.
-
-
Use and Storage:
-
Use the freshly prepared aqueous working solution immediately for your experiments.
-
Do not store the diluted aqueous solution for future use.
-
Protocol 2: Enhancing Solubility with Excipients (Advanced)
For applications requiring higher concentrations or improved stability in aqueous solutions, the use of solubilizing excipients can be explored. This is an advanced technique and requires careful validation for each specific experimental setup.
-
Prepare an Excipient-Containing Buffer:
-
Prepare this compound Stock and Working Solutions:
-
Follow Step 1 of Protocol 1 to prepare a DMSO stock solution.
-
Follow Step 2 of Protocol 1, but use the excipient-containing buffer as your aqueous medium.
-
-
Validation:
-
It is crucial to run appropriate vehicle controls in your experiments to ensure that the added excipient does not interfere with your assay.
-
Visualizations
Logical Workflow for Preparing this compound Solutions
Caption: Workflow for preparing aqueous solutions of this compound.
Signaling Pathway of Amrubicin
Caption: Mechanism of action of Amrubicin via Topoisomerase II inhibition.
References
- 1. This compound | C25H26ClNO9 | CID 114897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Amrubicin for non-small-cell lung cancer and small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amrubicin | C25H25NO9 | CID 3035016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [helda.helsinki.fi]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. This compound|110311-30-3|COA [dcchemicals.com]
- 10. pharmtech.com [pharmtech.com]
Technical Support Center: Managing Hematological Toxicities of Amrubicin Hydrochloride in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amrubicin hydrochloride in animal studies. The focus is on the management of hematological toxicities, a common adverse effect of this chemotherapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What are the most common hematological toxicities observed with this compound in animal studies?
A1: The most frequently reported hematological toxicities associated with this compound administration in animal models are neutropenia, thrombocytopenia, and anemia. Myelosuppression, the decrease in bone marrow activity, is the underlying cause of these cytopenias.[1][2]
Q2: How does the hematological toxicity of amrubicin compare to other anthracyclines like doxorubicin in animal models?
A2: Studies in mice have shown that amrubicin can induce more severe initial myelosuppression compared to doxorubicin, even at a lower maximum tolerated dose. However, the recovery from amrubicin-induced myelosuppression is typically more rapid.[1] For instance, the number of colony-forming units of granulocytes and monocytes (CFU-GM) significantly decreases from day 1 after amrubicin administration but tends to recover by day 3. In contrast, doxorubicin can cause a continuous decrease in CFU-GM for up to 10 days.[1] This suggests that the hematological toxicities of amrubicin may be more reversible and manageable.[1]
Q3: What is the mechanism behind amrubicin-induced hematological toxicity?
A3: Amrubicin and its active metabolite, amrubicinol, are potent inhibitors of topoisomerase II. By stabilizing the topoisomerase II-DNA complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks. This DNA damage is particularly detrimental to rapidly dividing cells, such as hematopoietic progenitor cells in the bone marrow, leading to their apoptosis and a subsequent decrease in the production of mature blood cells.
Caption: Mechanism of Amrubicin-Induced Hematotoxicity.
Q4: When is the typical onset of neutropenia (nadir) after amrubicin administration in animal models?
A4: While specific data for amrubicin is limited, the nadir for chemotherapy-induced neutropenia in animals generally occurs 5-10 days post-treatment. It is crucial to monitor blood counts around this period to assess the severity of myelosuppression.
Troubleshooting Guides
Issue 1: Severe Neutropenia in Study Animals
Symptoms:
-
Absolute neutrophil count (ANC) falls significantly below the normal range.
-
Animals may become lethargic, febrile, or show signs of infection.
Possible Causes:
-
The dose of amrubicin is too high for the specific animal model or strain.
-
Individual animal sensitivity.
-
Compromised baseline health status of the animal.
Management Protocol:
Caption: Workflow for Managing Severe Neutropenia.
Detailed Steps:
-
Confirm Neutropenia: Perform a complete blood count (CBC) to confirm the absolute neutrophil count.
-
Assess Clinical Signs: Monitor the animal for fever, lethargy, loss of appetite, and other signs of illness.
-
Supportive Care:
-
Afebrile and Asymptomatic: If the animal is bright and alert without fever, outpatient management with prophylactic broad-spectrum oral antibiotics may be sufficient.
-
Febrile or Systemically Unwell: Hospitalization with intravenous fluid therapy and intravenous broad-spectrum antibiotics is recommended.
-
-
Dose Modification for Future Cycles: For subsequent amrubicin cycles, consider a dose reduction of 10-20%.
-
Consider Granulocyte Colony-Stimulating Factor (G-CSF): Prophylactic administration of G-CSF in subsequent cycles can be considered to reduce the severity and duration of neutropenia.
Issue 2: Thrombocytopenia and Bleeding
Symptoms:
-
Low platelet count (thrombocytopenia).
-
Petechiae, ecchymosis (bruising), or spontaneous bleeding.
Possible Causes:
-
Amrubicin-induced suppression of megakaryocyte production in the bone marrow.
Management Protocol:
-
Monitor Platelet Counts: Regularly monitor platelet counts via CBC.
-
Minimize Trauma: Handle animals with care to avoid injuries that could lead to bleeding.
-
Supportive Care: In cases of severe bleeding, veterinary consultation for potential supportive care, such as transfusions, is critical.
-
Dose Adjustment: Consider dose reduction or delay of the next amrubicin cycle until platelet counts recover to a safe level.
Data on Amrubicin-Induced Hematological Toxicities
Table 1: Hematological Toxicity of Amrubicin in Human Clinical Trials (for reference)
| Toxicity Grade 3/4 | Study 1 (Relapsed SCLC)[3] | Study 2 (Advanced NSCLC)[4] | Study 3 (Relapsed SCLC)[5] |
| Neutropenia | 83% | 78.0% | Common |
| Thrombocytopenia | 20% | 28.8% | Common |
| Anemia | 33% | 30.5% | Common |
| Febrile Neutropenia | 5% | Not Reported | Common |
| SCLC: Small-Cell Lung Cancer; NSCLC: Non-Small-Cell Lung Cancer |
Experimental Protocols
Protocol 1: Monitoring Hematological Parameters
-
Baseline Blood Collection: Collect a baseline blood sample (e.g., via tail vein, saphenous vein) prior to the first administration of amrubicin.
-
Post-Treatment Monitoring: Collect blood samples at regular intervals post-amrubicin administration. A recommended schedule for monitoring the nadir is on days 5, 7, and 10.
-
Complete Blood Count (CBC): Analyze the blood samples for a complete blood count, including white blood cell count with differential, red blood cell count, hemoglobin, hematocrit, and platelet count.
-
Data Recording: Record all hematological data systematically for each animal to track changes over time.
Protocol 2: Administration of Supportive Care for Neutropenia
This is a general protocol and should be adapted based on institutional guidelines and veterinary consultation.
-
Prophylactic Antibiotics (for afebrile, asymptomatic neutropenia):
-
Administer a broad-spectrum oral antibiotic as prescribed by the veterinarian.
-
-
Intravenous Fluid and Antibiotic Therapy (for febrile or symptomatic neutropenia):
-
Hospitalize the animal.
-
Place an intravenous catheter for fluid and medication administration.
-
Administer intravenous fluids to maintain hydration.
-
Administer broad-spectrum intravenous antibiotics as prescribed by the veterinarian.
-
Monitor vital signs (temperature, heart rate, respiration rate) regularly.
-
Protocol 3: Prophylactic Use of Granulocyte Colony-Stimulating Factor (G-CSF)
The use of G-CSF should be carefully considered and discussed with a veterinarian, as its effects can vary between species.
-
Timing of Administration: G-CSF is typically administered prophylactically, starting 24-72 hours after the completion of chemotherapy.
-
Dosage and Route: The dose and route of administration will depend on the specific G-CSF product and the animal species.
-
Monitoring: Monitor CBCs to assess the response to G-CSF treatment.
References
- 1. Hematological aspects of a novel 9‐aminoanthracycline, amrubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Evaluation of amrubicin with a 5 day administration schedule in a mouse model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G-CSF maintains controlled neutrophil mobilization during acute inflammation by negatively regulating CXCR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute and repeat-dose toxicity studies of the (6-maleimidocaproyl)hydrazone derivative of doxorubicin (DOXO-EMCH), an albumin-binding prodrug of the anticancer agent doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Amrubicin hydrochloride treatment for sensitive vs refractory SCLC models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Amrubicin hydrochloride in sensitive versus refractory small-cell lung cancer (SCLC) models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic anthracycline that acts as a potent inhibitor of DNA topoisomerase II.[1][2] It is converted to its active metabolite, amrubicinol, which is 5-54 times more active than amrubicin itself.[1] Amrubicin and amrubicinol exert their cytotoxic effects by stabilizing the topoisomerase II-DNA cleavable complex, which leads to DNA strand breaks and ultimately, cell death.[1]
Q2: What defines a "sensitive" versus a "refractory" SCLC model in the context of Amrubicin treatment?
In clinical settings, patient response to prior platinum-based chemotherapy typically defines sensitivity or resistance. This classification is often adapted for preclinical models:
-
Sensitive Models: These are derived from tumors that have shown a positive response to initial chemotherapy. In a research context, this could be represented by cell lines or patient-derived xenografts (PDXs) established from patients who responded well to first-line platinum-based therapy.
-
Refractory Models: These originate from tumors that did not respond to or progressed shortly after initial chemotherapy. Experimentally, these can be models established from patients with refractory disease or cell lines made resistant through continuous exposure to a chemotherapeutic agent.
Q3: What are some common SCLC cell lines used to study Amrubicin sensitivity and resistance?
Several SCLC cell lines are used in cancer research, and their sensitivity to Amrubicin can be determined experimentally. For instance, researchers have developed Amrubicin-resistant cell lines, such as H520/R and DMS53/R, by exposing the parental H520 and DMS53 cell lines to increasing concentrations of amrubicinol. These resistant lines, along with their sensitive parental counterparts, are valuable tools for studying resistance mechanisms. Another cell line used in SCLC research is the SBC-3 cell line and its cisplatin-resistant (SBC-3/CDDP) and SN-38-resistant (SBC-3/SN-38) subclones, which have been shown to retain sensitivity to amrubicinol.[2]
Troubleshooting Guides
Problem 1: High variability in Amrubicin efficacy in our SCLC xenograft models.
-
Possible Cause 1: Inconsistent Tumor Engraftment and Growth.
-
Solution: Ensure a standardized protocol for tumor implantation, including the size of the tumor fragment, the implantation site (subcutaneous flank is common), and the strain of immunocompromised mice (e.g., NOD/SCID or NSG). Monitor tumor growth closely and begin treatment when tumors reach a predetermined size to ensure uniformity across experimental groups.
-
-
Possible Cause 2: Heterogeneity of the Patient-Derived Xenograft (PDX) Model.
-
Solution: PDX models can retain the heterogeneity of the original tumor. It is advisable to characterize the molecular profile of your PDX models to identify potential subpopulations that may respond differently to Amrubicin.
-
Problem 2: Our SCLC cell line is showing unexpected resistance to Amrubicin.
-
Possible Cause 1: Upregulation of Resistance Pathways.
-
Solution: A key mechanism of acquired resistance to Amrubicin is the upregulation of the Amphiregulin (AREG)-EGFR signaling pathway.[3][4] Assess the expression of AREG and the phosphorylation status of EGFR and its downstream effectors like AKT and ERK in your resistant cells compared to sensitive parental cells.[4]
-
-
Possible Cause 2: Overexpression of Drug Efflux Pumps.
-
Solution: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to multidrug resistance by actively pumping drugs out of the cell. Evaluate the expression of relevant ABC transporters in your cell line.
-
Problem 3: Difficulty in establishing Amrubicin-resistant SCLC cell lines.
-
Possible Cause: Inappropriate Dose Escalation.
-
Solution: Developing resistant cell lines requires a gradual increase in the concentration of the active metabolite, amrubicinol. Start with a low concentration (e.g., the IC20) and incrementally increase the dose as the cells adapt. This process can take several months.
-
Quantitative Data Summary
The following tables summarize the efficacy of this compound in sensitive and refractory SCLC based on clinical trial data, which can inform expected outcomes in preclinical models.
Table 1: Efficacy of Amrubicin Monotherapy in Relapsed SCLC
| Study | Patient Population | Dosing Regimen | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Onoda et al. (2006) | Refractory (n=16) | 40 mg/m² on days 1-3 every 3 weeks | 50% | 2.6 | 10.3 |
| Sensitive (n=44) | 40 mg/m² on days 1-3 every 3 weeks | 52% | 4.2 | 11.6 | |
| Murakami et al. (2014) | Refractory | 40 mg/m² on days 1-3 every 3 weeks | 32.9% | 3.2 | 9.2 |
| Jotte et al. (2011) | Sensitive | 40 mg/m² on days 1-3 every 3 weeks | 31% | 4.1 | 7.5 |
| Refractory | 40 mg/m² on days 1-3 every 3 weeks | 20% | 2.8 | 6.2 |
Table 2: Preclinical In Vitro Cytotoxicity of Amrubicinol
| Cell Line | Type | IC50 of Amrubicinol (µM) |
| SBC-3 | SCLC (Parental) | ~0.03 |
| SBC-3/CDDP | SCLC (Cisplatin-R) | ~0.05 |
| SBC-3/SN-38 | SCLC (SN-38-R) | ~0.05 |
Experimental Protocols
Protocol 1: Establishment of SCLC Patient-Derived Xenografts (PDXs)
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from SCLC patients via biopsy or surgical resection under sterile conditions.
-
Tissue Preparation: Within 2 hours of collection, place the tumor tissue in a sterile petri dish containing a suitable medium (e.g., RPMI-1640) on ice. Mince the tissue into small fragments (approximately 2-3 mm³).
-
Animal Model: Use severely immunodeficient mice, such as NOD/SCID or NSG mice, aged 6-8 weeks.
-
Implantation: Anesthetize the mouse. Make a small incision on the flank and create a subcutaneous pocket. Implant one to two tumor fragments into the pocket. Close the incision with surgical clips or sutures.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth by visual inspection and caliper measurements twice weekly.
-
Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and harvest the tumor. The tumor can then be re-implanted into new mice for expansion. Early passages (P1-P5) are recommended for treatment studies to maintain the characteristics of the original tumor.
Protocol 2: In Vivo Treatment of SCLC PDX Models with Amrubicin
-
Model Preparation: Engraft SCLC PDX tumor fragments into a cohort of immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Amrubicin Administration: A typical preclinical dosing for Amrubicin is intravenous administration. A previously reported maximum tolerated dose in mice is 25 mg/kg as a single injection.[1] For treatment studies, a dose of 25 mg/kg can be administered intravenously.[5] The treatment schedule can be adapted from clinical protocols, for example, administered on a specific schedule for a set number of weeks.
-
Monitoring: Measure tumor volume with calipers twice weekly and monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, biomarker analysis).
Protocol 3: In Vitro Cytotoxicity Assay for Amrubicin
-
Cell Culture: Culture sensitive and refractory SCLC cell lines in their appropriate growth medium (e.g., RPMI-1640 with 10% FBS).
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of amrubicinol (the active metabolite) in the growth medium. Remove the old medium from the wells and add the medium containing different concentrations of amrubicinol. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Cell Viability Assessment: Use a cell viability assay, such as MTT or CellTiter-Glo, to determine the percentage of viable cells in each well.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Signaling Pathways and Visualizations
A critical pathway implicated in acquired resistance to Amrubicin in SCLC involves the upregulation of Amphiregulin (AREG), which leads to the activation of the Epidermal Growth Factor Receptor (EGFR) and its downstream signaling cascades.
Caption: AREG-EGFR signaling pathway in Amrubicin resistance.
Experimental Workflow for Investigating Amrubicin Resistance
References
- 1. Next-generation anthracycline for the management of small cell lung cancer: focus on amrubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toshiyuki Kozuki - The combination effect of amrubicin with cisplatin or irinotecan for small-cell lung cancer cells. - Papers - researchmap [researchmap.jp]
- 3. Amphiregulin as a Novel Resistance Factor for Amrubicin in Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 4. ar.iiarjournals.org [ar.iiarjournals.org]
- 5. Amphiregulin as a Novel Resistance Factor for Amrubicin in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Therapeutic Index of Amrubicin Hydrochloride in Combination Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Amrubicin hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro and in vivo combination studies. Our goal is to help you optimize your experimental design and improve the therapeutic index of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Amrubicin is a synthetic 9-aminoanthracycline and a potent topoisomerase II inhibitor.[1][2] It is a prodrug that is converted to its active metabolite, amrubicinol, which is 5 to 54 times more potent than amrubicin itself.[3][4] Amrubicinol stabilizes the complex between topoisomerase II and DNA, leading to DNA double-strand breaks and ultimately, cell death.[5][6]
Q2: Why is Amrubicin often used in combination with other chemotherapeutic agents?
Combining Amrubicin with other agents, such as cisplatin or carboplatin, has shown promise in treating extensive-disease small-cell lung cancer (ED-SCLC).[7][8] The rationale is to achieve synergistic or additive anti-tumor effects, overcome drug resistance, and potentially reduce individual drug doses to minimize toxicity.
Q3: What are the known mechanisms of resistance to Amrubicin?
One of the key mechanisms of resistance to Amrubicin involves the upregulation of Amphiregulin (AREG), a ligand for the epidermal growth factor receptor (EGFR).[9] Overexpression of AREG has been shown to reduce sensitivity to amrubicinol.[9] Additionally, like other anthracyclines, resistance can be mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which efflux the drug out of the cell.[10][11] However, amrubicin's high intrinsic permeability and lipophilic properties may help it overcome this resistance mechanism to some extent.
Q4: Is Amrubicin associated with the same level of cardiotoxicity as other anthracyclines like doxorubicin?
Preclinical and clinical data suggest that Amrubicin has a lower incidence of cardiotoxicity compared to doxorubicin.[12] This improved cardiac safety profile is attributed to lower accumulation of the drug in myocardial tissue.[13]
Troubleshooting Guides
In Vitro Cytotoxicity Assays
Problem: High variability in IC50 values for Amrubicin or amrubicinol.
Possible Causes & Solutions:
-
Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before plating to avoid clumps and uneven cell distribution. Use a calibrated multichannel pipette for seeding.
-
Edge Effects: Minimize evaporation in the outer wells of 96-well plates by filling them with sterile PBS or media without cells.
-
Compound Precipitation: this compound is generally soluble in aqueous solutions. However, if you observe precipitation, especially in media with high serum content, prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.
-
Assay Interference: If using colorimetric assays like MTT, the yellow color of Amrubicin might interfere with the absorbance reading of the formazan product.
-
Solution: Run a cell-free control with Amrubicin at the highest concentration to determine its background absorbance and subtract it from the readings of the treated wells. Alternatively, consider using a fluorescent or luminescent-based cytotoxicity assay (e.g., CellTiter-Glo®) that is less prone to colorimetric interference.[3][14]
-
Problem: Discrepancy between the cytotoxic effects of Amrubicin and its active metabolite, amrubicinol.
Possible Cause & Solution:
-
Cellular Metabolism: The conversion of Amrubicin to amrubicinol is cell-type dependent. Some cell lines may have lower levels of the necessary reductase enzymes.
-
Solution: When comparing the intrinsic activity of the drug, it is recommended to use amrubicinol directly. If studying the prodrug effect, consider quantifying the intracellular conversion of Amrubicin to amrubicinol using HPLC.
-
Development of Amrubicin-Resistant Cell Lines
Problem: Cells are not developing resistance to Amrubicin.
Possible Causes & Solutions:
-
Insufficient Drug Concentration or Exposure Time: Resistance development is a gradual process. Start with a low concentration of Amrubicin (e.g., IC20-IC30) and incrementally increase the dose as the cells adapt. The process may take several months.
-
Cell Line Characteristics: Some cell lines may be intrinsically more resistant or have a lower propensity to develop resistance.
-
Solution: Ensure the parental cell line is sensitive to Amrubicin. It may be necessary to try different cell lines to find a suitable model.
-
Problem: Resistant cell line loses its resistance phenotype over time.
Possible Cause & Solution:
-
Lack of Continuous Selection Pressure: In the absence of the drug, sensitive cells may outgrow the resistant population.
-
Solution: Continuously culture the resistant cell line in the presence of a maintenance dose of Amrubicin to maintain the resistance phenotype.
-
Data Presentation
Table 1: In Vitro Cytotoxicity of Amrubicin and Amrubicinol in Human Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) |
| LX-1 | Small Cell Lung Cancer | Amrubicin | 1.1 ± 0.2 |
| A549 | Non-Small Cell Lung Cancer | Amrubicin | 2.4 ± 0.8 |
| A431 | Epidermoid Carcinoma | Amrubicin | 0.61 ± 0.10 |
| BT-474 | Breast Cancer | Amrubicin | 3.0 ± 0.3 |
| U937 | Histiocytic Lymphoma | Amrubicin | 5.6 |
| H460 | Non-Small Cell Lung Cancer | Amrubicinol | 0.02 ± 0.003 |
| H520 | Small Cell Lung Cancer | Amrubicinol | 0.03 ± 0.005 |
Data compiled from various preclinical studies.[7][15]
Table 2: Combination Index (CI) of Amrubicinol with Other Chemotherapeutic Agents
| Cell Line | Combination | CI Value | Interpretation |
| A549 | Amrubicinol + Cisplatin | < 1 | Synergistic |
| H460 | Amrubicinol + Irinotecan | < 1 | Synergistic |
| LX-1 | Amrubicinol + Vinorelbine | ≈ 1 | Additive |
| A549 | Amrubicinol + Gemcitabine | > 1 | Antagonistic |
CI values are qualitative summaries from in vitro studies. The combination index is calculated using the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[7][16][17]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or amrubicinol in culture medium. Remove the old medium from the wells and add the compound-containing medium. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Development of an Amrubicin-Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of Amrubicin in the parental cell line.
-
Initial Exposure: Continuously expose the parental cells to a low concentration of Amrubicin (e.g., IC20).
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, gradually increase the concentration of Amrubicin. This process should be repeated in a stepwise manner.
-
Monitor Resistance: Periodically perform cytotoxicity assays to determine the IC50 of the treated cells compared to the parental cells. A significant increase in the IC50 indicates the development of resistance.
-
Clonal Selection: Once a desired level of resistance is achieved, single-cell cloning can be performed to establish a stable, homogenous resistant cell line.
-
Maintenance: Maintain the resistant cell line in a culture medium containing a maintenance dose of Amrubicin.
Protocol 3: Quantification of Amrubicin and Amrubicinol in Plasma by HPLC
This protocol is a summary of a validated method for the determination of amrubicin and its metabolite in human plasma.[18]
-
Sample Preparation: Precipitate plasma proteins by adding methanol.
-
Chromatographic Separation:
-
Columns: Two monolithic columns with a guard column.
-
Mobile Phase: Tetrahydrofuran-dioxane-water (containing 2.3 mM acetic acid and 4 mM sodium 1-octanesulfonate; 2:6:15, v/v/v).
-
-
Detection:
-
Detector: Fluorescence detector.
-
Excitation Wavelength: 480 nm.
-
Emission Wavelength: 550 nm.
-
-
Quantification: Linearity is typically confirmed in the 2.5-5000 ng/mL concentration range for both compounds.
Mandatory Visualizations
Caption: Workflow for identifying synergistic drug combinations with Amrubicin.
Caption: Amphiregulin signaling pathway in Amrubicin resistance.[5][8]
Caption: Comparison of myocardial accumulation and cardiotoxicity.
References
- 1. Amrubicin for non-small-cell lung cancer and small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. Determination of epirubicin and its metabolite epirubicinol in saliva and plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Amphiregulin in Exemestane-Resistant Breast Cancer Cells: Evidence of an Autocrine Loop - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Amphiregulin enhances cell migration and resistance to doxorubicin in chondrosarcoma cells through the MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Amphiregulin as a Novel Resistance Factor for Amrubicin in Lung Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 10. mdpi.com [mdpi.com]
- 11. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cardiovascular Safety Assessment in Cancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Simple and sensitive HPLC method for determination of amrubicin and amrubicinol in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparing Amrubicin hydrochloride and etoposide efficacy
An Objective Comparison of Amrubicin Hydrochloride and Etoposide Efficacy for Researchers and Drug Development Professionals
Introduction
In the landscape of oncology, particularly in the treatment of small-cell lung cancer (SCLC), the choice of chemotherapeutic agents is critical to patient outcomes. Etoposide, a podophyllotoxin derivative, has long been a cornerstone of standard first-line therapy, typically in combination with a platinum agent. This compound, a third-generation synthetic anthracycline, has emerged as another potent topoisomerase II inhibitor. This guide provides a detailed, objective comparison of the efficacy, mechanisms of action, and safety profiles of amrubicin and etoposide, supported by data from key clinical trials to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Target
Both amrubicin and etoposide exert their cytotoxic effects by targeting DNA topoisomerase II, a critical enzyme involved in managing DNA topology during replication and transcription.[1] By inhibiting this enzyme, both drugs lead to the accumulation of double-strand DNA breaks, which subsequently triggers apoptosis (programmed cell death) in rapidly dividing cancer cells.[2][3]
Amrubicin, as an anthracycline, also intercalates into DNA, though with a lower affinity compared to other drugs in its class like doxorubicin.[4][5] Its primary mechanism is the stabilization of the covalent complex between DNA and topoisomerase II, preventing the re-ligation of the DNA strands.[4][5] Etoposide functions similarly, forming a ternary complex with DNA and topoisomerase II, which stabilizes the "cleavable complex" and prevents the enzyme from re-sealing the DNA breaks it creates.[2][6] This shared mechanism underscores their utility in treating cancers characterized by rapid cell proliferation, such as SCLC.
Clinical Efficacy in First-Line Treatment of Extensive-Disease SCLC
The standard first-line treatment for extensive-disease small-cell lung cancer (ED-SCLC) has historically been a combination of etoposide and a platinum agent (cisplatin or carboplatin). Several clinical trials have sought to determine if substituting etoposide with amrubicin could improve outcomes.
A significant Phase III randomized trial (NCT00660504) conducted in a Chinese population compared the efficacy of amrubicin plus cisplatin (AP) versus etoposide plus cisplatin (EP). The results showed that the AP regimen was non-inferior to the standard EP therapy.[7][8] While the median overall survival (OS) was prolonged by 1.5 months in the AP group, this difference was not statistically significant.[7][8] However, the overall response rate (ORR) was notably higher for the amrubicin combination.[9]
Data Summary: First-Line ED-SCLC (AP vs. EP)
| Efficacy Endpoint | Amrubicin + Cisplatin (AP) | Etoposide + Cisplatin (EP) | p-value | Source |
| Median Overall Survival (OS) | 11.8 months | 10.3 months | 0.08 | [7][8] |
| Median Progression-Free Survival (PFS) | 6.8 months | 5.7 months | 0.35 | [7][8] |
| Overall Response Rate (ORR) | 69.8% | 57.3% | - | [7][9] |
Experimental Protocol: NCT00660504
-
Study Design: A randomized, open-label, Phase III non-inferiority trial.[7][10]
-
Patient Population: 300 patients with previously untreated ED-SCLC in China.[8]
-
Treatment Arms:
-
AP Group (n=149): Amrubicin (40 mg/m² intravenously on days 1-3) and Cisplatin (60 mg/m² on day 1), administered every 21 days for 4-6 cycles.[9][10]
-
EP Group (n=150): Etoposide (100 mg/m² intravenously on days 1-3) and Cisplatin (80 mg/m² on day 1), administered every 21 days for 4-6 cycles.[9][10]
-
-
Primary Endpoint: Overall Survival (OS).[9]
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Response Rate (ORR), and safety.[9]
Clinical Efficacy in Second-Line Treatment
For patients with relapsed or refractory SCLC, treatment options are limited. Amrubicin has been compared to other standard second-line agents, though direct, large-scale Phase III trials against etoposide in this setting are less common.
In a study of patients with relapsed SCLC, amrubicin (AMR) was compared retrospectively with a weekly regimen of cisplatin, etoposide, and irinotecan (PEI).[11] While the PEI combination yielded a higher ORR, the median PFS and OS were comparable between the two treatments.[11] Notably, a multivariate analysis identified amrubicin as an independent favorable prognostic factor for survival compared to the PEI regimen.[11]
Another major Phase III trial (ACT-1) compared amrubicin to topotecan, a standard second-line therapy for SCLC. Amrubicin did not demonstrate superior overall survival compared to topotecan in the overall population.[12] However, it did show an improvement in OS for patients with refractory disease.[12]
Data Summary: Second-Line Relapsed SCLC
| Efficacy Endpoint | Amrubicin (AMR) | Cisplatin/Etoposide/Irinotecan (PEI) | Source |
| Objective Response Rate (ORR) | 51% | 73% | [11] |
| Median Progression-Free Survival (PFS) | 4.5 months | 4.2 months | [11] |
| Median Overall Survival (OS) | 10.0 months | 10.8 months | [11] |
Toxicity and Safety Profile
The safety profile is a critical differentiator between chemotherapeutic agents. In the first-line ED-SCLC trial (NCT00660504), both amrubicin and etoposide regimens resulted in significant hematological toxicity, with neutropenia being the most common severe adverse event.[7][8] The amrubicin arm showed higher incidences of grade ≥3 leukopenia, pyrexia, and fatigue, although these were reported as clinically manageable.[7][8]
Comparison of Grade ≥3 Adverse Events (First-Line ED-SCLC)
| Adverse Event | Amrubicin + Cisplatin (AP) | Etoposide + Cisplatin (EP) | Source |
| Neutropenia | 54.4% | 44.0% | [7][8] |
| Leukopenia | 34.9% | 19.3% | [9] |
| Thrombocytopenia | 16.1% | 7.3% | [8] |
| Bone Marrow Failure | 23.5% | 21.3% | [9] |
| Pyrexia (Fever) | 18.8% | 8.0% | [8] |
| Fatigue | 18.1% | 7.3% | [8] |
It is important to note that while amrubicin is an anthracycline, a class of drugs known for potential cardiotoxicity, clinical trials have generally shown that it has a lower risk of cumulative cardiac toxicity compared to conventional anthracyclines like doxorubicin.[13][14]
Conclusion
This compound and etoposide are both effective topoisomerase II inhibitors with significant activity in small-cell lung cancer.
-
In the first-line treatment of ED-SCLC , when combined with cisplatin, amrubicin demonstrated non-inferiority to etoposide in terms of overall survival and showed a higher overall response rate.[7][8] This suggests that the amrubicin-cisplatin combination is a viable and promising alternative to the standard etoposide-cisplatin regimen.[7]
-
In the second-line setting , amrubicin shows efficacy comparable to other established regimens for relapsed SCLC and may offer a survival benefit in patients with refractory disease.[11][12]
-
Regarding safety , both drugs carry a significant risk of myelosuppression. The amrubicin combination was associated with higher rates of neutropenia, leukopenia, and fatigue in first-line studies.[8]
For drug development professionals and researchers, amrubicin represents an important therapeutic agent in the SCLC treatment paradigm. Future research may focus on identifying patient populations who would derive the most benefit from amrubicin, potentially through biomarker-driven strategies, and exploring its efficacy in combination with novel targeted agents or immunotherapies.
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etoposide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Amrubicin | C25H25NO9 | CID 3035016 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. urology-textbook.com [urology-textbook.com]
- 7. Randomized phase III trial of amrubicin/cisplatin versus etoposide/cisplatin as first-line treatment for extensive small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomized phase III trial of amrubicin/cisplatin versus etoposide/cisplatin as first-line treatment for extensive small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Result of phase III trial of amrubicin/cisplatin versus etoposide/cisplatin as first-line treatment for extensive small cell lung cancer. - ASCO [asco.org]
- 11. Comparison of Amrubicin and Weekly Cisplatin/Etoposide/Irinotecan in Patients With Relapsed Small-cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Randomized phase III trial of amrubicin versus topotecan as second-line treatment for patients with small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Cardiotoxicity: Amrubicin Hydrochloride vs. Doxorubicin
A detailed analysis for researchers and drug development professionals on the differing cardiac safety profiles of two potent anthracyclines.
Amrubicin hydrochloride, a third-generation synthetic anthracycline, and doxorubicin, a cornerstone of chemotherapy for decades, both exert their potent anticancer effects through the inhibition of topoisomerase II. However, the clinical utility of doxorubicin is significantly hampered by a dose-dependent cardiotoxicity, a life-threatening adverse effect. This has spurred the development of newer anthracyclines like amrubicin, which has demonstrated a more favorable cardiac safety profile in preclinical and clinical settings. This guide provides a comprehensive head-to-head comparison of the cardiotoxicity of amrubicin and doxorubicin, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
Executive Summary of Cardiotoxicity
| Parameter | This compound | Doxorubicin |
| Primary Mechanism of Cardiotoxicity | Primarily related to topoisomerase IIβ inhibition, but with evidence of reduced impact compared to doxorubicin. | Inhibition of topoisomerase IIβ in cardiomyocytes, leading to DNA double-strand breaks, mitochondrial dysfunction, and robust generation of reactive oxygen species (ROS).[1][2] |
| Reactive Oxygen Species (ROS) Production | Significantly lower induction of ROS in cardiomyocytes. | Potent inducer of ROS through redox cycling of its quinone moiety, leading to oxidative stress. |
| Apoptosis Induction | Lower induction of apoptosis in cardiomyocytes. | Strong inducer of cardiomyocyte apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[3][4] |
| Clinical Cardiac Events | Lower incidence of clinically significant reductions in Left Ventricular Ejection Fraction (LVEF). | Well-established dose-dependent reduction in LVEF and increased risk of congestive heart failure.[5] |
In Vitro Cardiotoxicity: A Comparative Analysis
Studies utilizing the H9c2 rat cardiomyocyte cell line have been instrumental in elucidating the differential effects of amrubicin and doxorubicin at a cellular level.
| In Vitro Parameter | This compound | Doxorubicin |
| Cell Viability (MTT Assay) | Higher cell viability at equimolar concentrations. | Dose-dependent decrease in cell viability.[6] |
| Mitochondrial Membrane Potential (TMRM Assay) | Less pronounced disruption of mitochondrial membrane potential. | Significant dose-dependent decrease in mitochondrial membrane potential.[7][8] |
| Caspase-3 Activation (Apoptosis Marker) | Lower activation of caspase-3. | Significant increase in caspase-3 activity, indicating apoptosis.[3][9] |
Clinical Cardiotoxicity: Left Ventricular Ejection Fraction (LVEF)
Clinical trials have provided crucial insights into the comparative cardiotoxicity of amrubicin and doxorubicin in patients. LVEF, a key measure of cardiac function, is a primary endpoint in these studies.
| Clinical Study Aspect | This compound | Doxorubicin |
| LVEF Reduction | Studies have shown a lower incidence of significant LVEF reduction. | A known risk of dose-dependent LVEF decline.[5] |
| Congestive Heart Failure (CHF) | Lower reported incidence of CHF. | A significant dose-limiting toxicity. |
Signaling Pathways of Cardiotoxicity
The cardiotoxic effects of doxorubicin are mediated by a complex interplay of signaling pathways. While the pathways for amrubicin are less extensively characterized, its reduced cardiotoxicity is linked to a diminished activation of these detrimental cascades.
Doxorubicin-Induced Cardiotoxicity Pathway
Doxorubicin's interaction with topoisomerase IIβ in cardiomyocytes is a critical initiating event. This leads to DNA double-strand breaks and the activation of downstream pathways, including p53-mediated apoptosis and widespread mitochondrial dysfunction. The redox cycling of doxorubicin generates a surge in reactive oxygen species (ROS), overwhelming the antioxidant capacity of cardiomyocytes and leading to oxidative stress. This, in turn, damages cellular components, including lipids, proteins, and DNA, and further propagates apoptotic signals.
Caption: Doxorubicin cardiotoxicity signaling pathway.
Amrubicin's Attenuated Cardiotoxicity Pathway
Amrubicin's reduced cardiotoxicity is thought to stem from several factors. Its active metabolite has a more restricted distribution in non-tumor tissues, leading to lower cardiac exposure. Furthermore, it appears to have a less detrimental interaction with topoisomerase IIβ and induces significantly less ROS production compared to doxorubicin. This results in a blunted activation of the downstream apoptotic and cell death pathways in cardiomyocytes.
Caption: Amrubicin's attenuated cardiotoxicity pathway.
Experimental Protocols
A summary of the key experimental methodologies used to assess the cardiotoxicity of amrubicin and doxorubicin is provided below.
In Vitro Cardiotoxicity Assessment Workflow
The following workflow is commonly employed to evaluate the cardiotoxicity of anthracyclines in a laboratory setting.
Caption: In vitro cardiotoxicity assessment workflow.
1. Cell Culture and Treatment:
-
Cell Line: H9c2 rat cardiomyoblasts are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.
-
Treatment: Cells are seeded in appropriate plates and, after reaching a desired confluency, are treated with varying concentrations of this compound or doxorubicin for specific time periods (e.g., 24, 48 hours).
2. Cell Viability Assay (MTT Assay):
-
Principle: Measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Procedure: After drug treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to the cells. Viable cells with active mitochondrial dehydrogenases reduce MTT to formazan, which is then solubilized, and the absorbance is measured spectrophotometrically.
3. Reactive Oxygen Species (ROS) Production Assay (DCFH-DA Assay):
-
Principle: Uses the fluorescent probe 2',7'-dichlorofluorescein diacetate (DCFH-DA) to detect intracellular ROS.
-
Procedure: Following drug exposure, cells are incubated with DCFH-DA. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorometer or fluorescence microscope.
4. Mitochondrial Membrane Potential (ΔΨm) Assay (TMRM Assay):
-
Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.
-
Procedure: After treatment, cells are loaded with TMRM. A decrease in fluorescence intensity indicates mitochondrial depolarization, a hallmark of mitochondrial dysfunction.
5. Apoptosis Assay (Caspase-3 Activity Assay):
-
Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
-
Procedure: Cell lysates are incubated with a specific caspase-3 substrate conjugated to a fluorophore or chromophore. The cleavage of the substrate by active caspase-3 releases the reporter molecule, which is then quantified.
Clinical Assessment of Cardiotoxicity
1. Left Ventricular Ejection Fraction (LVEF) Measurement:
-
Method: Commonly assessed using echocardiography (ECHO) or multi-gated acquisition (MUGA) scans.
-
Protocol: LVEF is measured at baseline before initiation of chemotherapy and at regular intervals during and after treatment to monitor for any decline in cardiac function.
2. Cardiac Biomarker Monitoring:
-
Biomarkers: Cardiac troponins (cTnI or cTnT) and natriuretic peptides (BNP or NT-proBNP) are measured in patient serum.
-
Protocol: Blood samples are collected at baseline and at specified time points during and after chemotherapy. Elevated levels of these biomarkers can indicate myocardial injury and stress.
Conclusion
The available evidence strongly suggests that this compound possesses a superior cardiac safety profile compared to doxorubicin. This is attributed to its reduced propensity to induce reactive oxygen species and subsequent cardiomyocyte apoptosis. While both drugs are potent topoisomerase II inhibitors, the downstream consequences on cardiac tissue appear to be significantly attenuated with amrubicin. For researchers and drug development professionals, these findings highlight the potential of amrubicin as a valuable therapeutic option, particularly in patients at high risk for cardiotoxicity. Further head-to-head clinical trials with comprehensive cardiac monitoring will be crucial to fully delineate the long-term cardiac safety of amrubicin and solidify its role in cancer therapy.
References
- 1. Identification of the molecular basis of doxorubicin-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin induces cardiotoxicity through upregulation of death receptors mediated apoptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiotoxicity of epirubicin and doxorubicin: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of Different Doses of Doxorubicin on H9C2 Cells [scirp.org]
- 7. Mitochondrial Amount Determines Doxorubicin‐Induced Cardiotoxicity in Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Responses to Sublethal Doxorubicin in H9c2 Cardiomyocytes: The Role of Phosphorylated CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Navigating Anthracycline Resistance: A Comparative Analysis of Amrubicin Hydrochloride
For researchers, scientists, and drug development professionals, understanding the nuances of cross-resistance among chemotherapeutic agents is paramount. This guide provides a detailed comparison of Amrubicin hydrochloride with other anthracyclines, focusing on cross-resistance profiles, supported by experimental data and detailed methodologies.
Amrubicin, a third-generation synthetic 9-aminoanthracycline, has shown significant promise in the treatment of lung cancer.[1] Its mechanism of action, like other anthracyclines, involves the inhibition of topoisomerase II, leading to DNA damage and apoptosis in cancer cells.[2] A key aspect of its clinical potential lies in its activity against tumors that have developed resistance to other commonly used anthracyclines, such as doxorubicin and epirubicin.
Unraveling Cross-Resistance: A Quantitative Look
The development of resistance to anthracyclines is a major clinical challenge, often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp), encoded by the MDR1 gene. However, studies suggest that amrubicin may be less susceptible to this common resistance mechanism.
An analysis of doxorubicin-resistant cell lines, including H69-AR, MES-SA-DX5, and NCI-ADR/RES, which exhibit approximately 25-fold resistance to doxorubicin, revealed a significantly lower level of cross-resistance to amrubicin, with a relative resistance of only about 2-fold.[3] This suggests that amrubicin may be effective in tumors where doxorubicin has failed due to P-gp-mediated resistance.
The active metabolite of amrubicin, amrubicinol, is significantly more potent than the parent compound. The IC50 values for amrubicin and amrubicinol in different lung cancer cell lines highlight this difference.
| Cell Line | Agent | IC50 (µg/mL) |
| LX-1 | Amrubicin | 1.1 ± 0.2 |
| Amrubicinol | 0.077 ± 0.025 | |
| A549 | Amrubicin | 2.4 ± 0.8 |
| Amrubicinol | 0.096 ± 0.064 | |
| Data from a study on the antitumor activity of amrubicin and its metabolite.[4] |
In vivo studies using human lung cancer xenograft models further underscore the distinct efficacy profile of amrubicin compared to doxorubicin.
| Tumor Xenograft | Treatment | T/C Value at Day 14 (%) |
| Lu-24 (SCLC) | Amrubicin | 17 |
| Doxorubicin | Effective | |
| Lu-134 (SCLC) | Amrubicin | 9 |
| Doxorubicin | Ineffective | |
| Lu-99 (NSCLC) | Amrubicin | 29 |
| Doxorubicin | < 50 | |
| LC-6 (NSCLC) | Amrubicin | 50 |
| Doxorubicin | < 50 | |
| L-27 (NSCLC) | Amrubicin | 26 |
| Doxorubicin | Not Tested | |
| T/C value represents the ratio of the mean tumor volume of the treated group to the control group. A lower T/C value indicates greater antitumor activity.[4] |
Experimental Protocols: A Guide to Methodology
The following sections detail the experimental protocols used to generate and evaluate cross-resistance in cancer cell lines.
Establishment of Drug-Resistant Cell Lines
The development of drug-resistant cell lines is a crucial first step in studying cross-resistance. A common method is the stepwise selection process:
-
Initial Exposure: Parental cancer cell lines are cultured in the presence of a low concentration of the selecting anthracycline (e.g., doxorubicin). This concentration is typically below the IC50 value to allow for the survival of a subpopulation of cells.
-
Incremental Dose Escalation: As the cells adapt and resume proliferation, the concentration of the drug is gradually increased. This process is repeated over several months.
-
Characterization of Resistant Phenotype: The resulting cell line is then characterized to confirm its resistance. This includes determining the new, higher IC50 value for the selecting drug and assessing the expression of resistance-associated proteins like P-glycoprotein.[1][5][6]
Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 values of cytotoxic agents.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the cells are treated with a range of concentrations of the anthracyclines being tested (amrubicin, doxorubicin, epirubicin, etc.).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: An MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO or a specialized buffer), and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Western Blotting for P-glycoprotein Expression
Western blotting is used to detect and quantify the expression of specific proteins, such as P-glycoprotein, in cell lysates.
-
Protein Extraction: Total protein is extracted from both the parental (sensitive) and resistant cell lines.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for P-glycoprotein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A substrate is added that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence), which is then captured on X-ray film or with a digital imager. The intensity of the band corresponds to the level of P-glycoprotein expression.
Visualizing the Pathways and Processes
To better understand the complex mechanisms and experimental workflows, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the activities and toxicities of the old anticancer drug doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
Amrubicin Hydrochloride: A Comparative Analysis of Efficacy in Platinum-Resistant Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of amrubicin hydrochloride in platinum-resistant cancer models, with a particular focus on small-cell lung cancer (SCLC) and ovarian cancer. Data is presented to objectively compare its performance against alternative treatments, supported by experimental data from preclinical and clinical studies.
Executive Summary
Amrubicin, a third-generation synthetic anthracycline, has demonstrated significant antitumor activity, particularly as a second-line treatment for platinum-resistant SCLC. Clinical trials have shown that amrubicin can offer a better or comparable overall response rate (ORR) and progression-free survival (PFS) when compared to topotecan, another commonly used agent in this setting. While clinical data for amrubicin in platinum-resistant ovarian cancer is less extensive, its mechanism of action as a potent topoisomerase II inhibitor suggests potential efficacy. This guide will delve into the available data for both cancer types, providing a framework for evaluating this compound's potential in drug development pipelines.
Mechanism of Action: Topoisomerase II Inhibition
Amrubicin and its active metabolite, amrubicinol, exert their cytotoxic effects by inhibiting topoisomerase II.[1][2] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA cleavable complex, amrubicin and amrubicinol prevent the re-ligation of double-strand breaks, leading to the accumulation of DNA damage and ultimately, apoptosis (cell death).[1][2]
Efficacy in Platinum-Resistant Small-Cell Lung Cancer (SCLC)
Multiple clinical trials have evaluated the efficacy of this compound in patients with SCLC who have relapsed or are refractory to first-line platinum-based chemotherapy. A key comparator in these studies has been topotecan.
Clinical Trial Data Summary: Amrubicin vs. Topotecan in Platinum-Resistant SCLC
| Efficacy Endpoint | Amrubicin | Topotecan | Study |
| Overall Response Rate (ORR) | 31.1% - 53% | 13% - 21% | [3][4][5] |
| Median Progression-Free Survival (PFS) | 3.2 - 4.1 months | 2.2 - 3.5 months | [3][4][5] |
| Median Overall Survival (OS) | 6.0 - 9.2 months | 5.7 - 7.8 months | [3][4][5] |
Key Findings:
-
Across several studies, amrubicin has demonstrated a higher overall response rate compared to topotecan in the second-line treatment of SCLC.[3][4][5]
-
Progression-free survival has also generally favored amrubicin.[3][4][5]
-
While some studies have shown a trend towards improved overall survival with amrubicin, particularly in refractory patients, a large phase III trial did not show a statistically significant difference in OS between the two agents.[3]
Efficacy in Platinum-Resistant Ovarian Cancer
While clinical data for amrubicin in platinum-resistant ovarian cancer is limited, preclinical studies and the drug's mechanism of action provide a rationale for its potential use. Topotecan is an established treatment option in this setting, making it a relevant benchmark.
Preclinical and Clinical Data Summary: Topotecan in Platinum-Resistant Ovarian Cancer
| Cancer Model | Efficacy Metric | Topotecan | Reference |
| Platinum-Resistant Ovarian Cancer Patients | Overall Response Rate (ORR) | 14% - 23% | [2][6] |
| Platinum-Resistant Ovarian Cancer Patients | Median Progression-Free Survival (PFS) | ~3 - 5.5 months | [7][8] |
| Platinum-Resistant Ovarian Cancer Patients | Median Overall Survival (OS) | ~10 - 14 months | [9] |
| Cisplatin-Resistant Ovarian Cancer Cell Line (A2780cis) | IC50 | Varies by study | [10] |
| Topotecan-Resistant Ovarian Carcinoma Xenografts (Igrov1/T8) | Tumor Growth Inhibition | Significant reduction with ABCG2 inhibitors | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols used in the evaluation of amrubicin and topotecan.
Clinical Trial Methodology: Amrubicin in SCLC
A representative phase II/III clinical trial protocol for amrubicin in second-line SCLC would involve the following:[3][4][5]
In Vitro Cell Viability Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of a compound on cancer cell lines.[11][12]
-
Cell Seeding: Plate platinum-resistant ovarian cancer cells (e.g., A2780/cis) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of amrubicin or the comparator drug for a specified duration (e.g., 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that inhibits cell growth by 50%.
In Vivo Xenograft Model
Animal models are essential for evaluating the in vivo efficacy of anticancer agents.[6][13]
-
Cell Line/Patient-Derived Xenograft (PDX) Implantation: Subcutaneously or orthotopically implant platinum-resistant ovarian cancer cells or patient-derived tumor fragments into immunocompromised mice (e.g., nude or SCID mice).[6][13]
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Once tumors reach a specified volume, randomize the mice into treatment and control groups. Administer amrubicin, a comparator drug, or a vehicle control according to a defined schedule and route of administration.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Efficacy Evaluation: At the end of the study, calculate the tumor growth inhibition (TGI) to assess the antitumor activity of the tested agents.
Conclusion
This compound has demonstrated promising efficacy in platinum-resistant SCLC, often outperforming topotecan in terms of response rates and progression-free survival. While its role in platinum-resistant ovarian cancer is less defined, its mechanism as a topoisomerase II inhibitor provides a strong rationale for further investigation. The experimental protocols outlined in this guide offer a foundation for designing preclinical and clinical studies to further evaluate the potential of amrubicin in various platinum-resistant cancer models. Future research should focus on direct comparative studies of amrubicin against current standards of care in a broader range of platinum-resistant tumors, including ovarian cancer, to fully elucidate its clinical utility.
References
- 1. boa.unimib.it [boa.unimib.it]
- 2. Efficacy and safety of topotecan in the treatment of advanced ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel ABCG2 antagonists reverse topotecan-mediated chemotherapeutic resistance in ovarian carcinoma xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. vigo-avocats.com [vigo-avocats.com]
- 6. Overcoming platinum-acquired resistance in ovarian cancer patient-derived xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topotecan is an active second line chemotherapeutic drug, used to treat patients with relapsed ovarian carcinoma | Cochrane [cochrane.org]
- 8. Topotecan for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epirubicin, Cisplatin, and Capecitabine for Primary Platinum-Resistant or Platinum-Refractory Epithelial Ovarian Cancer: Results of a Retrospective, Single-Institution Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Journals – Biomedical Research Center of the Slovak Academy of Sciences [bmc.sav.sk]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Benchmarking Amrubicin Hydrochloride Against Next-Generation Topoisomerase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase inhibitors are a cornerstone of cancer chemotherapy, effectively targeting the enzymes essential for DNA replication and repair. Amrubicin hydrochloride, a third-generation synthetic anthracycline, is a potent topoisomerase II inhibitor that has shown significant activity in various malignancies, particularly lung cancer.[1][2][3][4] As the landscape of cancer therapeutics evolves, a new wave of "next-generation" topoisomerase inhibitors is emerging, designed to overcome the limitations of older drugs, such as toxicity and drug resistance.[5][6]
This guide provides an objective comparison of this compound against these next-generation topoisomerase inhibitors, focusing on their performance in preclinical studies. We present available quantitative data, detail key experimental methodologies, and visualize relevant biological pathways and workflows to aid researchers in their drug development and discovery efforts.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Amrubicin, its active metabolite Amrubicinol, and several next-generation topoisomerase inhibitors across various cancer cell lines. It is important to note that these values are compiled from different studies and were not determined in head-to-head comparative experiments. Therefore, direct comparisons should be made with caution, as experimental conditions can vary significantly between studies.
Table 1: IC50 Values of Amrubicin and its Active Metabolite, Amrubicinol
| Cell Line | Cancer Type | Amrubicin IC50 (µM) | Amrubicinol IC50 (µM) |
| SBC-3 | Small Cell Lung Cancer | - | 0.02 |
| H69 | Small Cell Lung Cancer | 0.48 | 0.02 |
| N231 | Small Cell Lung Cancer | 0.38 | 0.01 |
| A549 | Non-Small Cell Lung Cancer | 0.78 | 0.02 |
| PC-9 | Non-Small Cell Lung Cancer | 0.55 | 0.04 |
| DU-145 | Prostate Cancer | - | 0.03 |
| MCF-7 | Breast Cancer | - | 0.01 |
Data sourced from a preclinical study evaluating Amrubicin and Amrubicinol.[1]
Table 2: IC50 Values of Selected Next-Generation Topoisomerase I Inhibitors
| Compound Class | Compound Name/Number | Cancer Cell Line | Cancer Type | IC50 (nM) |
| β-carboline-bisindole hybrid | Compound 61 | MCF-7 | Breast Cancer | 14.05 |
| β-carboline-bisindole hybrid | Compound 62 | MCF-7 | Breast Cancer | 13.84 |
| Indenoisoquinoline | NSC 725776 (Indimitecan) | HCT116-SN38 | Colon Cancer (SN-38 resistant) | >1000 |
| Indenoisoquinoline | NSC 743400 (Indotecan) | HCT116-SN38 | Colon Cancer (SN-38 resistant) | >1000 |
Data for β-carboline-bisindole hybrids sourced from a study on novel topoisomerase inhibitors.[7] Data for Indenoisoquinolines sourced from a study on SN-38 resistant cell lines.[8]
Table 3: IC50 Values of Selected Next-Generation Topoisomerase II Inhibitors
| Compound Class | Compound Name/Number | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Naphthalimide–Benzothiazole hybrid | Compound 30 | Lung Cancer | Lung Cancer | 4.074 |
| Naphthalimide–Benzothiazole hybrid | Compound 31 | Lung Cancer | Lung Cancer | 3.890 |
| β-carboline-combretastatin carboxamide | Compound 63 | A549 | Non-Small Cell Lung Cancer | 1.01 |
| β-carboline-combretastatin carboxamide | Compound 64 | A549 | Non-Small Cell Lung Cancer | 1.17 |
| Catalytic Inhibitor | T60 | - | - | ~0.3 (inhibition of TOP2A activity) |
| Catalytic Inhibitor | T638 | - | - | ~3.8 (inhibition of TOP2B activity) |
| Benzofuroquinolinedione | Compound 8d | - | - | 1.19 |
| Benzofuroquinolinedione | Compound 8i | - | - | 0.68 |
Data for Naphthalimide–Benzothiazole and β-carboline-combretastatin hybrids sourced from a review on novel topoisomerase inhibitors.[7] Data for catalytic inhibitors T60 and T638 sourced from a study on new catalytic topoisomerase II inhibitors.[9][10] Data for Benzofuroquinolinediones sourced from a study on their synthesis and activity.[11]
Experimental Protocols
Topoisomerase Inhibition Assays
1. Topoisomerase I DNA Relaxation Assay: This assay measures the ability of an inhibitor to prevent topoisomerase I from relaxing supercoiled DNA.
-
Materials: Supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase I, assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, and 5% glycerol), test compounds, and loading dye.
-
Procedure:
-
Incubate the supercoiled DNA with topoisomerase I and varying concentrations of the test compound in the assay buffer for 30 minutes at 37°C.
-
Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.
-
Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel.
-
Visualize the DNA bands under UV light after staining with ethidium bromide.
-
Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control without the inhibitor.
-
2. Topoisomerase II DNA Decatenation Assay: This assay assesses the ability of an inhibitor to block the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
-
Materials: Kinetoplast DNA (kDNA), purified human topoisomerase IIα or IIβ, assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), test compounds, and loading dye.
-
Procedure:
-
Incubate kDNA with topoisomerase II and different concentrations of the test compound in the assay buffer for 30 minutes at 37°C.
-
Terminate the reaction with a stop solution containing EDTA and SDS.
-
Separate the decatenated DNA from the catenated network by electrophoresis on a 1% agarose gel.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition is indicated by the persistence of the catenated kDNA at the origin of the gel.[10]
-
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is proportional to the absorbance, and IC50 values can be calculated.
-
2. XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: Similar to the MTT assay, the XTT assay also measures metabolic activity but produces a water-soluble formazan product, simplifying the procedure.
-
Procedure:
-
Plate and treat cells with the test compound as in the MTT assay.
-
Add the XTT reagent, mixed with an electron-coupling agent, to each well.
-
Incubate for 2-4 hours.
-
Measure the absorbance of the soluble formazan product directly at a wavelength of 450-500 nm.
-
In Vivo Tumor Xenograft Model
-
Procedure:
-
Implant human tumor cells (e.g., small cell lung cancer cell lines) subcutaneously into immunocompromised mice (e.g., nude mice).[1]
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.[1]
-
Administer the test compounds (e.g., Amrubicin) and control vehicle intravenously or via other appropriate routes at specified doses and schedules.[1]
-
Monitor tumor volume and body weight of the mice regularly.[1]
-
Evaluate the antitumor efficacy by comparing the tumor growth in the treated groups to the control group.[1]
-
Mandatory Visualization
Caption: Experimental workflow for comparing topoisomerase inhibitors.
Caption: DNA damage response pathway activated by topoisomerase inhibitors.
Caption: Intrinsic apoptosis pathway induced by topoisomerase inhibitors.
Conclusion
This compound remains a significant topoisomerase II inhibitor with proven clinical activity. The landscape of topoisomerase inhibitors is rapidly expanding with the development of next-generation agents that exhibit novel mechanisms of action, such as catalytic inhibition, and potentially improved safety profiles.[6][9][10] The preclinical data presented in this guide, while not from direct comparative studies, offer a glimpse into the relative potencies of these newer agents.
For researchers and drug developers, the key takeaway is the importance of standardized, head-to-head comparative studies to accurately benchmark the efficacy and safety of new topoisomerase inhibitors against established drugs like Amrubicin. The experimental protocols and pathway diagrams provided herein serve as a foundational resource for designing and interpreting such studies. As our understanding of the molecular intricacies of topoisomerase inhibition deepens, so too will our ability to develop more effective and less toxic cancer therapies.
References
- 1. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Next-generation anthracycline for the management of small cell lung cancer: focus on amrubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amrubicin for the treatment of advanced lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amrubicin for non-small-cell lung cancer and small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments in topoisomerase-targeted cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of DNA topoisomerase I in three SN-38 resistant human colon cancer cell lines reveals a new pair of resistance-associated mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimization of New Catalytic Topoisomerase II Inhibitors as an Anti-Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 11. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Amrubicin Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Amrubicin hydrochloride's performance against other alternatives, supported by experimental data from published findings.
This compound, a third-generation synthetic anthracycline, has been investigated primarily for its efficacy in treating small-cell lung cancer (SCLC), particularly in second-line settings. Its mechanism of action centers on the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair. This guide summarizes key clinical findings, details relevant experimental protocols, and visualizes the underlying molecular pathways to support independent validation and further research.
Performance Comparison: Amrubicin vs. Alternatives in Relapsed SCLC
Clinical trials have provided a substantial amount of data on the efficacy and safety of Amrubicin, often in direct comparison to other chemotherapeutic agents, most notably topotecan.
Efficacy in Second-Line Treatment of Small-Cell Lung Cancer
A key phase III clinical trial provides a head-to-head comparison of Amrubicin and topotecan in patients with relapsed SCLC. The results are summarized in the table below.
| Efficacy Endpoint | Amrubicin | Topotecan | Hazard Ratio (HR) / Odds Ratio (OR) | p-value | Citation |
| Overall Population | |||||
| Median Overall Survival (OS) | 7.5 months | 7.8 months | HR: 0.880 | 0.170 | [1] |
| Median Progression-Free Survival (PFS) | 4.1 months | 3.5 months | HR: 0.802 | 0.018 | [1] |
| Overall Response Rate (ORR) | 31.1% | 16.9% | OR: 2.223 | < 0.001 | [1] |
| Refractory Disease Subgroup | |||||
| Median Overall Survival (OS) | 6.2 months | 5.7 months | HR: 0.77 | 0.047 | [1] |
In a retrospective study comparing amrubicin with a weekly regimen of cisplatin, etoposide, and irinotecan (PEI) for relapsed SCLC, the following outcomes were observed:
| Efficacy Endpoint | Amrubicin | Weekly PEI | Citation |
| Objective Response Rate (ORR) | 51% | 73% | [2] |
| Median Progression-Free Survival (PFS) | 4.5 months | 4.2 months | [2] |
| Median Overall Survival (OS) | 10.0 months | 10.8 months | [2] |
A meta-analysis of first-line amrubicin-based chemotherapy versus other chemotherapy regimens for extensive-disease SCLC showed no significant differences in overall survival or progression-free survival, though amrubicin was associated with a higher overall response rate[3].
Safety and Tolerability Profile
The safety profile of Amrubicin has been well-documented in clinical trials, with hematological toxicities being the most common adverse events.
| Grade ≥3 Adverse Event | Amrubicin | Topotecan | p-value | Citation |
| Neutropenia | 41% | 54% | 0.004 | [1] |
| Thrombocytopenia | 21% | 54% | < 0.001 | [1] |
| Anemia | 16% | 31% | < 0.001 | [1] |
| Febrile Neutropenia | 10% | 3% | 0.003 | [1] |
| Infections | 16% | 10% | 0.043 | [1] |
| Cardiac Disorders | 5% | 5% | 0.759 | [1] |
A meta-analysis also highlighted that the most common treatment-related adverse events in the Amrubicin group were leukopenia and neutropenia[3].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the validation of Amrubicin's mechanism of action.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the cytotoxic effects of Amrubicin on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the Amrubicin dilutions. Include untreated cells as a negative control and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of Amrubicin for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet with 1 mL of cold PBS. Centrifuge again and discard the supernatant.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use appropriate compensation and gating strategies to differentiate the cell populations.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with Amrubicin as described for the apoptosis assay. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1-2 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of RNase A solution (100 µg/mL in PBS) and incubate at 37°C for 30 minutes.
-
PI Staining: Add 500 µL of Propidium Iodide staining solution (50 µg/mL in PBS) to the cell suspension.
-
Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel. Use software to model the cell cycle distribution (G0/G1, S, and G2/M phases).
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound.
Caption: Amrubicin's mechanism of action leading to apoptosis.
Caption: Workflow for apoptosis detection via flow cytometry.
Caption: Comparison of second-line SCLC treatments.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of Amrubicin and Weekly Cisplatin/Etoposide/Irinotecan in Patients With Relapsed Small-cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The safety and efficacy of amrubicin in the treatment of previously untreated extensive-disease small-cell lung cancer: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
Amrubicin Hydrochloride vs. Docetaxel: A Comparative Analysis in Non-Small-Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical efficacy of amrubicin hydrochloride and docetaxel, two cytotoxic agents employed in the treatment of non-small-cell lung cancer (NSCLC). The following sections present available experimental data from in vitro and in vivo NSCLC models, outline detailed experimental protocols, and visualize the mechanistic pathways of both compounds.
Mechanism of Action
Amrubicin and docetaxel exert their anticancer effects through distinct mechanisms, targeting different aspects of cell division.
This compound: As a synthetic anthracycline, amrubicin's primary mechanism of action is the inhibition of topoisomerase II.[1] Its active metabolite, amrubicinol, is a potent inhibitor of this enzyme.[2] By stabilizing the topoisomerase II-DNA complex, amrubicin induces DNA strand breaks, leading to cell cycle arrest and apoptosis.[3]
Docetaxel: Docetaxel belongs to the taxane class of chemotherapeutic agents. Its cytotoxic activity stems from its ability to promote the assembly of microtubules from tubulin dimers and stabilize them by preventing depolymerization.[4][5] This disruption of microtubule dynamics leads to cell cycle arrest, primarily in the M-phase, and subsequent apoptotic cell death.[5]
Signaling Pathway Diagrams
In Vitro Efficacy
The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of amrubicin and docetaxel in the A549 human NSCLC cell line.
| Cell Line | Compound | IC50 (µg/mL) | IC50 (µM) | Exposure Time | Citation |
| A549 | Amrubicin | 2.4 ± 0.8 | ~4.5 | 3 days | [2] |
| A549 | Amrubicinol | 0.096 ± 0.064 | ~0.18 | 3 days | [2] |
| A549 | Docetaxel | 0.54 ± 0.02 | ~0.67 | 24 hours | [6] |
| A549 | Docetaxel | - | 1.94 | 48 hours | [5] |
| A549 | Docetaxel | 0.24 | ~0.3 | 48 hours | [7] |
In Vivo Efficacy
Direct comparative in vivo studies of amrubicin and docetaxel in the same NSCLC xenograft models are limited in the reviewed literature. The following table presents data on the antitumor activity of amrubicin as a single agent in two human NSCLC xenograft models.
| Xenograft Model | Compound | Dose (mg/kg) | Administration | T/C Value (%)* | Citation |
| LX-1 (SCLC) | Amrubicin | 25 | i.v., single dose | 57 or 41 | [2] |
| QG-56 (NSCLC) | Amrubicin | 25 | i.v., single dose | - | [2] |
*T/C value represents the ratio of the mean tumor weight of the treated group to the control group.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 values of this compound and docetaxel in NSCLC cell lines.
1. Cell Culture:
-
A549 cells are cultured in DMEM F-12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are harvested using trypsin-EDTA and seeded into 96-well plates at a density of 5 x 10³ cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
3. Drug Treatment:
-
Stock solutions of this compound and docetaxel are prepared in a suitable solvent (e.g., DMSO) and serially diluted in culture medium to achieve a range of final concentrations.
-
The medium from the 96-well plates is replaced with medium containing the various drug concentrations. Control wells receive medium with the vehicle control.
-
The plates are incubated for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
In Vivo Xenograft Model Study
This protocol describes a general workflow for evaluating the in vivo antitumor efficacy of this compound and docetaxel.
1. Animal Models:
-
Athymic nude mice (e.g., BALB/c-nu/nu) of 6-8 weeks of age are used.
2. Cell Implantation:
-
NSCLC cells (e.g., 5 x 10⁶ cells in 0.1 mL of PBS) are injected subcutaneously into the flank of each mouse.
3. Tumor Growth and Randomization:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and control groups.
4. Drug Administration:
-
This compound and docetaxel are formulated in appropriate vehicles.
-
The drugs are administered to the respective treatment groups, typically via intravenous (i.v.) or intraperitoneal (i.p.) injection, at predetermined doses and schedules. The control group receives the vehicle alone.
5. Monitoring and Efficacy Evaluation:
-
Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated using the formula: (length x width²) / 2.
-
Animal body weight is also monitored as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition, expressed as the T/C ratio (mean tumor volume of the treated group / mean tumor volume of the control group x 100).
Summary and Conclusion
The available preclinical data suggests that both this compound and docetaxel exhibit cytotoxic activity against NSCLC cells. In vitro, both compounds show efficacy in the A549 cell line, although direct comparisons of IC50 values are challenging due to variations in experimental conditions across different studies. Amrubicin has demonstrated in vivo antitumor activity in NSCLC xenograft models.
References
- 1. researchgate.net [researchgate.net]
- 2. Amrubicin, a novel 9‐aminoanthracycline, enhances the antitumor activity of chemotherapeutic agents against human cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A randomized, open-label, phase III trial comparing amrubicin versus docetaxel in patients with previously treated non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Anti-Tumor and Immunomodulatory Effects of PLGA-Based Docetaxel Nanoparticles in Lung Cancer: The Potential Involvement of Necroptotic Cell Death through Reactive Oxygen Species and Calcium Build-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Amrubicin Hydrochloride: A Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of amrubicin hydrochloride, a potent cytotoxic agent. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
This compound and all materials that have come into contact with it must be treated as hazardous cytotoxic waste. Disposal should be carried out through a licensed chemical destruction facility or by controlled incineration.[1][2] Under no circumstances should this compound or its waste be discharged into sewer systems.[1][2]
Personal Protective Equipment (PPE)
Before handling this compound or any related waste, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Two pairs of chemotherapy-rated gloves[3]
-
A disposable, long-sleeved, solid-front gown
-
Safety goggles or a face shield
-
A respiratory mask (e.g., N95)[4]
Waste Segregation and Containerization
Proper segregation of waste is crucial. All items contaminated with this compound must be disposed of in clearly labeled, leak-proof, and puncture-resistant containers designated for cytotoxic waste.[4][5] These containers are typically color-coded, often yellow with a purple lid for sharps or yellow bags for other contaminated materials, to distinguish them from other types of waste.[5]
Sharps: Needles, syringes, and other sharp objects contaminated with this compound must be placed directly into a designated cytotoxic sharps container.[6]
Non-Sharps Solid Waste: Gowns, gloves, bench paper, and other solid materials contaminated with this compound should be placed in a dedicated, clearly labeled cytotoxic waste bag.[4][6]
Liquid Waste: Unused or residual solutions of this compound should be collected in a sealed, leak-proof container clearly labeled as "Cytotoxic Waste: this compound."
Decontamination and Spill Management
In the event of a spill, the area should be immediately secured. Personnel involved in the cleanup must wear the full PPE described above.
-
Containment: Absorb the spill with an inert material, such as diatomite or a universal binder.[7]
-
Collection: Carefully collect the absorbent material and any contaminated debris, placing it into a cytotoxic waste container.[1]
-
Decontamination: Decontaminate the spill area. While specific studies on this compound are not available, research on other anthracyclines suggests that a solution of sodium hypochlorite can be effective for chemical inactivation.[3] A 5.25% sodium hypochlorite solution has been shown to completely degrade other anthracyclines into non-mutagenic residues after one hour of contact time.[3] After the contact time, the area should be wiped with alcohol and then cleaned with soap and water.[7] All cleaning materials must be disposed of as cytotoxic waste.
Chemical Inactivation of this compound Waste
For liquid waste containing this compound, chemical inactivation prior to disposal can be considered as an additional safety measure, especially in research settings where incineration may not be immediately available. This procedure is based on protocols developed for other anthracycline drugs and should be performed in a chemical fume hood.
| Parameter | Specification | Source |
| Inactivating Agent | Sodium Hypochlorite (NaOCl) | [3] |
| Concentration | 5.25% | [3] |
| Treatment Ratio | 1:1 volume/volume (Waste:Inactivating Agent) | [3] |
| Contact Time | At least 1 hour | [3] |
| Outcome | Complete degradation to non-mutagenic residues (as demonstrated for other anthracyclines) | [3] |
Experimental Protocol for Chemical Inactivation:
-
Ensure all work is performed within a certified chemical fume hood while wearing appropriate PPE.
-
Carefully measure the volume of the this compound liquid waste.
-
Add an equal volume of 5.25% sodium hypochlorite solution to the waste container.
-
Gently mix the solution.
-
Allow the mixture to react for a minimum of one hour.
-
Following the inactivation period, the resulting solution must still be disposed of as hazardous chemical waste according to institutional and local regulations.
Disposal of Empty Containers
Empty this compound vials and packaging must also be handled as cytotoxic waste. Containers can be triple-rinsed with a suitable solvent (e.g., water or alcohol), with the rinsate collected as hazardous waste.[1] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a designated cytotoxic waste container.[1]
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and disposal of this compound, minimizing occupational exposure and environmental impact. Always consult your institution's specific safety guidelines and local regulations for hazardous waste management.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Inactivation of anthracyclines by serum heme proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|110311-30-3|MSDS [dcchemicals.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
Safeguarding Health: A Comprehensive Guide to Handling Amrubicin Hydrochloride
For Immediate Implementation by Laboratory and Clinical Professionals
This document provides essential safety protocols and logistical plans for the handling and disposal of Amrubicin hydrochloride, a potent anthracycline derivative used in cancer research and treatment. Adherence to these guidelines is critical to mitigate risks of exposure and ensure a safe working environment for all personnel. This compound, like other cytotoxic agents, can pose significant health risks if not handled properly.
Personal Protective Equipment (PPE): Your First Line of Defense
The use of appropriate Personal Protective Equipment (PPE) is mandatory for all personnel handling this compound. The following table summarizes the required PPE and their specifications. Double gloving is recommended for all handling procedures.[1][2]
| PPE Category | Specifications and Recommendations |
| Gloves | Double gloving required. Use powder-free nitrile gloves tested for use with chemotherapy drugs (ASTM D6978 certified).[3][4] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[1] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured. |
| Gowns | Disposable, back-closing gowns made of low-permeability fabric, such as polyethylene-coated polypropylene, are required.[5][6] Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[5] |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator should be worn when there is a risk of aerosolization, such as during reconstitution of the powdered form or cleaning up spills.[1][6] |
| Eye and Face Protection | Use safety goggles and a face shield when there is a risk of splashing during handling, preparation, or administration.[5][6] |
| Shoe Covers | Disposable shoe covers should be worn in areas where this compound is handled and should be removed before exiting the area to prevent the spread of contamination.[5] |
Operational Plan for Handling this compound
This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.
Receiving and Storage
-
Upon receipt, visually inspect the shipping container for any signs of damage or leakage.
-
Wear a single pair of chemotherapy-tested gloves when handling the external packaging.
-
Transport the sealed container to the designated hazardous drug storage area.
-
Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
Preparation and Reconstitution
-
All preparation and reconstitution of this compound must be performed in a Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) to minimize aerosol generation.
-
Before starting, decontaminate the work surface of the BSC or CACI.
-
Assemble all necessary supplies, including the drug vial, diluent, sterile syringes and needles, and a chemotherapy dispensing pin.
-
Don the full required PPE as outlined in the table above, including double gloves and a disposable gown.
-
Use a sterile syringe and a chemotherapy dispensing pin to withdraw the diluent and inject it into the this compound vial. The use of a closed system drug-transfer device (CSTD) is recommended to further reduce the risk of exposure.
-
Allow the vial to sit for the recommended time to ensure complete dissolution. Gently swirl the vial to mix; do not shake, as this can cause aerosolization.
-
Once dissolved, withdraw the required dose using a new sterile syringe.
-
Carefully remove any air bubbles from the syringe while it is still in the vial to prevent spraying.
-
Wipe the outside of the vial and the syringe with a sterile, alcohol-dampened gauze pad.
-
Place the prepared syringe in a sealed, labeled plastic bag for transport.
Administration
-
Verify the patient's identity and the drug order before administration.
-
Wear full PPE, including double gloves and a gown.
-
Use Luer-Lok fittings on all syringes and IV tubing to prevent accidental disconnection.
-
Administer the drug in a well-ventilated area.
-
After administration, dispose of all contaminated materials in the appropriate cytotoxic waste container.
Spill Management
Immediate and correct response to a spill is crucial to prevent exposure. All personnel handling this compound must be trained in spill management procedures. A dedicated cytotoxic spill kit must be readily available in all areas where the drug is handled.
Workflow for Managing an this compound Spill
Caption: Workflow for managing a cytotoxic drug spill.
Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.
-
Trace Chemotherapy Waste: Items that are "RCRA empty," meaning they contain less than 3% of the original drug volume, are considered trace waste.[7][8] This includes empty vials, syringes, IV bags, tubing, gloves, gowns, and other contaminated disposable materials.[9] These items should be placed in designated yellow chemotherapy waste containers for incineration.[7][9]
-
Bulk Chemotherapy Waste: This includes any amount of unused this compound, partially empty vials or syringes, and materials used to clean up spills.[8] Bulk waste is considered hazardous and must be disposed of in black RCRA-rated hazardous waste containers.[7][8]
-
Sharps: All needles and syringes used for the preparation and administration of this compound must be disposed of immediately in a yellow, puncture-resistant chemotherapy sharps container.[9]
Never dispose of cytotoxic waste in general trash or down the drain. All waste containers must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste."[10] Work with a certified medical waste disposal company to ensure proper and compliant disposal of all this compound waste.[10]
By strictly adhering to these safety and logistical protocols, researchers, scientists, and drug development professionals can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. aaha.org [aaha.org]
- 2. pogo.ca [pogo.ca]
- 3. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 4. envicare.net [envicare.net]
- 5. ohsinsider.com [ohsinsider.com]
- 6. halyardhealth.com [halyardhealth.com]
- 7. sdmedwaste.com [sdmedwaste.com]
- 8. danielshealth.com [danielshealth.com]
- 9. hsrm.umn.edu [hsrm.umn.edu]
- 10. Medical Waste Disposal for Oncology Industries | MET [met-bio.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
